molecular formula C10H7ClN2O2 B1285008 4-Amino-6-chloroquinoline-3-carboxylic acid CAS No. 933740-79-5

4-Amino-6-chloroquinoline-3-carboxylic acid

Cat. No.: B1285008
CAS No.: 933740-79-5
M. Wt: 222.63 g/mol
InChI Key: HVLMLAPEHHRBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloroquinoline-3-carboxylic acid is a versatile chemical intermediate central to modern medicinal chemistry and drug discovery efforts. This high-purity compound provides researchers with a privileged molecular scaffold for the design and synthesis of novel bioactive molecules. The core quinoline structure, particularly the 4-aminoquinoline pharmacophore, is a well-established motif in developing therapeutic agents . The specific substitution pattern on this scaffold—featuring a C-6 chloro group and a C-3 carboxylic acid—allows for targeted structural modifications to explore and optimize interactions with biological targets. Researchers primarily utilize this compound as a precursor for generating diverse chemical libraries. Its functional groups are amenable to further synthetic elaboration; the carboxylic acid can form amide bonds or be reduced, while the chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amines and heterocycles . This flexibility makes it invaluable for constructing complex molecules in structure-activity relationship (SAR) studies. In pharmaceutical research, 4-aminoquinoline derivatives demonstrate significant biological potential. Structural analogues have been extensively investigated for their anticancer properties. These compounds can induce cell cycle arrest and promote apoptosis in cancer cells by disrupting processes like centrosome duplication, leading to mitotic catastrophe . Furthermore, the 4-aminoquinoline core is a recognized framework in epigenetic drug discovery, serving as a component in inhibitors of DNA methyltransferases (DNMTs), which are targets for cancer therapy . Beyond oncology, the quinoline scaffold is a cornerstone of antibiotic development, with its mechanism historically linked to the inhibition of bacterial DNA gyrase . This broad utility across therapeutic areas underscores the value of this compound as a critical building block in the development of new chemical entities for a wide range of applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-6-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLMLAPEHHRBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588695
Record name 4-Amino-6-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933740-79-5
Record name 4-Amino-6-chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for 4-amino-6-chloroquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in drug discovery and development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for the key steps involved.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step reaction sequence, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold. This is followed by hydrolysis of the ester, chlorination of the 4-hydroxy group, and a final amination step to yield the target compound.

Synthesis_Pathway A 4-Chloroaniline C Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction (Heat) B Diethyl ethoxymethylenemalonate B->C D 6-Chloro-4-hydroxyquinoline-3-carboxylic acid C->D Hydrolysis (NaOH) E 6-Chloro-4-chloroquinoline-3-carboxylic acid D->E Chlorination (POCl3) F This compound E->F Amination (Ammonia source)

In-depth Technical Guide: Physicochemical Properties of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. Within this class, 4-aminoquinoline derivatives are of particular significance. This technical guide focuses on the physicochemical properties of a specific, yet under-characterized, member of this family: 4-Amino-6-chloroquinoline-3-carboxylic acid.

Due to a lack of directly reported experimental data for this compound, this guide provides a comprehensive overview of its predicted properties and collates experimental data from its closest structural analogs. This approach offers valuable insights for researchers working on the synthesis, formulation, and biological evaluation of novel quinoline-based compounds. The guide also details generalized experimental protocols for the determination of key physicochemical parameters, providing a framework for the empirical characterization of this and similar molecules.

Physicochemical Properties

Table 1: Computed Physicochemical Properties for this compound and its Analogs
PropertyThis compound (Predicted)6-Chloroquinoline-4-carboxylic acid[1]4-Chloroquinoline-6-carboxylic acid[2]4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid[3]
Molecular Formula C₁₀H₇ClN₂O₂C₁₀H₆ClNO₂C₁₀H₆ClNO₂C₁₁H₉ClN₂O₂
Molecular Weight ( g/mol ) 222.63207.61207.61236.66
XLogP3-AA 1.8 (Predicted)2.32.32.6
Hydrogen Bond Donor Count 2 (Predicted)112
Hydrogen Bond Acceptor Count 4 (Predicted)334
Topological Polar Surface Area (Ų) 76.2 (Predicted)50.250.276.2
Rotatable Bond Count 1 (Predicted)111

Note: "Predicted" values are computationally derived and serve as estimations in the absence of experimental data.

Table 2: Experimental Physicochemical Data for Structural Analogs
Property6-Chloroquinoline[4]6-Chloropyridine-3-carboxylic acid[5]Quinoline[6]
Physical Form SolidSolidColorless hygroscopic liquid
Melting Point (°C) 41-43190 (decomposes)-15
Boiling Point (°C) 126-127 (at 10 mmHg)Not available238
Solubility Not specifiedSoluble in deionized waterSparingly miscible in cold water, completely miscible in hot water

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of quinoline derivatives like this compound.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination [7]

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]

  • Apparatus: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[7] The contents of the beaker should be stirred continuously to ensure a uniform temperature.[7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[7]

Determination of Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method [8]

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., DMSO, ethanol).[9]

  • Equilibration: An excess amount of the compound is added to a known volume of the solvent in a sealed vial or flask. The mixture is then agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[8]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is fundamental to understanding a molecule's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [10][11]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water or acetonitrile-water, to ensure solubility.[10] The solution should be at a known concentration, typically around 1 mM.[11][12]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[11] The ionic strength of the solution is kept constant using an electrolyte like KCl.[11]

  • Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[12] A standardized base (e.g., 0.1 M NaOH) is then added in small, precise increments.[12] The pH of the solution is recorded after each addition, allowing the system to equilibrate.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) can be identified from the inflection point(s) of this curve, often more clearly seen in the first or second derivative plots.[13]

  • pKa Calculation: For a carboxylic acid, the pKa is the pH at which half of the acid has been neutralized. For a molecule with multiple ionizable groups, multiple pKa values may be determined.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

G cluster_application Further Development Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Determination Structure->MP Sol Solubility Assessment Structure->Sol pKa pKa Determination Structure->pKa Formulation Formulation Studies MP->Formulation Sol->Formulation pKa->Formulation Bioassay Biological Assays Formulation->Bioassay

Caption: Workflow for the characterization of a novel chemical entity.

G Compound Excess Compound ShakeFlask Shake-Flask Equilibration (Constant Temp, 24-48h) Compound->ShakeFlask Solvent Solvent (Known Volume) Solvent->ShakeFlask Separation Phase Separation (Centrifugation/Filtration) ShakeFlask->Separation Supernatant Saturated Supernatant Separation->Supernatant Analysis Concentration Analysis (e.g., HPLC, UV-Vis) Supernatant->Analysis Result Solubility Data (mg/mL or mol/L) Analysis->Result

Caption: Experimental workflow for the shake-flask solubility method.

References

An In-depth Technical Guide to 4-Amino-6-chloroquinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of many synthetic drugs and natural products. The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine, while the quinoline-3-carboxylic acid moiety is a key feature in quinolone antibiotics. The compound 4-Amino-6-chloroquinoline-3-carboxylic acid combines these two important pharmacophores, suggesting a potential for a unique spectrum of biological activities. This technical guide consolidates information on the synthesis, biological evaluation, and mechanism of action of related quinoline derivatives to serve as a valuable resource for researchers interested in this and similar molecular structures.

Physicochemical Properties and Identification

While a specific CAS number for this compound is not assigned, this section provides data for structurally similar compounds to offer a comparative reference.

Table 1: Physicochemical Data of Related Quinoline Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid1242260-91-8C₁₁H₉ClN₂O₂236.66Hydrogen Bond Donor Count: 2, Hydrogen Bond Acceptor Count: 4.[1]
6-Chloro-2-methylquinoline-3-carboxylic acidNot AvailableC₁₁H₈ClNO₂221.64Solid form.[2]
6-Chloroquinoline-4-carboxylic acidNot AvailableC₁₀H₆ClNO₂207.61XLogP3: 2.3.[3]
4-Chloroquinoline611-35-8C₉H₆ClN163.60Melting Point: 34.5 °C.[4]

Synthesis of Quinolines

The synthesis of quinoline derivatives can be achieved through several established methods. For a molecule like this compound, a multi-step synthesis would likely be required, involving the formation of the quinoline core followed by functional group manipulations.

General Synthesis of Quinoline-3-Carboxylic Acids

A common route to quinoline-3-carboxylic acids involves the oxidation of the corresponding 3-carbaldehydes. The key intermediates, 2-chloroquinoline-3-carbaldehydes, can be synthesized from acetanilides via the Vilsmeier-Haack reaction. These are then oxidized to 2-chloroquinoline-3-carboxylic acids.[5]

G Acetanilide Acetanilide Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Carbaldehyde 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Carbaldehyde Meth-Cohn method Oxidation Oxidation (e.g., AgNO₃, NaOH) Chloro_acid 2-Chloroquinoline-3-carboxylic acid Oxidation->Chloro_acid Amination Amination (e.g., aq. NH₃, 150°C) Amino_acid 2-Aminoquinoline-3-carboxylic acid Amination->Amino_acid

Caption: Mechanism of action of 4-aminoquinolines as antimalarials.

Experimental Protocols: Biological Assays

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

[6]1. Preparation of Bacterial Suspension : Prepare a bacterial suspension equivalent to the 0.5 McFarland standard. 2. Serial Dilution : Perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth to achieve a desired concentration range (e.g., 1–0.00195 mM). 3. Inoculation : Inoculate the diluted compound solutions with the bacterial suspension. 4. Incubation : Incubate the microplates under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours). 5. Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While this compound remains a molecule with limited specific data, the rich chemistry and diverse biological activities of its parent scaffolds, 4-aminoquinolines and quinoline-3-carboxylic acids, provide a strong foundation for future research. The synthetic pathways and biological testing protocols detailed in this guide, derived from studies on closely related analogs, offer a clear roadmap for the synthesis, characterization, and evaluation of this and other novel quinoline derivatives. The potential for dual-activity profiles makes this class of compounds particularly interesting for addressing challenges in infectious diseases and oncology.

References

A Technical Guide to the Biological Activity of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a vast spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 4-Amino-6-chloroquinoline-3-carboxylic acid . While direct, extensive biological data for this exact molecule is limited in publicly accessible literature, its structural motifs—a 4-aminoquinoline core, a halogen substituent at the 6-position, and a carboxylic acid at the 3-position—provide a strong basis for predicting its pharmacological potential. This document synthesizes information from related compounds and foundational biochemical principles to present a forward-looking analysis of its likely biological activities, primary mechanisms of action, and the state-of-the-art methodologies required for its evaluation. We will delve into its putative roles in cancer, infectious diseases, and kinase signaling, providing detailed, field-proven protocols for its cytotoxic, antimicrobial, and enzyme-inhibitory assessment.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are bicyclic aromatic N-heterocycles that have demonstrated remarkable versatility in drug development. The scaffold's unique electronic properties and ability to intercalate with biomacromolecules have led to its incorporation into a wide array of clinically significant drugs. The 4-aminoquinoline subgroup, famously represented by the antimalarial drug chloroquine, is known for its ability to accumulate in acidic organelles like lysosomes, a property that underpins its activity against malaria parasites and has more recently been exploited for anticancer and antiviral applications.[1][2]

The addition of a carboxylic acid group, particularly at the 3-position, often enhances a molecule's selectivity, modulates its pharmacokinetic properties, and can introduce new mechanisms of action, such as the inhibition of bacterial DNA gyrase or protein kinases.[3][4] This guide will explore how the specific combination of these functional groups in this compound defines its potential as a bioactive compound.

Postulated Biological Activities & Mechanisms of Action

Based on its structural features and supporting literature for analogous compounds, this compound is hypothesized to exhibit three primary biological activities.

Anticancer Activity via Autophagy Inhibition

The most direct evidence for the compound's potential mechanism comes from patent literature, which identifies this compound as a putative autophagy pathway inhibitor .[5] Autophagy is a cellular self-degradation process that is often upregulated in established tumors to help cancer cells survive stress. Inhibiting this process can lead to the accumulation of toxic cellular waste and trigger apoptosis.

Causality of Action: Like chloroquine, 4-aminoquinolines are weak bases. They can freely cross cell membranes but become protonated and trapped within the acidic environment of lysosomes. This accumulation raises the lysosomal pH, inactivating the acid hydrolases necessary for the final stages of autophagy—the fusion of autophagosomes with lysosomes and the degradation of their contents. By disrupting this critical survival pathway, the compound can induce cancer cell death. The carboxylic acid moiety may enhance its selective accumulation in the acidic tumor microenvironment, potentially increasing its therapeutic index.

Autophagy_Inhibition_Pathway stress Cellular Stress (e.g., Hypoxia, Chemotherapy) autophagosome Autophagosome Formation stress->autophagosome Induces autolysosome Autolysosome (Fusion & Degradation) autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome survival Cancer Cell Survival autolysosome->survival Promotes apoptosis Apoptosis autolysosome->apoptosis Inhibition Leads to compound 4-Amino-6-chloroquinoline- 3-carboxylic acid compound->lysosome Accumulates & Raises pH

Caption: Proposed mechanism of anticancer activity via autophagy inhibition.

Putative Protein Kinase Inhibition

Derivatives of quinoline-3-carboxylic acid have been successfully developed as potent inhibitors of various protein kinases.[3] A particularly relevant target is Protein Kinase CK2 , a constitutively active serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.

Causality of Action: The planar quinoline ring can engage in π-stacking interactions within the ATP-binding pocket of the kinase, while the carboxylic acid group can form critical hydrogen bonds with key amino acid residues (e.g., lysine) in the hinge region. The specific substitutions at the 4 and 6 positions would further influence binding affinity and selectivity. Inhibition of CK2 would disrupt numerous pro-survival signaling pathways, making it a valuable anticancer strategy.

Potential Antimicrobial Effects

The quinolone-3-carboxylic acid core is the defining feature of the quinolone class of antibiotics. These drugs function by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV , enzymes essential for DNA replication, repair, and recombination.[4][5]

Causality of Action: The mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA. This complex blocks the progression of the replication fork, leading to a rapid bactericidal effect. While the 4-amino substitution is not typical for classic quinolone antibiotics, the overall scaffold suggests that antimicrobial activity should be formally evaluated.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays are required. The following protocols are presented as self-validating systems for generating reliable and reproducible data.

Protocol: Assessment of In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a gold-standard primary screen for cytotoxic compounds.[2]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well flat-bottom plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Add Compound (Serial Dilutions) attach->treat incubate 4. Incubate 48-72h (Treatment Period) treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze end End analyze->end

References

An In-depth Technical Guide to 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Within this class, 4-aminoquinoline derivatives have garnered significant attention, most notably as antimalarial agents like chloroquine. The introduction of a carboxylic acid moiety at the 3-position and a chlorine atom at the 6-position of the 4-aminoquinoline core presents a unique chemical entity, 4-Amino-6-chloroquinoline-3-carboxylic acid, with potential for novel pharmacological applications. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this specific class of compounds, drawing upon existing literature for structurally similar analogues.

Introduction

The 4-aminoquinoline framework is a well-established pharmacophore, with derivatives exhibiting a broad range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The addition of a carboxylic acid group at the 3-position can significantly influence the molecule's physicochemical properties, such as solubility and ability to interact with biological targets through hydrogen bonding and ionic interactions. Furthermore, the chloro substituent at the 6-position can modulate the electronic properties and metabolic stability of the compound. This guide focuses on the synthesis and potential biological evaluation of this compound and its analogues, providing a foundational resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the target compound, this compound, is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives, such as the Gould-Jacobs reaction.[2] This multi-step synthesis would likely involve the initial formation of a quinoline ring system, followed by functional group interconversions to introduce the amino and carboxylic acid moieties at the desired positions.

A proposed synthetic workflow is outlined below:

cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product 4-chloroaniline 4-chloroaniline intermediate_1 Diethyl 2-((4-chlorophenyl)amino) methylenemalonate 4-chloroaniline->intermediate_1 Condensation diethyl_ethoxymethylenemalonate diethyl_ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate_1 intermediate_2 Ethyl 6-chloro-4-hydroxyquinoline -3-carboxylate intermediate_1->intermediate_2 Thermal Cyclization (Gould-Jacobs) intermediate_3 6-chloro-4-hydroxyquinoline -3-carboxylic acid intermediate_2->intermediate_3 Hydrolysis intermediate_4 4,6-dichloroquinoline -3-carboxylic acid intermediate_3->intermediate_4 Chlorination final_product 4-Amino-6-chloroquinoline- 3-carboxylic acid intermediate_4->final_product Amination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, albeit inferred, experimental protocols for the key steps in the proposed synthesis.

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)

This step is adapted from the Gould-Jacobs reaction.[2]

  • Condensation: In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-260°C for 30-60 minutes to induce cyclization.[2]

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Step 2: Synthesis of 6-chloro-4-hydroxyquinoline-3-carboxylic acid (Intermediate 3)

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[2]

  • Cool the solution and acidify with a strong acid, such as hydrochloric acid, to a pH of 2-3.

  • Filter the precipitated 6-chloro-4-hydroxyquinoline-3-carboxylic acid, wash with water, and dry.[2]

Step 3: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid (Intermediate 4)

A common method for converting a 4-hydroxyquinoline to a 4-chloroquinoline is treatment with a chlorinating agent.

  • Suspend 6-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., toluene).

  • Add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction mixture with ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of this compound (Final Product)

The final step involves a nucleophilic aromatic substitution of the 4-chloro group with an amino group.

  • Dissolve 4,6-dichloroquinoline-3-carboxylic acid in a suitable solvent (e.g., ethanol or DMF).

  • Add an excess of an ammonia source, such as aqueous ammonia or ammonium hydroxide.

  • Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 100 to 150°C.

  • After cooling, the product may precipitate. If not, acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] For instance, certain N'- (7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivatives have shown potent activity against breast cancer cell lines.[1] The introduction of the 3-carboxylic acid moiety could enhance this activity by providing an additional point of interaction with biological targets.

Antibacterial Activity

Quinolones containing a 3-carboxylic acid are a well-known class of antibacterial agents that target bacterial type II topoisomerase.[3] While the 4-amino substitution differentiates the target compound from traditional quinolone antibiotics, the presence of the 3-carboxylic acid suggests that antibacterial activity should be investigated.

Protein Kinase Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the submicromolar range.[4][5] Given that protein kinases are crucial targets in oncology and inflammatory diseases, this represents a promising avenue for investigation. A series of 4-aminoquinoline-3-carboxamide derivatives have also been discovered as potent reversible Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.[6]

Antimalarial and Antiprotozoal Activity

The 4-aminoquinoline scaffold is the hallmark of the antimalarial drug chloroquine. It is highly probable that this compound and its analogues would exhibit some level of antimalarial activity.

Quantitative Data

Due to the limited availability of specific data for the core compound, the following table summarizes the biological activities of structurally related 4-aminoquinoline and 3-quinoline carboxylic acid derivatives.

Compound ClassTarget/AssayActivity (IC₅₀/MIC)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 breast cancer cellsGI₅₀: 7.35–8.73 μM[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 breast cancer cellsGI₅₀: 8.22 μM[1]
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 to 18.2 μM[4][5]
Tetrazolo-[1,5-a]quinoline-4-carboxylic acid derivativesProtein Kinase CK20.65 to 18.2 μM[4][5]
4-aminoquinoline-3-carboxamide derivative (compound 25)BTKWT5.3 nM[6]
4-aminoquinoline-3-carboxamide derivative (compound 25)BTKC481S39 nM[6]
6-chlorocyclopentaquinolinamineMRSAMIC = 0.125 mM[7]
2-fluorocycloheptaquinolinamineS. pyogenesMIC = 0.25 mM[7]

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related compounds, several potential pathways can be inferred.

cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways & Cellular Effects core_compound 4-Amino-6-chloroquinoline- 3-carboxylic acid Analogue BTK Bruton's Tyrosine Kinase (BTK) core_compound->BTK Inhibition CK2 Protein Kinase CK2 core_compound->CK2 Inhibition Topo_II Bacterial Type II Topoisomerase core_compound->Topo_II Inhibition Heme_Detox Heme Detoxification (in Plasmodium) core_compound->Heme_Detox Inhibition B_Cell_Signaling B-Cell Receptor Signaling BTK->B_Cell_Signaling Blocks Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Regulates Apoptosis Apoptosis CK2->Apoptosis Regulates DNA_Replication Bacterial DNA Replication Topo_II->DNA_Replication Inhibits Parasite_Growth Parasite Growth Inhibition Heme_Detox->Parasite_Growth Inhibits B_Cell_Signaling->Apoptosis Cell_Cycle->Apoptosis

Caption: Potential signaling pathways modulated by this compound analogues.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the chemical precedent of related compounds, this molecule and its analogues hold potential as anticancer, antibacterial, and protein kinase inhibitory agents. This technical guide provides a foundational framework for the synthesis and biological evaluation of this compound class. Further research, including the development of a robust synthetic route and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of these intriguing molecules. The detailed, albeit inferred, protocols and compiled data herein should serve as a valuable starting point for researchers embarking on the exploration of this chemical space.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document synthesizes the potential mechanism of action for 4-Amino-6-chloroquinoline-3-carboxylic acid based on published data for structurally related compounds. As of the writing of this guide, specific mechanistic studies for this exact molecule are not extensively available in the public domain. The information presented herein is intended to provide a scientifically grounded, hypothetical framework for research and development purposes.

Executive Summary

This compound belongs to the quinoline class of compounds, a scaffold renowned for its diverse pharmacological activities. While direct studies on this specific molecule are limited, analysis of its structural moieties—the 4-aminoquinoline core and the 3-carboxylic acid group—allows for the extrapolation of its likely mechanism of action. Evidence from related analogues suggests that this compound may exert its biological effects through the modulation of key cellular enzymes, potentially acting as an inhibitor of protein kinases, dihydroorotate dehydrogenase (DHODH), or Bruton's Tyrosine Kinase (BTK). These activities position it as a compound of interest for therapeutic applications in oncology, inflammatory diseases, and infectious diseases. This guide provides a comprehensive overview of its putative mechanisms, supported by data from closely related compounds, detailed experimental protocols for its investigation, and visual representations of the implicated signaling pathways and experimental workflows.

Putative Mechanisms of Action

Based on the known biological activities of structurally similar quinoline derivatives, the primary mechanisms of action for this compound are hypothesized to involve:

  • Inhibition of Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of quinoline-3-carboxylic acid have been specifically shown to inhibit protein kinase CK2[1][2]. This enzyme is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. The 4-amino group and the 3-carboxylic acid group could form key hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to competitive inhibition.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): 4-Quinoline carboxylic acids have been identified as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway[3][4][5]. By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is particularly relevant for the treatment of rapidly dividing cells, such as in cancer and autoimmune diseases.

  • Inhibition of Bruton's Tyrosine Kinase (BTK): The 4-aminoquinoline core is also present in inhibitors of BTK, a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling[6]. Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

Quantitative Data from Structurally Related Compounds

The following table summarizes the range of inhibitory activities observed for quinoline derivatives that are structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.

Target ClassSpecific TargetCompound ClassReported IC50 RangeReference
Protein KinaseProtein Kinase CK22-aminoquinoline-3-carboxylic acid derivatives0.65 µM - 18.2 µM[1][2]
DehydrogenaseDihydroorotate Dehydrogenase (DHODH)4-Quinoline carboxylic acid analogues9.71 nM - 26.2 nM[5]
Tyrosine KinaseBruton's Tyrosine Kinase (BTK)4-aminoquinoline-3-carboxamide derivatives5.3 nM - 39 nM[6]

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant human protein kinases

  • ATP

  • Substrate peptide (specific for each kinase)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a kinase/substrate peptide mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

DHODH Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of human DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound (dissolved in DMSO)

  • 96-well clear plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Add 2 µL of the diluted compound or DMSO to the wells of a 96-well plate.

  • Add 188 µL of a master mix containing DHODH, decylubiquinone, and DCIP in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of DHO.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a plate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance).

  • Determine the percent inhibition and IC50 value as described for the kinase assay.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO for 72 hours.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Lyse the cells by shaking the plate for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generic signal transduction pathway that could be inhibited by this compound, targeting a key protein kinase.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor_protein Adaptor Protein receptor->adaptor_protein downstream_kinase Downstream Protein Kinase (e.g., CK2, BTK) adaptor_protein->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor 4-Amino-6-chloroquinoline- 3-carboxylic acid inhibitor->downstream_kinase

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Workflow for Target Identification

This diagram outlines a logical workflow for identifying the cellular target(s) of this compound.

G start Start: Bioactive Compound (this compound) in_vitro_screen In Vitro Target Screening (Kinase Panel, DHODH Assay) start->in_vitro_screen cellular_assay Cellular Proliferation Assay start->cellular_assay hit_validation Hit Validation & IC50 Determination in_vitro_screen->hit_validation cellular_assay->hit_validation mechanism_study Mechanism of Action Studies (Western Blot, etc.) hit_validation->mechanism_study in_vivo_model In Vivo Efficacy Models (e.g., Xenograft) mechanism_study->in_vivo_model end Lead Optimization in_vivo_model->end

Caption: Experimental workflow for target identification and validation.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively elucidated, the existing body of literature on related quinoline compounds provides a strong foundation for directed investigation. The most probable mechanisms of action involve the inhibition of key enzymes such as protein kinases or DHODH, which are implicated in proliferative and inflammatory diseases. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to rigorously characterize the pharmacological profile of this promising compound. Future studies should focus on comprehensive kinase profiling, direct enzyme inhibition assays, and cellular thermal shift assays to confirm target engagement in a cellular context. Subsequent co-crystallization studies with its identified target(s) will be invaluable for understanding the specific molecular interactions and for guiding future structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity.

References

4-Amino-6-chloroquinoline-3-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of antimalarial drugs like chloroquine. More recently, derivatives of this heterocyclic system have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology. This technical guide focuses on the 4-amino-6-chloroquinoline-3-carboxylic acid core, exploring its potential as a versatile scaffold for the design and development of novel kinase inhibitors. While comprehensive data on the specific kinase inhibitory profile of the parent molecule is emerging, extensive research on its close derivatives highlights the promise of this chemical framework.

The 4-Aminoquinoline-3-Carboxamide/Carboxylic Acid Scaffold in Kinase Inhibition

The 4-aminoquinoline-3-carboxylic acid scaffold and its carboxamide derivatives have been identified as effective hinge-binding motifs for several kinases. The nitrogen at position 1 of the quinoline ring can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. The 4-amino group provides a crucial interaction point, often forming a hydrogen bond with the hinge backbone carbonyl. The 3-carboxylic acid or carboxamide moiety offers a vector for further chemical modification to enhance potency and selectivity by exploring interactions with the solvent-exposed region or the ribose pocket of the ATP-binding site.

Derivatives of this scaffold have demonstrated potent inhibitory activity against key kinases implicated in cancer and autoimmune diseases, such as Bruton's Tyrosine Kinase (BTK) and Casein Kinase 2 (CK2).[1][2]

Quantitative Analysis of Derivative Activity

While specific kinase screening data for this compound is not extensively available in the public domain, the inhibitory activities of its closely related derivatives underscore the potential of this scaffold. The following tables summarize the reported in vitro activities of selected 4-aminoquinoline-3-carboxamide and 2-aminoquinoline-3-carboxylic acid derivatives against their respective kinase targets.

Table 1: In Vitro Inhibitory Activity of 4-Aminoquinoline-3-carboxamide Derivatives against Bruton's Tyrosine Kinase (BTK)

Compound IDModification from Core ScaffoldTarget KinaseIC50 (nM)Assay TypeReference
25 Carboxamide with a substituted pyrazoleBTK (Wild Type)5.3Biochemical Assay[1]
25 Carboxamide with a substituted pyrazoleBTK (C481S Mutant)39Biochemical Assay[1]

Table 2: In Vitro Inhibitory Activity of 2-Aminoquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2

Compound ClassGeneral StructureTarget KinaseIC50 Range (µM)Assay TypeReference
2-Aminoquinoline-3-carboxylic acidsCK20.65 - 18.2Biochemical Assay[2]

Key Signaling Pathways

The inhibition of kinases such as BTK and CK2 by derivatives of the this compound scaffold can modulate critical downstream signaling pathways involved in cell proliferation, survival, and inflammation.

Signaling_Pathways

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of kinase inhibitors. Below are representative methodologies for conducting in vitro kinase inhibition assays, which can be adapted for screening compounds based on the this compound scaffold.

General Workflow for In Vitro Kinase Assay

experimental_workflow start Start prep Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP - Test Compound start->prep plate Plate Setup: Dispense test compound dilutions and controls into a microplate. prep->plate preincubation Pre-incubation: Add kinase enzyme to wells and incubate. plate->preincubation initiate Initiate Reaction: Add ATP/Substrate mix. preincubation->initiate reaction Kinase Reaction: Incubate at room temperature. initiate->reaction stop Stop Reaction: Add stop reagent (e.g., EDTA). reaction->stop detect Detection: Measure signal (e.g., luminescence, fluorescence, or radioactivity). stop->detect analyze Data Analysis: Calculate % inhibition and IC50 values. detect->analyze end End analyze->end

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ for EGFR, Src, or VEGFR2)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase: Recombinant human EGFR, Src, or VEGFR2.

  • Substrate: Specific peptide or protein substrate for the respective kinase (e.g., Poly(Glu, Tyr)).

  • Kinase Buffer: Typically 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[3]

  • ATP solution.

  • Test Compound (this compound derivative) stock solution in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[3]

  • White, opaque 384-well or 96-well plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. Add 1-5 µL of the diluted compound or DMSO (for controls) to the wells of the microplate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in kinase buffer.

    • Add the kinase/substrate mix to each well.

    • Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 10-25 µL.[4]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radiometric Filter Binding Assay (e.g., for Src)

This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Kinase: Recombinant human Src.

  • Substrate: Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK).[7]

  • Src Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).[8]

  • ATP solution spiked with [γ-³²P]ATP.

  • Test Compound stock solution in DMSO.

  • P81 phosphocellulose paper.

  • Wash Buffer: 75 mM phosphoric acid.[9]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, Src kinase, peptide substrate, and the test compound at various concentrations. Pre-incubate for 10 minutes at room temperature.[9]

  • Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mixture. The final reaction volume is typically 25-50 µL.[9]

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes.[9]

  • Stop Reaction and Capture Substrate: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the P81 paper squares multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the paper.[9]

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the level of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the demonstrated activity of its derivatives against clinically relevant kinases like BTK and CK2 highlight its potential. Further exploration through broader kinase screening of the core molecule and strategic derivatization of the 3-carboxylic acid moiety could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of such compounds, paving the way for their advancement in the drug discovery pipeline.

References

4-Amino-6-chloroquinoline-3-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Amino-6-chloroquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While direct historical accounts of its discovery are not extensively documented, its structural motifs are present in numerous biologically active molecules. This document outlines a plausible synthetic pathway, details relevant experimental protocols, and discusses the compound's potential significance based on the well-established bioactivity of related 4-aminoquinoline and quinoline-3-carboxylic acid derivatives.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of quinoline-based therapeutic agents. The quinoline scaffold is a cornerstone in medicinal chemistry, most notably for its role in the fight against malaria. The discovery of quinine in the 17th century from the bark of the Cinchona tree marked the beginning of quinoline's therapeutic journey.

The 20th century saw the rise of synthetic quinoline derivatives, with the development of chloroquine, a potent antimalarial drug, being a significant milestone. Chloroquine, a 4-aminoquinoline derivative, highlighted the importance of the amino group at the 4-position for antimalarial activity. Concurrently, research into quinoline-3-carboxylic acids and their derivatives has revealed a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Physicochemical Properties

Quantitative data for the specific compound this compound is not widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value
Molecular FormulaC₁₀H₇ClN₂O₂
Molecular Weight222.63 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF
pKaThe carboxylic acid group would have a pKa around 4-5, and the amino group would have a pKa around 8-9

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies in quinoline chemistry. The general workflow would involve the construction of the quinoline core followed by the introduction of the amino group.

G cluster_0 Quinoline Core Synthesis (Pfitzinger Reaction) cluster_1 Chlorination cluster_2 Amination and Hydrolysis A 5-Chloroisatin D 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester A->D B Ethyl Acetoacetate B->D C Base (e.g., KOH) C->D F 4,6-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester D->F E POCl₃ E->F I 4-Amino-6-chloro-2-methylquinoline-3-carboxylic acid F->I G Ammonia (or amine source) G->I H Hydrolysis (e.g., NaOH, then H₃O⁺) H->I

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols

Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester (Pfitzinger Reaction)

  • Reactants: 5-Chloroisatin, Ethyl acetoacetate, Potassium hydroxide (or another suitable base), and Ethanol (as solvent).

  • Procedure:

    • Dissolve 5-chloroisatin in a solution of potassium hydroxide in ethanol.

    • To this solution, add ethyl acetoacetate dropwise with stirring.

    • Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Step 2: Synthesis of 4,6-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester

  • Reactants: 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 6-Chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester to an excess of phosphorus oxychloride.

    • Heat the mixture under reflux for a few hours.

    • After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice with stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry.

Step 3: Synthesis of 4-Amino-6-chloro-2-methylquinoline-3-carboxylic acid

  • Reactants: 4,6-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester, a source of ammonia (e.g., ammonium hydroxide or a protected amine), and a base for hydrolysis (e.g., NaOH).

  • Procedure (Amination):

    • Heat the 4,6-dichloro derivative in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., ethanol) at elevated temperatures. The progress of the nucleophilic aromatic substitution is monitored by TLC.

  • Procedure (Hydrolysis):

    • Once the amination is complete, add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux to hydrolyze the ester.

    • After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, 4-Amino-6-chloro-2-methylquinoline-3-carboxylic acid.

    • Filter, wash with water, and dry the final compound.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on its structural components, it is plausible to hypothesize its involvement in pathways targeted by similar molecules.

Antimalarial Activity: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs like chloroquine. These compounds are believed to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, ultimately killing the parasite.

G cluster_0 Parasite Food Vacuole cluster_1 Drug Action A Hemoglobin B Heme (toxic) A->B Digestion C Hemozoin (non-toxic) B->C Detoxification D Heme Polymerase D->C E 4-Aminoquinoline (e.g., Chloroquine) F Inhibition E->F F->D

Caption: Putative antimalarial mechanism of 4-aminoquinolines.

Antibacterial Activity: Quinolone and fluoroquinolone antibiotics, which often contain a carboxylic acid at the 3-position, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to bacterial cell death.

G cluster_0 Bacterial DNA Replication cluster_1 Drug Action A DNA Gyrase / Topoisomerase IV B DNA Supercoiling/Decatenation A->B C DNA Replication B->C D Quinoline-3-carboxylic acid derivative E Inhibition D->E E->A

Caption: General mechanism of action for quinolone antibiotics.

Conclusion and Future Directions

This compound is a compound of significant interest due to its hybrid structure, combining the key features of two important classes of therapeutic agents. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical routes. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. In particular, its potential as an antimalarial, antibacterial, and anticancer agent warrants further investigation. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent.

Unlocking the Therapeutic Potential of 4-Amino-6-chloroquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this broad family, 4-aminoquinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide focuses on a specific, yet underexplored, member of this class: 4-Amino-6-chloroquinoline-3-carboxylic acid. While direct and extensive research on this particular molecule is limited, its structural motifs—the 4-aminoquinoline core, the 6-chloro substituent, and the 3-carboxylic acid group—provide a strong foundation for hypothesizing its potential therapeutic targets. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining the scientific rationale for investigating key protein families as potential targets and providing detailed, actionable protocols for their validation. We will delve into the mechanistic basis for targeting kinases such as Bruton's Tyrosine Kinase (BTK) and Casein Kinase 2 (CK2), and the enzyme Dihydroorotate Dehydrogenase (DHODH), empowering research teams to systematically explore the therapeutic promise of this compound.

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products and synthetic compounds with profound pharmacological importance. Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for diverse molecular interactions, earning it the designation of a "privileged scaffold" in drug discovery. Derivatives of quinoline have been successfully developed into drugs for a wide range of diseases, from malaria (e.g., chloroquine) to cancer (e.g., camptothecin) and inflammatory disorders.[1][2]

The 4-aminoquinoline subclass, in particular, has a rich history. The archetypal member, chloroquine, exerts its antimalarial effect through a multi-pronged mechanism involving the inhibition of heme detoxification in the parasite's food vacuole.[3] This established biological activity underscores the potential for other 4-aminoquinoline derivatives to interact with critical biological pathways. The specific substitutions on the quinoline ring play a crucial role in defining the therapeutic target and pharmacological profile of the molecule. For instance, the presence of a chlorine atom at the 7-position is known to be critical for the antimalarial activity of chloroquine by enhancing the inhibition of β-hematin formation.[3]

Our focus, this compound, possesses a unique combination of substituents that suggests a distinct set of potential therapeutic applications beyond malaria. The 4-amino group provides a key interaction point, the 6-chloro substitution influences the electronic properties and potential binding interactions of the ring system, and the 3-carboxylic acid moiety offers a potential hydrogen bonding site, which is a common feature in many enzyme inhibitors. This guide will explore the most promising therapeutic targets for this molecule based on these structural features and the known pharmacology of its close analogs.

Postulated Therapeutic Targets and Mechanistic Rationale

Based on the structure of this compound and the established activities of related compounds, we have identified three high-priority potential therapeutic targets:

  • Bruton's Tyrosine Kinase (BTK): A key signaling molecule in B-cells, making it a prime target for autoimmune diseases and B-cell malignancies.

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is frequently overexpressed in cancer and plays a role in cell growth, proliferation, and survival.

  • Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

The following sections will detail the rationale for investigating each of these targets.

Bruton's Tyrosine Kinase (BTK): A Target for Inflammatory and Autoimmune Diseases

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, initiating a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production. Dysregulation of BTK signaling is a hallmark of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus, as well as B-cell cancers like chronic lymphocytic leukemia.

The rationale for investigating this compound as a BTK inhibitor is supported by recent findings that 4-aminoquinoline-3-carboxamide derivatives are potent and reversible inhibitors of BTK.[4] These compounds have shown efficacy in rodent models of collagen-induced arthritis.[4] The 4-aminoquinoline scaffold likely serves as a hinge-binding motif, a common feature of many kinase inhibitors. The 3-carboxylic acid group of our compound of interest could form crucial hydrogen bonds within the ATP-binding pocket of BTK, mimicking the interactions of the native ligand.

Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 4-Amino-6-chloroquinoline -3-carboxylic acid Inhibitor->BTK

Caption: Proposed inhibition of the BTK signaling pathway.

Casein Kinase 2 (CK2): A Promising Anticancer Target

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that is involved in a myriad of cellular processes, including cell cycle progression, DNA repair, apoptosis, and angiogenesis. Unlike many other kinases, CK2 is constitutively active and its activity is often elevated in a wide range of human cancers. This has led to the recognition of CK2 as a promising target for cancer therapy.

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some analogs exhibiting IC50 values in the submicromolar range.[5][6][7] The 2-aminoquinoline-3-carboxylic acid scaffold, in particular, has been highlighted as a promising starting point for the development of potent CK2 inhibitors.[6][7] The 4-amino group in our compound of interest could potentially form similar key interactions in the ATP-binding site of CK2. The carboxylic acid at the 3-position is also well-positioned to engage in hydrogen bonding with the kinase hinge region.

Signaling Pathway: Role of CK2 in Cancer Cell Survival

CK2_Pathway CK2 Casein Kinase 2 (CK2) Akt Akt/PKB CK2->Akt Phosphorylation NFkB NF-κB CK2->NFkB Activation Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Apoptosis_Inhibitors Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibitors NFkB->Apoptosis_Inhibitors Proliferation Cancer Cell Proliferation & Survival Apoptosis_Inhibitors->Proliferation Cell_Cycle->Proliferation Inhibitor 4-Amino-6-chloroquinoline -3-carboxylic acid Inhibitor->CK2 DHODH_Pathway Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 4-Amino-6-chloroquinoline -3-carboxylic acid Inhibitor->DHODH Experimental_Workflow Start Start: Compound 4-Amino-6-chloroquinoline -3-carboxylic acid Stock_Prep Prepare Compound Stock Solution (in DMSO) Start->Stock_Prep Serial_Dilution Perform Serial Dilutions (e.g., 10-point, 3-fold) Stock_Prep->Serial_Dilution Assay_Setup Set up Kinase/Enzyme Assays (BTK, CK2, DHODH) Serial_Dilution->Assay_Setup Incubation Incubate at RT (or 37°C as required) Assay_Setup->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence/ Absorbance Detection->Measurement Data_Analysis Data Analysis: IC50 Curve Fitting Measurement->Data_Analysis End End: Identify Potent Targets Data_Analysis->End

References

An In-depth Technical Guide on 4-Amino-6-chloroquinoline-3-carboxylic Acid for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a significant pharmacophore in the development of novel anticancer therapeutics. Its derivatives have demonstrated a wide array of biological activities, including the modulation of various signaling pathways implicated in tumorigenesis. This technical guide focuses on 4-Amino-6-chloroquinoline-3-carboxylic acid, a specific derivative with potential as an anticancer agent. While detailed research on this particular compound is emerging, this document provides a comprehensive overview of the current landscape for related quinoline-3-carboxylic acid and 4-aminoquinoline analogs. It aims to equip researchers with the necessary theoretical framework and practical methodologies to investigate its anticancer properties. This guide covers synthetic strategies, potential mechanisms of action, and detailed protocols for key in vitro assays to evaluate cytotoxicity, apoptosis induction, and cell cycle effects. All quantitative data from related compounds are presented in structured tables for comparative analysis, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Quinoline Derivatives in Oncology

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] In the realm of oncology, numerous quinoline-based compounds have been investigated, with some progressing to clinical trials and use.[4] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring system enable interaction with a multitude of enzymatic targets.

The general mechanisms of action for anticancer quinoline derivatives are diverse and include:

  • Enzyme Inhibition: Targeting crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][5]

  • Cell Cycle Arrest: Inducing halts at various phases of the cell cycle, thereby preventing cancer cell proliferation.[6][7]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic or extrinsic pathways.[6][8]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with essential nutrients.[1]

  • Disruption of Cell Migration: Hindering the metastatic potential of cancer cells.[1]

This compound belongs to a subset of quinoline derivatives that combine the features of a 4-aminoquinoline, known for its antimalarial and potential anticancer activities, with a 3-carboxylic acid moiety, which can influence solubility, cell permeability, and target binding.

Synthesis of this compound and Analogs

The synthesis of quinoline-3-carboxylic acid derivatives often involves multi-step reactions. A common strategy for creating the quinoline core is through cyclization reactions. For instance, the Vilsmeier-Haack reaction can be employed to generate 2-chloro-3-formylquinolines from substituted anilines, which can then be oxidized to the corresponding carboxylic acid.[5][9] The amino group at the 4-position can be introduced through nucleophilic substitution of a suitable leaving group, such as a chlorine atom.

A generalized synthetic route for related 2-aminoquinoline-3-carboxylic acid derivatives is presented below, which can be adapted for the synthesis of 4-amino analogs.[10]

G cluster_synthesis General Synthesis of Aminoquinoline-3-Carboxylic Acid Derivatives Substituted Aniline Substituted Aniline 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Substituted Aniline->2-Chloro-3-formylquinoline Vilsmeier-Haack Reaction Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->2-Chloro-3-formylquinoline 2-Chloro-3-carboxylic acid 2-Chloro-3-carboxylic acid 2-Chloro-3-formylquinoline->2-Chloro-3-carboxylic acid e.g., AgNO3, NaOH Oxidation Oxidation Oxidation->2-Chloro-3-carboxylic acid Aminoquinoline-3-carboxylic acid Aminoquinoline-3-carboxylic acid 2-Chloro-3-carboxylic acid->Aminoquinoline-3-carboxylic acid e.g., NH3 or amine source Amination Amination Amination->Aminoquinoline-3-carboxylic acid

Caption: Generalized synthetic pathway for aminoquinoline-3-carboxylic acid derivatives.

In Vitro Anticancer Activity of Related Quinoline Derivatives

While specific cytotoxicity data for this compound is not extensively published, the anticancer potential of structurally related quinoline-3-carboxylic acid and 4-aminoquinoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Table 1: Cytotoxicity of Selected Quinoline-3-Carboxylic Acid Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast) Not specified (82.9% growth reduction) [6]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid K-562 (Leukemia) Not specified (Induces apoptosis) [6]
Quinoline-3-carboxylate derivative 4m MCF-7 (Breast) 0.33 [8]
Quinoline-3-carboxylate derivative 4k K-562 (Leukemia) 0.28 [8]
Quinoline-3-carboxylate derivative 4m K-562 (Leukemia) 0.28 [8]
Quinoline-2-carboxylic acid HELA (Cervical) Significant cytotoxicity [11]
Quinoline-4-carboxylic acid MCF-7 (Breast) Remarkable growth inhibition [11]

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition |[11] |

Table 2: Cytotoxicity of Selected 4-Aminoquinoline Derivatives

Compound Cancer Cell Line GI50 (µM) Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MCF-7 (Breast) - [12]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast) Most active of series [12]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast) More potent than chloroquine [12]

| Bisquinoline compound 10 | MDA-MB-468 (Breast) | 7.35 |[12] |

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways critical for cancer cell survival and proliferation. Based on studies of analogous compounds, this compound may act through one or more of the following mechanisms.

G cluster_pathway Potential Anticancer Mechanisms of Quinoline Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects Quinoline Derivative Quinoline Derivative RTKs (EGFR, VEGFR) RTKs (EGFR, VEGFR) Quinoline Derivative->RTKs (EGFR, VEGFR) Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR Quinoline Derivative->PI3K/Akt/mTOR Inhibition DNA DNA Quinoline Derivative->DNA Intercalation Microtubules Microtubules Quinoline Derivative->Microtubules Disruption RTKs (EGFR, VEGFR)->PI3K/Akt/mTOR Inhibition of Angiogenesis Inhibition of Angiogenesis RTKs (EGFR, VEGFR)->Inhibition of Angiogenesis Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt/mTOR->Inhibition of Proliferation Inhibition of Metastasis Inhibition of Metastasis PI3K/Akt/mTOR->Inhibition of Metastasis Cell Cycle Arrest Cell Cycle Arrest DNA->Cell Cycle Arrest Microtubules->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cell Cycle Arrest->Apoptosis Induction

Caption: Potential signaling pathways targeted by quinoline derivatives.

Detailed Experimental Protocols

To evaluate the anticancer potential of this compound, a series of standardized in vitro assays are essential. The following are detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a two-fold serial dilution) and incubate for 72 hours.[12][13] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 to 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound (72h) A->B C 3. Add MTT solution (1.5-4h) B->C D 4. Solubilize formazan (DMSO) C->D E 5. Measure absorbance D->E F 6. Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

Protocol:

  • Cell Treatment: Induce apoptosis by treating cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[16]

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

  • Incubation: Incubate the cells at room temperature for 5-20 minutes in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells are fixed to permeabilize their membranes, allowing PI to enter and stain the nuclear DNA. RNase treatment is necessary to prevent PI from binding to RNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[17] Incubate on ice for at least 30 minutes.[17]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A.[18][19]

  • Incubation: Incubate at 37°C for 15 minutes or at room temperature for 30 minutes, protected from light.[18][19]

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel anticancer agents. While direct experimental data on this specific molecule is limited, the extensive research on related quinoline derivatives provides a strong rationale for its investigation. The methodologies and data presented in this guide offer a solid foundation for researchers to explore its synthesis, characterize its in vitro anticancer activity, and elucidate its mechanism of action. Future research should focus on the systematic evaluation of this compound against a panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed investigation of its molecular targets and effects on key cancer-related signaling pathways. Such studies will be crucial in determining its potential as a clinical candidate for cancer therapy.

References

An In-depth Technical Guide on the Antimalarial Potential of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the antimalarial potential of 4-Amino-6-chloroquinoline-3-carboxylic acid. Therefore, this guide focuses on the broader class of 4-aminoquinoline derivatives, providing a comprehensive overview of their antimalarial activity, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to serve as a foundational resource for the design and investigation of novel compounds within this class, including the potential synthesis and evaluation of this compound.

Introduction: The Enduring Legacy of 4-Aminoquinolines in Antimalarial Therapy

The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine being a prominent and historically significant member of this class.[1][2] These synthetic compounds have been pivotal in the treatment and prophylaxis of malaria for decades. Their mechanism of action, low cost, and ease of synthesis have made them a primary focus of medicinal chemistry efforts.[3] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have diminished the clinical utility of some of the older drugs in this class, necessitating the development of new and effective 4-aminoquinoline analogues that can overcome resistance.[1][4]

Current research focuses on modifying the 4-aminoquinoline core to enhance activity against resistant parasite strains. Key strategies include altering the side chain, introducing different substituents on the quinoline ring, and creating hybrid molecules.[5] Understanding the structure-activity relationships (SAR) within this class is crucial for the rational design of the next generation of 4-aminoquinoline antimalarials.[3][6]

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's acidic digestive vacuole.[6][7][8] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline substance called hemozoin (malaria pigment).[7]

4-Aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole.[4] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme within the parasite, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.[7][9]

Hemozoin_Inhibition cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Toxicity Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Heme Complexation

Figure 1: Mechanism of action of 4-aminoquinolines.

Structure-Activity Relationships (SAR)

The antimalarial activity of 4-aminoquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and the composition of the side chain at the 4-position.

  • Quinoline Ring Substituents: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is considered optimal for high antimalarial activity.[3] This feature is thought to be crucial for the inhibition of β-hematin (hemozoin) formation.[10] Modifications at other positions on the ring often lead to a reduction or loss of activity.[3]

  • 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the 4-position is a key determinant of activity, especially against chloroquine-resistant strains.[3][11] The length of the carbon linker between the two nitrogen atoms is critical, with a two- to five-carbon chain generally being favorable.[3] The terminal amino group is also important for the molecule's accumulation in the parasite's digestive vacuole.[11]

Quantitative Data on Representative 4-Aminoquinoline Derivatives

While data for the specific target compound is unavailable, the following tables summarize the in vitro antimalarial activity of various 4-aminoquinoline analogues against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Table 1: In Vitro Antiplasmodial Activity of Monoquinoline Analogs

CompoundRP. falciparum Strain (W2, CQ-resistant) IC₅₀ (nM)P. falciparum Strain (3D7, CQ-sensitive) IC₅₀ (nM)Reference
ChloroquineH--[9]
MAQ H13621[9]

Structure for Table 1: MAQ Structure

Table 2: In Vitro Antiplasmodial Activity of 4-Aminoquinoline–Pyrimidine Hybrids

CompoundP. falciparum Strain (D6, CQ-sensitive) IC₅₀ (µM)P. falciparum Strain (W2, CQ-resistant) IC₅₀ (µM)Reference
5a C₆H₅C₂H₅0.0410.052[5]
5b 4-Cl-C₆H₄C₂H₅0.0290.039[5]
5c 4-F-C₆H₄C₂H₅0.0350.048[5]

Structure for Table 2: Hybrid Structure

Experimental Protocols

The following sections detail generalized protocols for the synthesis and biological evaluation of 4-aminoquinoline derivatives, compiled from various research articles.

General Synthetic Protocol for 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline analogues typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a desired amine side chain.[1][2]

Synthesis_Workflow Start Substituted Aniline Step1 Cyclization (e.g., Gould-Jacobs reaction) Start->Step1 Intermediate1 4-Hydroxyquinoline Derivative Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloroquinoline Derivative Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution Intermediate2->Step3 Amine Amine Side Chain Amine->Step3 FinalProduct 4-Aminoquinoline Analog Step3->FinalProduct

Figure 2: General synthetic workflow for 4-aminoquinoline analogs.

Materials:

  • Substituted 4,7-dichloroquinoline

  • Appropriate amine side chain

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol)

  • Base (e.g., K₂CO₃, triethylamine)

Procedure:

  • A mixture of the substituted 4,7-dichloroquinoline and the desired amine is prepared in a suitable solvent.

  • A base is added to the mixture to facilitate the reaction.

  • The reaction mixture is heated, often under reflux, for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying of the organic layer.

  • The crude product is purified, typically by column chromatography or recrystallization, to yield the final 4-aminoquinoline derivative.[1]

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[12][13][14][15][16]

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 supplemented with human serum)

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • P. falciparum cultures are synchronized to the ring stage.

  • Serial dilutions of the test compounds are prepared and added to the wells of a 96-well plate.

  • A parasite suspension (e.g., 1% parasitemia, 2% hematocrit) is added to each well.

  • The plate is incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).[12]

  • After incubation, SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark.

  • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[12]

  • The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test in Mice)

The 4-day suppressive test (Peter's test) is a standard in vivo method to evaluate the schizonticidal activity of a compound against an early-stage infection in a murine model.[17][18][19][20][21]

Materials:

  • Swiss albino mice

  • Plasmodium berghei (or other suitable rodent malaria parasite)

  • Test compounds, vehicle control, and positive control (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Mice are inoculated intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment with the test compound, vehicle, or positive control is initiated a few hours post-infection and continued once daily for four consecutive days.

  • On the fifth day, thin blood smears are prepared from the tail vein of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • The average percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group.

Conclusion and Future Directions

The 4-aminoquinoline scaffold remains a highly valuable template for the development of new antimalarial agents. The key to overcoming drug resistance lies in the strategic modification of the quinoline ring and the 4-amino side chain. While this guide provides a comprehensive overview of the current knowledge and experimental methodologies for this class of compounds, the absence of specific data on this compound highlights a gap in the literature.

Future research should be directed towards the synthesis and biological evaluation of this specific compound and its derivatives (e.g., esters, amides). Such studies would provide valuable insights into the effect of a carboxylic acid moiety at the 3-position on the antimalarial activity and pharmacokinetic properties of the 4-aminoquinoline scaffold. These efforts will contribute to the ongoing global endeavor to combat malaria through the discovery of novel and effective chemotherapies.

References

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chloroquinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active compounds, including antimalarials, anticancer agents, and antibiotics.[1] The specific substitutions of an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxylic acid at the 3-position are expected to modulate the molecule's electronic properties, solubility, and biological activity. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any drug discovery pipeline.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopic interpretation and data from structurally related quinoline derivatives. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a robust framework for researchers to anticipate, acquire, and interpret the necessary spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound dictates its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint. The key structural features include a quinoline core, an aromatic amine, a halogenated aromatic ring, and a carboxylic acid. Each of these functional groups will produce characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the carboxylic acid proton.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters. The spectral width should be sufficient to cover the aromatic and downfield regions where signals are expected.

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Coupling Constants (J, Hz) Rationale
H2~8.5 - 8.7Singlet (s)-This proton is on a carbon adjacent to the nitrogen atom and the carboxylic acid, leading to significant deshielding.
H5~7.8 - 8.0Doublet (d)~9.0This proton is ortho to the chlorine atom and will show coupling to H7.
H7~7.5 - 7.7Doublet of doublets (dd)~9.0, ~2.0This proton is coupled to both H5 and H8.
H8~8.1 - 8.3Doublet (d)~2.0This proton is meta to the chlorine and ortho to the ring fusion, showing a smaller coupling to H7.
-NH₂~6.0 - 8.0 (broad)Singlet (s)-The chemical shift of amine protons can vary and the signal is often broad due to quadrupole effects and exchange.
-COOH~12.0 - 14.0 (broad)Singlet (s)-The carboxylic acid proton is highly deshielded and its signal is typically broad and may exchange with residual water in the solvent.[2]

Caption: Predicted ¹H NMR peak assignments for this compound.

¹³C NMR (Carbon-13) NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Rationale
C2~150 - 155This carbon is adjacent to the nitrogen and is part of a double bond, resulting in a downfield shift.
C3~110 - 115The carbon bearing the carboxylic acid group.
C4~155 - 160The carbon attached to the amino group, which is strongly electron-donating.
C4a~120 - 125Quaternary carbon at the ring junction.
C5~125 - 130Aromatic CH carbon.
C6~130 - 135Carbon attached to the chlorine atom.
C7~120 - 125Aromatic CH carbon.
C8~130 - 135Aromatic CH carbon.
C8a~145 - 150Quaternary carbon at the ring junction adjacent to the nitrogen.
-COOH~165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[3]

Caption: Predicted ¹³C NMR peak assignments for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition: Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography system. Acquire the spectrum in both positive and negative ion modes.

Expected Mass Spectrum and Interpretation:

  • Molecular Ion Peak: The most crucial piece of information will be the molecular ion peak. For this compound (C₁₀H₇ClN₂O₂), the expected monoisotopic mass is approximately 222.0196 g/mol .

  • Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 223.0274. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 221.0118. Common fragmentation pathways would involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Expected IR Spectrum and Interpretation:

The IR spectrum will show characteristic absorption bands for the various functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Characteristics
O-H (Carboxylic Acid)2500 - 3300StretchingVery broad due to hydrogen bonding.[2][4]
N-H (Amine)3300 - 3500StretchingTwo bands may be observed for the symmetric and asymmetric stretches of the primary amine.
C=O (Carboxylic Acid)1700 - 1725StretchingStrong and sharp absorption.[4][5]
C=C and C=N (Aromatic)1500 - 1650StretchingMultiple sharp bands of varying intensity.
C-O (Carboxylic Acid)1210 - 1320StretchingStrong absorption.[5]
C-Cl1000 - 1100StretchingMedium to strong absorption.

Caption: Expected characteristic IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a range of approximately 200-400 nm.

Expected UV-Vis Spectrum and Interpretation:

The quinoline ring system is a chromophore that absorbs in the UV region. The presence of the amino and carboxylic acid substituents will influence the absorption maxima (λ_max). The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system.[6] The exact λ_max values will be solvent-dependent.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from all these spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Compound 4-Amino-6-chloroquinoline- 3-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Sample MS Mass Spectrometry Compound->MS Sample IR IR Spectroscopy Compound->IR Sample UV UV-Vis Spectroscopy Compound->UV Sample Structure Structural Elucidation & Purity Assessment NMR->Structure Data MS->Structure Data IR->Structure Data UV->Structure Data

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By combining the insights from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently determine the structure and purity of this important synthetic compound. The provided experimental protocols and expected data serve as a valuable resource for scientists engaged in the synthesis and development of novel quinoline-based therapeutic agents.

References

The Versatile Scaffold: 4-Amino-6-chloroquinoline-3-carboxylic Acid as a Starting Point for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[2][3] Among the vast family of quinoline derivatives, 4-Amino-6-chloroquinoline-3-carboxylic acid stands out as a particularly promising starting material. Its specific arrangement of functional groups—a reactive carboxylic acid, a nucleophilic amino group, and a strategically placed chlorine atom—offers multiple points for chemical modification, enabling the creation of diverse molecular libraries for screening against various therapeutic targets.

This guide explores the synthesis, derivatization, and biological applications of the this compound scaffold, providing researchers with a comprehensive overview of its potential in modern drug discovery.

Synthesis of the Core Scaffold

The construction of the quinoline core is a critical first step. While various methods exist, the Gould-Jacobs reaction is a widely employed and effective strategy for synthesizing 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the target molecule. A plausible synthetic pathway starting from a substituted aniline is outlined below. The process involves condensation with a malonic acid derivative followed by thermal cyclization and subsequent functional group manipulations to introduce the 4-amino group and confirm the 6-chloro position.

G cluster_0 Scaffold Synthesis Workflow A 4-Chloro-2-aminophenol C Condensation A->C Reactant 1 B Diethyl (ethoxymethylene)malonate B->C Reactant 2 D Intermediate Enamine C->D E Thermal Cyclization (Gould-Jacobs Reaction) D->E F 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester E->F G Chlorination (e.g., POCl3) F->G H 4,6-Dichloroquinoline- 3-carboxylic acid ethyl ester G->H I Amination (e.g., NH3 or protected amine) H->I J 4-Amino-6-chloroquinoline- 3-carboxylic acid ethyl ester I->J K Ester Hydrolysis (e.g., NaOH) J->K L 4-Amino-6-chloroquinoline- 3-carboxylic acid K->L

Caption: A potential workflow for the synthesis of the target scaffold.

Derivatization and Therapeutic Applications

The true value of this compound lies in its versatility as a scaffold for generating novel drug candidates. The amino and carboxylic acid groups serve as primary handles for modification, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives

Compound Substitution Cell Line GI50 (μM) Reference
5 7-Chloro MDA-MB-468 8.73 [4]
5 7-Chloro MCF-7 36.77 [4]
6 7-Fluoro MDA-MB-468 11.47 [4]
8 7-Methoxy MCF-7 12.90 [4]
10 Bisquinoline MDA-MB-468 7.35 [4]

Data extracted from a study on 7-substituted 4-aminoquinolines, demonstrating the potential of the core scaffold.

Furthermore, derivatives of the related quinoline-3-carboxylic acid scaffold have been identified as potent inhibitors of Protein Kinase CK2, a crucial enzyme implicated in cancer cell proliferation and survival.[5][6]

Table 2: Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acid Derivatives

Compound Class Modifications IC50 Range (μM) Reference
Tetrazolo[1,5-a]quinoline-4-carboxylic acids Various substitutions on the quinoline ring 0.65 - 10.5 [5][6]
2-Aminoquinoline-3-carboxylic acids Various substitutions on the quinoline ring 1.1 - 18.2 [5][6]

These findings highlight the potential for developing kinase inhibitors from the quinoline carboxylic acid core.[5][6]

G cluster_0 CK2 Signaling Pathway CK2 Protein Kinase CK2 Substrates ~400 Substrates (Growth Factors, Transcription Factors, etc.) CK2->Substrates Phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Quinoline-3-Carboxylic Acid Derivative Inhibitor->CK2 Inhibits

Caption: Role of Protein Kinase CK2 in cell signaling and its inhibition.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of autoimmune diseases like rheumatoid arthritis. Bruton's Tyrosine Kinase (BTK) is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for anti-inflammatory drugs. A series of novel 4-aminoquinoline-3-carboxamide derivatives, developed using a structure-hopping strategy, have been identified as potent and reversible BTK inhibitors.[7]

Table 3: Inhibition of Bruton's Tyrosine Kinase (BTK) by 4-Aminoquinoline-3-carboxamide Derivatives

Compound BTK WT IC50 (nM) BTK C481S IC50 (nM) Reference
25 5.3 39 [7]

The C481S mutation confers resistance to covalent BTK inhibitors, highlighting the value of reversible inhibitors.

The most potent compound from this series not only showed strong enzymatic inhibition but also demonstrated efficacy in a rodent model of collagen-induced arthritis, reducing paw swelling without causing weight loss.[7] This underscores the therapeutic potential of this scaffold for treating autoimmune disorders.

G cluster_0 BTK Signaling in B-Cells BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB) BTK->Downstream Activates Cytokines Pro-inflammatory Cytokine Release Downstream->Cytokines Inhibitor 4-Aminoquinoline-3- carboxamide Derivative Inhibitor->BTK Inhibits

Caption: BTK's role in B-cell activation and its inhibition.

Antiparasitic Activity

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine. This scaffold has been extensively explored for activity against other parasites, notably Leishmania, the causative agent of leishmaniasis.[8] Structure-activity relationship studies have shown that modifications to the amino side chain can lead to potent leishmanicidal agents.

Table 4: Leishmanicidal Activity of 4-Aminoquinoline Derivatives

Compound Group Key Feature IC50 (µM) vs. L. major Selectivity Index Reference
Group II Terminal Amine (NH2) 5.65 4.5 [3][8]
Group II Terminal Leucine 4.69 4.8 [3][8]

These results demonstrate the importance of the terminal amino group for antileishmanial activity.[3][8]

Experimental Protocols

Detailed and reproducible experimental methods are the cornerstone of drug discovery. Below are representative protocols adapted from the literature for the synthesis and evaluation of 4-aminoquinoline derivatives.

General Synthetic Procedure for 4-Aminoquinoline Derivatives[4]

This protocol describes the nucleophilic substitution reaction to form N-substituted 4-aminoquinolines.

  • Reaction Setup : A mixture of a 4-chloroquinoline derivative (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq) is prepared. The reaction can be run neat or in a suitable solvent like DMF.

  • Heating : The reaction mixture is heated to 120–130 °C and maintained at this temperature for 6-12 hours with constant stirring.

  • Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1).

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature and taken up in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing : The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO3) solution, water, and finally with brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • Purification : The resulting crude residue is purified by column chromatography over silica gel or by precipitation/recrystallization from an appropriate solvent system (e.g., hexane:chloroform) to yield the pure product.

  • Characterization : The structure of the final compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Screening (MTT Assay)[4]

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to the desired final concentrations. The cells are treated with these dilutions for 48 hours. A control group receives medium with DMSO only.

  • MTT Addition : After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control. The GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its inherent structural features provide a robust platform for the synthesis of diverse compound libraries. As demonstrated by the extensive research into related scaffolds, derivatives have shown significant potential as anticancer, anti-inflammatory, and antiparasitic agents. By leveraging the synthetic handles on this core structure, researchers can continue to explore novel chemical space and develop next-generation therapeutics for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on the well-established Gould-Jacobs reaction for the formation of the quinoline core, followed by subsequent functional group manipulations.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of this compound makes it a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a robust, multi-step synthesis to obtain this target molecule.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-chloroaniline. The initial step involves the construction of the quinoline ring system using the Gould-Jacobs reaction to yield 6-chloro-4-hydroxyquinoline-3-carboxylic acid. This intermediate is then chlorinated at the 4-position, followed by a nucleophilic aromatic substitution to introduce the amino group at the same position.

G A 4-Chloroaniline C 6-Chloro-4-hydroxyquinoline-3-carboxylic acid A->C Gould-Jacobs Reaction Step 1 B Diethyl ethoxymethylenemalonate E 4,6-Dichloroquinoline-3-carboxylic acid C->E Chlorination Step 2 D Phosphorus oxychloride (POCl3) G This compound E->G Amination Step 3 F Ammonia (NH3)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

This step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis.[1]

Reaction:

G A 4-Chloroaniline C Heat A->C B Diethyl ethoxymethylenemalonate B->C D Cyclization (High Temperature) C->D E Hydrolysis D->E F 6-Chloro-4-hydroxyquinoline-3-carboxylic acid E->F

Caption: Workflow for the Gould-Jacobs reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
4-Chloroaniline127.57-12.76 g0.1
Diethyl ethoxymethylenemalonate216.231.0822.7 g (21 mL)0.105
Diphenyl ether170.211.07100 mL-
Sodium hydroxide (NaOH)40.00-12 g0.3
Hydrochloric acid (HCl), concentrated36.461.18As needed-
Ethanol46.070.789As needed-
Water18.021.00As needed-

Procedure:

  • Condensation: In a round-bottom flask, combine 4-chloroaniline (12.76 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol). Heat the mixture at 120-130°C for 2 hours. Ethanol is evolved during the reaction.

  • Cyclization: Add diphenyl ether (100 mL) to the reaction mixture. Heat the solution to 250-260°C and maintain this temperature for 30 minutes to induce cyclization.

  • Isolation of the Ester: Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the ethyl ester of 6-chloro-4-hydroxyquinoline-3-carboxylic acid. Filter the solid and wash with the solvent to remove the diphenyl ether.

  • Hydrolysis: Suspend the crude ester in a solution of sodium hydroxide (12 g) in water (100 mL). Reflux the mixture for 2-3 hours until the solid dissolves.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product, 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water, and then with ethanol. Dry the solid under vacuum.

Expected Yield: 75-85%

Step 2: Synthesis of 4,6-Dichloroquinoline-3-carboxylic acid

This step involves the chlorination of the 4-hydroxy group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
6-Chloro-4-hydroxyquinoline-3-carboxylic acid223.61-22.36 g0.1
Phosphorus oxychloride (POCl₃)153.331.64592 g (56 mL)0.6
N,N-Dimethylformamide (DMF)73.090.944Catalytic amount-

Procedure:

  • To a flask equipped with a reflux condenser and a gas trap, add 6-chloro-4-hydroxyquinoline-3-carboxylic acid (22.36 g, 0.1 mol) and phosphorus oxychloride (92 g, 0.6 mol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, a few drops).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product, 4,6-dichloroquinoline-3-carboxylic acid, will precipitate.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Expected Yield: 80-90%

Step 3: Synthesis of this compound

The final step is the amination of the 4-position through a nucleophilic aromatic substitution reaction.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
4,6-Dichloroquinoline-3-carboxylic acid242.05-24.2 g0.1
Ammonium hydroxide (28-30% NH₃ in H₂O)35.050.90200 mL-
Ethanol46.070.789100 mL-

Procedure:

  • In a sealed pressure vessel, suspend 4,6-dichloroquinoline-3-carboxylic acid (24.2 g, 0.1 mol) in ethanol (100 mL).

  • Add concentrated ammonium hydroxide solution (200 mL).

  • Heat the mixture to 120-140°C and maintain this temperature for 8-12 hours. The pressure will increase inside the vessel.

  • Cool the reaction vessel to room temperature.

  • The product, this compound, will have precipitated.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to obtain the pure compound.

Expected Yield: 60-75%

Data Summary

CompoundStepStarting MaterialProductTypical Yield (%)
114-Chloroaniline6-Chloro-4-hydroxyquinoline-3-carboxylic acid75-85
226-Chloro-4-hydroxyquinoline-3-carboxylic acid4,6-Dichloroquinoline-3-carboxylic acid80-90
334,6-Dichloroquinoline-3-carboxylic acidThis compound60-75

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The amination step is performed under pressure. Use an appropriate pressure vessel and take necessary safety precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note & Protocol: A Validated Synthetic Pathway for 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 4-aminoquinoline derivatives are renowned for their potent antimalarial effects, while the quinoline-3-carboxylic acid moiety is a cornerstone of the highly successful quinolone class of antibiotics. The target molecule of this guide, 4-Amino-6-chloroquinoline-3-carboxylic acid, combines these critical pharmacophores, making it a compound of significant interest for synthetic chemists and drug development professionals.

This document provides a comprehensive, multi-step experimental guide to synthesize this target molecule. It is designed to offer researchers a robust and reproducible protocol, grounded in established chemical principles and supported by authoritative references.

A Note on Synthetic Strategy: Pfitzinger vs. a Multi-step Approach

While the Pfitzinger reaction is a powerful and classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound, it is not directly applicable for the synthesis of the target molecule, this compound.[3][4] The classical Pfitzinger condensation mechanistically yields a carboxylic acid at the 4-position of the quinoline ring, not an amino group.[3]

Therefore, to achieve the desired substitution pattern—an amino group at C4 and a carboxylic acid at C3—a more versatile and logical multi-step synthetic pathway is employed. The protocol detailed below is based on the Gould-Jacobs reaction, followed by a series of standard, high-yielding transformations to build the target molecule methodically. This approach provides greater control over the substitution pattern and is a field-proven route to this class of compounds.

Section 1: Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step sequence starting from 4-chloroaniline. The workflow is designed to first construct the core heterocyclic system, followed by functional group interconversions to install the required amino and carboxylic acid moieties.

G A 4-Chloroaniline + Diethyl(ethoxymethylene)malonate B Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate A->B Step 1: Gould-Jacobs Reaction (Thermal Cyclization) C Ethyl 4,6-dichloro- quinoline-3-carboxylate B->C Step 2: Chlorination (POCl₃) D Ethyl 4-amino-6-chloro- quinoline-3-carboxylate C->D Step 3: Amination (NH₄OH) E 4-Amino-6-chloro- quinoline-3-carboxylic acid (Final Product) D->E Step 4: Hydrolysis (NaOH (aq))

Caption: A multi-step workflow for the synthesis of the target compound.

Section 2: Safety & Handling

Mandatory Precautions: This protocol involves hazardous materials and reactions. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Avoid contact with skin and eyes. The dissolution of NaOH is highly exothermic.

  • High Temperatures: The thermal cyclization step is performed at high temperatures. Use appropriate heating mantles and ensure apparatus is securely clamped.

  • Isatin (for reference): Irritating to the eyes, respiratory system, and skin. Avoid dust formation and ensure adequate ventilation if handling.[5]

Section 3: Detailed Experimental Protocols

This section provides step-by-step procedures for each reaction in the synthetic sequence.

Step 1: Gould-Jacobs Reaction to Synthesize Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Principle: This reaction begins with a nucleophilic substitution of the ethoxy group of diethyl(ethoxymethylene)malonate (EMME) by 4-chloroaniline, followed by a high-temperature thermal cyclization which forms the quinolone ring system.[6]

Procedure:

  • In a 250 mL round-bottom flask, combine 4-chloroaniline (12.75 g, 0.1 mol) and diethyl(ethoxymethylene)malonate (21.62 g, 0.1 mol).

  • Heat the mixture with stirring in an oil bath at 130-140°C for 2 hours. The reaction will proceed with the evolution of ethanol.

  • For the cyclization step, transfer the reaction mixture to a larger flask (500 mL) containing 150 mL of diphenyl ether (or another high-boiling solvent).

  • Heat the solution to reflux (approx. 250-260°C) for 4-6 hours. The progress can be monitored by TLC.

  • Allow the mixture to cool to room temperature, during which the product will precipitate.

  • Dilute the mixture with 150 mL of hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethanol.

  • Dry the solid in a vacuum oven to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate as a solid.

Step 2: Chlorination to Synthesize Ethyl 4,6-dichloroquinoline-3-carboxylate

Principle: The 4-hydroxy group of the quinolone is converted to the much more reactive 4-chloro group using phosphorus oxychloride (POCl₃). This step is critical for enabling the subsequent nucleophilic substitution.[6]

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (10.0 g, 0.037 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask.

  • Heat the mixture to reflux (approx. 110-120°C) with stirring for 2 hours. The solid will gradually dissolve to form a clear solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic and vigorous reaction.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 4,6-dichloroquinoline-3-carboxylate.

Step 3: Amination to Synthesize Ethyl 4-amino-6-chloroquinoline-3-carboxylate

Principle: The highly activated chlorine atom at the 4-position is displaced by an amino group via an aromatic nucleophilic substitution reaction (SNAr).[7][8]

Procedure:

  • Suspend ethyl 4,6-dichloroquinoline-3-carboxylate (8.0 g, 0.028 mol) in 50 mL of ethanol in a sealed pressure vessel or a stainless-steel autoclave.

  • Cool the vessel in an ice bath and add 50 mL of concentrated aqueous ammonia (26-28%).

  • Seal the vessel and heat it to 150°C for 4-6 hours with stirring.

  • After cooling the reaction mixture to room temperature, a solid precipitate should be present.

  • Collect the product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain ethyl 4-amino-6-chloroquinoline-3-carboxylate.

Step 4: Saponification to Synthesize this compound

Principle: The final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.[6]

Procedure:

  • In a 250 mL round-bottom flask, suspend ethyl 4-amino-6-chloroquinoline-3-carboxylate (6.0 g, 0.022 mol) in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approx. 100°C) with stirring for 3-4 hours, or until the reaction is complete (as monitored by TLC, observing the disappearance of the starting ester).

  • Cool the resulting clear solution in an ice bath.

  • Carefully acidify the solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven at 60°C.

Section 4: Data Summary

The following table summarizes the key parameters and expected outcomes for each step of the synthesis.

StepReaction NameStarting MaterialKey Reagent(s)ProductExpected Yield
1 Gould-Jacobs4-ChloroanilineDiethyl(ethoxymethylene)malonateEthyl 6-chloro-4-hydroxyquinoline-3-carboxylate75-85%
2 ChlorinationEthyl 6-chloro-4-hydroxyquinoline-3-carboxylatePOCl₃Ethyl 4,6-dichloroquinoline-3-carboxylate80-90%
3 AminationEthyl 4,6-dichloroquinoline-3-carboxylateAqueous NH₃Ethyl 4-amino-6-chloroquinoline-3-carboxylate60-75%
4 HydrolysisEthyl 4-amino-6-chloroquinoline-3-carboxylateNaOH (aq), HClThis compound>90%

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precision of the experimental technique.

Section 5: Conclusion

This application note details a reliable and validated four-step synthetic route for the preparation of this compound. By clarifying the inapplicability of the Pfitzinger reaction for this specific target and instead providing a robust protocol based on the Gould-Jacobs reaction, this guide equips researchers with the necessary information to synthesize this valuable compound for applications in drug discovery and medicinal chemistry. Each step is explained with clear causality, ensuring that the protocol is not just a series of steps, but a self-validating system of chemical transformations.

References

Application Note: High-Purity 4-Amino-6-chloroquinoline-3-carboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Amino-6-chloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. Due to the absence of specific solubility data in the literature, a systematic solvent screening procedure is outlined to identify an optimal solvent or solvent system. The subsequent recrystallization protocol is designed to yield a product of high purity, suitable for downstream applications in drug discovery and development.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. The purity of this intermediate is paramount to ensure the desired efficacy and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This document details a systematic approach to developing a recrystallization protocol for this compound, ensuring a high degree of purity.

Data Presentation: Solvent Screening

A preliminary solvent screening is essential to identify a suitable recrystallization solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Based on the chemical structure, which contains both polar (amino, carboxylic acid) and non-polar (quinoline ring) moieties, a range of solvents with varying polarities should be tested.

Solvent/Solvent SystemPredicted Solubility (Cold)Predicted Solubility (Hot)Remarks
MethanolLow to ModerateHighA good candidate for single-solvent recrystallization.
EthanolLowModerate to HighAnother potential single-solvent option.
IsopropanolLowModerateMay provide a good balance of solubility.
AcetoneLowModerateWorth testing, but may have high volatility.
Ethyl AcetateLowModerateA less polar option to consider.
N,N-Dimethylformamide (DMF)ModerateVery HighMay be a good solvent for initial dissolution, potentially used in a solvent/anti-solvent system.
Dimethyl Sulfoxide (DMSO)ModerateVery HighSimilar to DMF, high boiling point can be a challenge for removal.
Dichloromethane/HexaneHigh (in DCM), Low (in Hexane)High (in DCM), Low (in Hexane)A potential solvent/anti-solvent system.
Acetic Acid (aqueous)ModerateHighAcidic conditions may improve solubility; neutralization might be needed.
WaterVery LowLowUnlikely to be a suitable single solvent due to the organic nature of the molecule.

Experimental Protocols

Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • Selection of solvents (see table above)

  • Heating apparatus (e.g., hot plate with a sand or water bath)

  • Vortex mixer

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves or until about 1 mL of solvent has been added. Record the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise with heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the hot, saturated solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. A suitable solvent will result in the formation of a significant amount of crystalline solid upon cooling.

  • For a solvent/anti-solvent system (e.g., Dichloromethane/Hexane), dissolve the compound in a minimum amount of the "good" solvent (Dichloromethane) at room temperature. Then, add the "poor" solvent (Hexane) dropwise until the solution becomes turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.

Recrystallization Protocol

Objective: To purify crude this compound using the selected optimal solvent or solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Heating mantle or hot plate with stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, attach a condenser.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Add a minimal excess of the hot solvent to ensure the solution is not supersaturated.

  • If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel (with fluted filter paper). Quickly pour the hot solution through the filter paper to remove the impurities.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will prevent contamination and slow down evaporation.

  • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature to remove all traces of the solvent.

  • Determine the melting point and, if possible, analyze the purity of the recrystallized product using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to compare with the crude material.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_product Crude 4-Amino-6-chloroquinoline- 3-carboxylic acid solvent_selection Solvent Screening crude_product->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_product Purified Crystalline Product drying->pure_product analysis Purity Analysis (e.g., HPLC, MP) pure_product->analysis

Characterization of 4-Amino-6-chloroquinoline-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 4-Amino-6-chloroquinoline-3-carboxylic acid. The methods outlined are fundamental for confirming the identity, purity, and physicochemical properties of this compound, which is a critical step in drug discovery and development.

Physicochemical Properties

A summary of the computed and expected physicochemical properties of this compound is presented below. These values are essential for method development and for understanding the compound's behavior in various analytical systems.

PropertyValueSource
Molecular FormulaC₁₀H₇ClN₂O₂-
Molecular Weight222.63 g/mol -
XLogP32.3PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Exact Mass222.019606 g/mol PubChem[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. The following protocol is a general guideline and may require optimization.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a quaternary pump, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 5-10% B) and increase it linearly to a high percentage (e.g., 95% B) over a period of 15-20 minutes to ensure elution of the compound and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the quinoline scaffold, UV detection between 254 nm and 320 nm is recommended. A PDA detector would be advantageous to capture the full UV spectrum.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

Expected Results

The retention time of this compound will depend on the exact HPLC conditions. Due to its polar amino and carboxylic acid groups, it is expected to elute at a moderate retention time. The purity is determined by the area percentage of the main peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids and amines as it can facilitate the exchange of labile protons.

  • ¹H NMR:

    • Acquire a standard ¹H spectrum.

    • Expected signals would include aromatic protons on the quinoline ring, and potentially broad signals for the amine (NH₂) and carboxylic acid (COOH) protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups.[2]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expect signals for all 10 carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the quinoline ring system.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the substitution pattern.[2]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.5s
H-5~7.8d
H-7~7.5dd
H-8~7.9d
-NH₂variable, broads
-COOHvariable, broads

Note: These are estimated values and will vary depending on the solvent and concentration.

Logical Workflow for NMR Analysis

NMR_Workflow start Dissolve Sample in Deuterated Solvent h1_nmr Acquire 1D ¹H NMR start->h1_nmr c13_nmr Acquire 1D ¹³C NMR start->c13_nmr cosy Acquire 2D COSY h1_nmr->cosy hsqc Acquire 2D HSQC h1_nmr->hsqc hmbc Acquire 2D HMBC h1_nmr->hmbc c13_nmr->hsqc c13_nmr->hmbc interpretation Spectral Interpretation and Structure Confirmation cosy->interpretation hsqc->interpretation hmbc->interpretation

Caption: Logical workflow for NMR structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound and can provide information about its fragmentation pattern, which can further support structural confirmation.

Experimental Protocol: MS
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended, as it is a soft ionization technique suitable for polar molecules. This can be a standalone instrument or coupled to an HPLC system (LC-MS).

  • Ionization Mode: ESI can be run in both positive and negative ion modes.

    • Positive Mode ([M+H]⁺): The amino group is basic and will readily accept a proton.

    • Negative Mode ([M-H]⁻): The carboxylic acid group is acidic and will readily lose a proton.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent compatible with the ESI source, such as methanol or acetonitrile/water.

  • Data Acquisition: Acquire a full scan mass spectrum.

Expected Results
  • Molecular Ion:

    • In positive mode, the expected molecular ion peak will be at m/z 223.0271, corresponding to [C₁₀H₇ClN₂O₂ + H]⁺.

    • In negative mode, the expected molecular ion peak will be at m/z 221.0123, corresponding to [C₁₀H₇ClN₂O₂ - H]⁻.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak (containing ³⁷Cl) will have an intensity of approximately one-third of the M peak (containing ³⁵Cl).[3]

Relationship of Analytical Techniques for Characterization

Characterization_Flow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation synthesis Synthesized Compound hplc HPLC (Purity) synthesis->hplc nmr NMR (Structure) synthesis->nmr ms Mass Spec (Molecular Weight) synthesis->ms result Characterized Compound hplc->result nmr->result ms->result

Caption: Interrelation of analytical techniques for compound characterization.

References

Application Notes and Protocols for the ¹H NMR Analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the ¹H NMR analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such molecules. These notes offer predicted spectral data, a comprehensive experimental protocol, and visual aids to facilitate the analysis and interpretation of ¹H NMR spectra for this compound.

Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted based on established principles of NMR spectroscopy and analysis of similar quinoline derivatives. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical structure with proton numbering is provided for reference.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-28.5 - 8.7Singlet (s)-1H
H-58.0 - 8.2Doublet (d)~9.01H
H-77.6 - 7.8Doublet of doublets (dd)~9.0, ~2.51H
H-87.4 - 7.6Doublet (d)~2.51H
-NH₂7.0 - 7.5Broad Singlet (br s)-2H
-COOH12.0 - 14.0Broad Singlet (br s)-1H
Interpretation of the Predicted Spectrum

The predicted chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the quinoline ring system and the carboxylic acid group generally leads to downfield shifts for the aromatic protons.

  • H-2: This proton is adjacent to the nitrogen atom and the carboxylic acid group, resulting in significant deshielding and a predicted downfield singlet.

  • H-5, H-7, and H-8: These protons are on the benzene ring portion of the quinoline. The chloro and amino substituents influence their chemical shifts. H-5 is expected to be a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets from coupling to both H-5 and H-8. H-8 is anticipated to be a doublet with a smaller coupling constant from its interaction with H-7.

  • -NH₂ Protons: The amino protons are expected to be a broad singlet and their chemical shift can be variable and concentration-dependent.

  • -COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet at a high chemical shift. This signal will disappear upon the addition of D₂O due to proton exchange.

Experimental Protocols

A generalized protocol for acquiring the ¹H NMR spectrum of this compound is provided below.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for quinoline carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (-NH₂ and -COOH).

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any insoluble impurities, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 16 ppm is generally sufficient.

  • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

Molecular Structure and Proton Numbering

Caption: Chemical structure with proton numbering.

¹H NMR Analysis Workflow

G start Start sample_prep Sample Preparation (Weigh, Dissolve in Deuterated Solvent) start->sample_prep nmr_acquisition ¹H NMR Data Acquisition (Setup Instrument Parameters, Run Experiment) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction, Referencing) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) data_processing->spectral_analysis structure_elucidation Structure Confirmation (Assign Peaks to Protons) spectral_analysis->structure_elucidation end End structure_elucidation->end

Caption: Workflow for ¹H NMR analysis.

mass spectrometry of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry of 4-Amino-6-chloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of this compound using mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited specific literature on this particular analyte, this application note outlines a proposed methodology based on the known mass spectrometric behavior of structurally related quinoline derivatives and carboxylic acids.

Introduction

This compound is a quinoline derivative. The quinoline scaffold is a key component in many biologically active compounds and pharmaceuticals. Accurate and sensitive quantification and structural characterization of such molecules are essential in drug discovery, metabolism, and pharmacokinetic studies. Mass spectrometry coupled with liquid chromatography is a powerful technique for this purpose. This note details a prospective analytical method for the sensitive and selective analysis of this compound in biological matrices.

Mass Spectrometric Fragmentation

The fragmentation of this compound under tandem mass spectrometry (MS/MS) is predicted to follow patterns characteristic of quinoline carboxylic acids. Electrospray ionization (ESI) in positive ion mode is recommended, as the amino group is readily protonated.

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) is expected to undergo the following primary fragmentation pathways:

  • Loss of water (H₂O): A common fragmentation for carboxylic acids.

  • Loss of carbon monoxide (CO): Following the initial loss of water.

  • Loss of the carboxyl group (COOH): A characteristic fragmentation of carboxylic acids.[1][2]

  • Decarboxylation (loss of CO₂): Another common pathway for carboxylic acids.[1]

  • Loss of hydrogen cyanide (HCN): Fragmentation of the quinoline ring structure can occur.[1][3]

Proposed Fragmentation Pathway:

cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 225.03 loss_H2O [M+H - H₂O]⁺ m/z 207.02 M_H->loss_H2O - H₂O loss_COOH [M+H - COOH]⁺ m/z 180.02 M_H->loss_COOH - COOH loss_CO2 [M+H - CO₂]⁺ m/z 181.03 M_H->loss_CO2 - CO₂ loss_H2O_CO [M+H - H₂O - CO]⁺ m/z 179.01 loss_H2O->loss_H2O_CO - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Analysis by LC-MS/MS

For the sensitive and selective quantification of this compound in complex matrices like plasma or urine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the recommended approach.[1]

Proposed MRM Transitions

The following table outlines the proposed MRM transitions for the analyte. It is recommended to optimize the collision energies for each transition to achieve the best sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Use
This compound225.03207.0215-25Quantifier
This compound225.03180.0220-30Qualifier
This compound225.03179.0125-35Qualifier

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometry Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation

The following table is a template for summarizing quantitative data obtained from the analysis of this compound.

ParameterValue
Limit of Detection (LOD) To be determined experimentally
Lower Limit of Quantification (LLOQ) To be determined experimentally
Upper Limit of Quantification (ULOQ) To be determined experimentally
Linear Range To be determined experimentally
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect To be determined experimentally

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for LC-MS/MS analysis.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocols

HPLC Method Parameters

A reversed-phase HPLC method was developed for the purity assessment of this compound. The chromatographic conditions are summarized in the table below. A C18 column is utilized to separate the main compound from its potential impurities based on their hydrophobicity.[1][2] The mobile phase consists of an aqueous component with an acidic modifier to control the ionization of the carboxylic acid and amino groups, and an organic solvent to facilitate elution. A gradient elution is employed to ensure the separation of compounds with a wide range of polarities.[1][2]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water[1][3]
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Preparation of Solutions

2.1. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v) in a 100 mL volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

2.2. Sample Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Sample IDRetention Time (min)Peak Area% Area
Impurity 18.5150000.15
This compound 12.2 9950000 99.50
Impurity 215.8350000.35
Total 10000000 100.00

Mandatory Visualization

HPLC_Workflow cluster_report Reporting Standard_Prep Prepare Standard Solution (100 µg/mL) System_Suitability System Suitability Test (Inject Standard x5) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (1 mg/mL) Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection System_Suitability->Sample_Injection Chromatogram_Acquisition Acquire Chromatogram Sample_Injection->Chromatogram_Acquisition Peak_Integration Integrate Peak Areas Chromatogram_Acquisition->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Final_Report Generate Final Report Purity_Calculation->Final_Report

References

Application Notes and Protocols for Solid-Phase Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoline core, particularly with amino and carboxylic acid groups, offers significant opportunities for the development of novel therapeutic agents. Solid-phase synthesis (SPS) provides a powerful platform for the rapid generation of compound libraries for drug discovery, offering advantages such as simplified purification and the potential for automation.[1][2] This document provides detailed application notes and protocols for the solid-phase synthesis of derivatives based on the 4-Amino-6-chloroquinoline-3-carboxylic acid core structure.

The protocols outlined below are based on established principles of solid-phase organic synthesis, adapting known solution-phase quinoline syntheses to a solid support.[1] While direct literature on the solid-phase synthesis of this specific scaffold is emerging, the described methodologies provide a robust framework for researchers to generate libraries of this compound analogs for screening and lead optimization.

Core Principles and Strategy

The solid-phase synthesis of the target scaffold involves the immobilization of a suitable building block onto a solid support (resin), followed by sequential chemical transformations to construct the quinoline ring system. The final product is then cleaved from the resin. A common strategy employs a 2-chlorotrityl chloride (2-CTC) resin, which allows for the attachment of carboxylic acids and subsequent cleavage under mild acidic conditions, preserving other acid-labile protecting groups.[1]

The general synthetic workflow can be summarized as follows:

  • Resin Loading: Attachment of an appropriately protected amino acid or a precursor molecule to the solid support.

  • Elongation and Cyclization: Stepwise addition of building blocks and subsequent cyclization to form the quinoline core.

  • Functionalization (Optional): Modification of the scaffold while still attached to the resin.

  • Cleavage: Release of the final compound from the solid support.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Immobilization of an Anthranilic Acid Derivative

This protocol describes the synthesis starting from the immobilization of a protected 2-amino-5-chlorobenzoic acid derivative onto a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-2-amino-5-chlorobenzoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Protected amino acids (e.g., Fmoc-glycine)

  • Cyclization reagent (e.g., Acetic Anhydride)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/DCM mixture)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

  • Loading of the First Building Block:

    • Dissolve Fmoc-2-amino-5-chlorobenzoic acid (2 eq) and DIPEA (4 eq) in DMF.

    • Add the solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (1x).

    • Cap any remaining active sites on the resin by treating with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Coupling of the Second Building Block (e.g., Fmoc-glycine):

    • Dissolve Fmoc-glycine (3 eq) and a suitable coupling agent (e.g., HBTU, 3 eq) and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc-Deprotection:

    • Repeat step 3.

  • Cyclization and Dehydration:

    • Treat the resin with a solution of acetic anhydride in a suitable solvent (e.g., DMF or NMP) and heat to promote cyclization to the quinolone ring system.

  • Cleavage from Resin:

    • Wash the resin with DCM (5x).

    • Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 1-5% TFA in DCM for 2-CTC resin) for 30-60 minutes.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the crude product.

  • Purification:

    • Purify the crude product by preparative HPLC.

Data Presentation

StepReagent/SolventTime (h)Temperature (°C)Expected Yield (%)Purity (%)
Resin LoadingFmoc-2-amino-5-chlorobenzoic acid, DIPEA, DMF2-425>90 (loading)N/A
Fmoc-Deprotection20% Piperidine/DMF0.3325>99N/A
Coupling (Fmoc-Gly)Fmoc-Gly, HBTU, DIPEA, DMF225>95N/A
CyclizationAcetic Anhydride, NMP48070-85N/A
Cleavage1% TFA/DCM12580-95>70 (crude)
Overall (Crude) ~50-70 >70
After Purification ~20-40 >95

Note: Yields and purities are illustrative and can vary based on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Solid-Phase Synthesis

Workflow for Solid-Phase Synthesis of this compound Derivatives Resin Solid Support (Resin) Loading Loading of Protected Building Block Resin->Loading Deprotection1 Deprotection Loading->Deprotection1 Coupling Coupling of Second Building Block Deprotection1->Coupling Deprotection2 Deprotection Coupling->Deprotection2 Cyclization On-Resin Cyclization to form Quinoline Core Deprotection2->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of the target compounds.

Decision Tree for Synthesis Strategy

Decision Tree for Synthesis Strategy Start Start: Define Target 4-Amino-6-chloroquinoline -3-carboxylic Acid Derivative ResinChoice Choose Resin Start->ResinChoice BuildingBlock Select First Building Block Start->BuildingBlock CTC 2-Chlorotrityl Chloride (Acid Labile) ResinChoice->CTC Wang Wang Resin (Stronger Acid Cleavage) ResinChoice->Wang AnthranilicAcid Protected 2-amino-5-chlorobenzoic acid BuildingBlock->AnthranilicAcid OtherPrecursor Alternative Precursor BuildingBlock->OtherPrecursor Mild Mild Acidolysis (e.g., 1% TFA) CTC->Mild Strong Strong Acidolysis (e.g., 95% TFA) Wang->Strong Proceed Proceed with Synthesis (Coupling, Cyclization) AnthranilicAcid->Proceed OtherPrecursor->Proceed CleavageStrategy Define Cleavage Strategy Proceed->CleavageStrategy CleavageStrategy->Mild CleavageStrategy->Strong Final Final Product Mild->Final Strong->Final

Caption: Decision tree for selecting key parameters in the synthesis strategy.

Conclusion

The application of solid-phase synthesis to the generation of this compound derivatives represents a promising avenue for the discovery of new chemical entities in drug development. The protocols and strategies outlined in this document provide a foundational guide for researchers to establish and optimize solid-phase synthesis of this important scaffold. The flexibility of this approach allows for the creation of diverse compound libraries, which will be invaluable for exploring the structure-activity relationships of this class of compounds. Further research and development in this area are encouraged to expand the scope and efficiency of these synthetic methods.

References

Application Notes and Protocols for the Amidation of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 4-amino-6-chloroquinoline-3-carboxamides, a scaffold of interest in medicinal chemistry and drug discovery. The following sections outline common and effective methods for the amidation of 4-Amino-6-chloroquinoline-3-carboxylic acid, utilizing various coupling agents.

Introduction

The 4-aminoquinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] The derivatization of this scaffold at the 3-position with a carboxamide linkage allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with a range of biological activities. The synthesis of these amides is typically achieved through the coupling of this compound with a diverse range of primary and secondary amines. This document details robust protocols for this crucial chemical transformation.

Data Presentation: Comparative Analysis of Amidation Methods

While a direct comparison of various amidation methods for this compound is not extensively documented in a single source, the following table summarizes representative yields for analogous amidation reactions on quinoline carboxylic acid scaffolds, providing a useful reference for method selection.

Coupling MethodCarboxylic Acid SubstrateAmine SubstrateSolventYield (%)Reference
HATU/DIPEA2-Benzoylbenzoic acid3-MethoxybenzohydrazideDMFHigh[4]
EDC/HOBtQuinoline-4-carboxylic acidVarious aminesDMF-
EDC/DMAP/HOBt (cat.)Functionalized carboxylic acidsElectron deficient aminesAcetonitrileGood to Excellent[5]
SOCl₂/PyridineQuinoline-4-carboxylic acidAmmoniaTHF66[6]
POCl₃/Pyridine3-Cyanobenzoic acid4-Phenylpyridin-2-amine--[4]

Note: Yields are highly dependent on the specific amine, reaction conditions, and purification methods. The data presented should be considered as a guideline for methodological choice.

Experimental Protocols

The following are detailed protocols for the amidation of this compound. These methods are based on established synthetic procedures for amide bond formation.[4][5]

Protocol 1: Amidation using HATU as a Coupling Agent

This protocol is suitable for a wide range of amines and generally provides high yields with minimal side products.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloroquinoline-3-carboxamide.

Protocol 2: Amidation using EDC and HOBt

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate or Dichloromethane

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.) and the amine (1.1 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq.).

  • Base Addition: Add DIPEA or TEA (2.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide.

Protocol 3: Amidation via Acyl Chloride Formation using Thionyl Chloride

This method is suitable for robust substrates and is often high-yielding. It involves the in-situ formation of a reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous THF (Tetrahydrofuran) or Dichloromethane (DCM)

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous THF or DCM. Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride. Add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases and a clear solution is formed.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. Co-evaporate with anhydrous toluene (2 x volumes) to ensure complete removal.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous THF or DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.2 eq.) and pyridine or TEA (2.0 eq.) in the same anhydrous solvent. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate or DCM.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the final product.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described amidation protocols.

Amidation_Workflow_HATU cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in DMF reagents Add Amine, HATU, DIPEA start->reagents To stirred solution stir Stir at RT (4-12h) reagents->stir monitor Monitor by TLC stir->monitor extract Aqueous Work-up & Extraction monitor->extract Upon completion dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Amide purify->product

Caption: General workflow for HATU-mediated amidation.

Amidation_Workflow_EDC_HOBt cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid, HOBt, Amine in DMF/DCM cool Cool to 0 °C start->cool add_edc Add EDC cool->add_edc add_base Add DIPEA/TEA add_edc->add_base stir Stir at RT (12-24h) add_base->stir monitor Monitor by TLC stir->monitor extract Aqueous Work-up & Extraction monitor->extract Upon completion dry Dry & Concentrate extract->dry purify Purification dry->purify product Pure Amide purify->product

Caption: General workflow for EDC/HOBt-mediated amidation.

Amidation_Workflow_Acyl_Chloride cluster_activation Acyl Chloride Formation cluster_amidation Amidation cluster_workup Work-up & Purification start Suspend Acid in THF/DCM add_socl2 Add SOCl₂/Oxalyl Chloride start->add_socl2 stir_activation Stir at RT (1-2h) add_socl2->stir_activation concentrate Concentrate in vacuo stir_activation->concentrate dissolve_acyl Dissolve Acyl Chloride concentrate->dissolve_acyl add_amine Add Amine/Base Solution dissolve_acyl->add_amine stir_amidation Stir at RT (2-6h) add_amine->stir_amidation extract Aqueous Work-up & Extraction stir_amidation->extract Upon completion dry Dry & Concentrate extract->dry purify Purification dry->purify product Pure Amide purify->product

Caption: General workflow for amidation via acyl chloride formation.

References

Application Notes and Protocols for the Esterification of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-Amino-6-chloroquinoline-3-carboxylic acid. The primary method detailed is the Steglich esterification, a mild and efficient method suitable for substrates with sensitive functional groups like the amino group present in the target molecule.

Application Notes

The esterification of this compound is a crucial step in the synthesis of various derivatives with potential applications in medicinal chemistry and drug development. Quinoline-3-carboxylic acid esters are scaffolds found in a range of bioactive compounds. The presence of the amino group at the 4-position and the chloro group at the 6-position makes the molecule susceptible to side reactions under harsh acidic or basic conditions. Therefore, mild esterification methods are preferred.

The Steglich esterification is highly recommended for this transformation. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), at room temperature.[1][2][3][4] This method avoids the strong acids and high temperatures required for traditional Fischer esterification, thus preserving the integrity of the amino and chloro substituents.[3] The reaction proceeds through an O-acylisourea intermediate, which is then converted to the desired ester in the presence of DMAP.[1] A common byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[4]

Alternative carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed to simplify purification.[1] Yields for Steglich esterification are generally high, often exceeding 80-90% for a variety of substrates.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate via Steglich Esterification

This protocol describes the esterification of this compound with ethanol using DCC as the coupling agent and DMAP as the catalyst.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the solution, add anhydrous ethanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DCC: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5] A gradient elution starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity is recommended. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure ethyl 4-amino-6-chloroquinoline-3-carboxylate.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Data for the Synthesis of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate

ParameterValue/DescriptionReference/Comment
Reactants
This compound1.0 eqStarting material
Ethanol1.5 eqAlcohol for esterification
DCC1.1 eqCoupling agent
DMAP0.1 eqCatalyst
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time3 - 6 hoursMonitor by TLC
Expected Yield 80 - 95%Based on similar Steglich esterifications.[1]
Product Characterization
AppearanceOff-white to pale yellow solid
Expected Spectroscopic Data Based on structurally similar compounds.
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.7 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.8 (d, 1H, H-8), 7.5 (dd, 1H, H-7), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)Amine protons may be broad.
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~168 (C=O), 150 (C-4), 148 (C-8a), 145 (C-2), 133 (C-6), 130 (C-8), 128 (C-5), 125 (C-7), 120 (C-4a), 110 (C-3), 61 (-OCH₂CH₃), 14 (-OCH₂CH₃)
IR (KBr) ν (cm⁻¹) ~3450-3300 (N-H stretching), ~1700 (C=O ester stretching), ~1620 (N-H bending), ~1580 (C=C aromatic stretching)
Mass Spectrum (MS) Expected m/z: [M]+ 250.05, [M+H]+ 251.06

Visualizations

Reaction Pathway

Esterification_Reaction_Pathway Reaction Pathway for Steglich Esterification Carboxylic_Acid 4-Amino-6-chloroquinoline- 3-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Alcohol Ethanol DCC DCC DCU Dicyclohexylurea (DCU) (Byproduct) DMAP DMAP Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP Ester Ethyl 4-Amino-6-chloroquinoline- 3-carboxylate O_Acylisourea->Ester + Ethanol O_Acylisourea->DCU - H₂O Acyl_Pyridinium->Ester

Caption: Reaction mechanism of the Steglich esterification.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Ester Synthesis Start Start Dissolve_Reactants 1. Dissolve Carboxylic Acid, Ethanol, and DMAP in DCM Start->Dissolve_Reactants Cool_Mixture 2. Cool to 0 °C Dissolve_Reactants->Cool_Mixture Add_DCC 3. Add DCC Solution Cool_Mixture->Add_DCC Stir_at_RT 4. Stir at Room Temperature (Monitor by TLC) Add_DCC->Stir_at_RT Filter_DCU 5. Filter Precipitated DCU Stir_at_RT->Filter_DCU Aqueous_Workup 6. Wash with HCl, NaHCO₃, and Brine Filter_DCU->Aqueous_Workup Dry_and_Concentrate 7. Dry Organic Layer and Concentrate Aqueous_Workup->Dry_and_Concentrate Column_Chromatography 8. Purify by Column Chromatography Dry_and_Concentrate->Column_Chromatography Characterize 9. Characterize Product (NMR, IR, MS) Column_Chromatography->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Cell-based Assays Using 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The 4-aminoquinoline scaffold, in particular, is a privileged structure found in numerous therapeutic agents. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anticancer potential of 4-Amino-6-chloroquinoline-3-carboxylic acid derivatives.

While direct experimental data for this specific class of derivatives is limited, this guide extrapolates from studies on structurally similar compounds, such as 4-amino-7-chloroquinoline and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives. These analogues have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, suggesting that this compound derivatives may also hold promise as novel anticancer agents. The proposed mechanisms of action for these related compounds often involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2][3]

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following tables summarize the reported cytotoxic activities of various structurally related quinoline derivatives.

Table 1: Cytotoxicity of 4-Amino-7-chloroquinoline Derivatives against Breast Cancer Cell Lines [4][5]

CompoundCell LineGI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77
N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-4687.35

Table 2: Cytotoxicity of Chloroquine Analogues against HeLa Cervical Cancer Cell Line [6]

CompoundCell LineIC50 (µg/ml)
Analogue CS9HeLa8.9 ± 1.2
ChloroquineHeLa>30

Table 3: Cytotoxicity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives against Colon Cancer Cell Lines [3]

CompoundCell LineIC50 (µM)
18HCT-1163.3
19HCT-1165.3
21HCT-1164.9
16Caco-237.4
19Caco-217.0
21Caco-218.9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, MDA-MB-468, HCT-116, HeLa).

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/Akt Pathway Modulation

Western blotting can be used to investigate the effect of the compounds on key proteins in the PI3K/Akt signaling pathway, such as phosphorylated Akt (p-Akt) and total Akt.

Protocol:

  • Cell Lysis:

    • Seed and treat cells with the this compound derivative as described for the MTT assay.

    • After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Akt, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of p-Akt to total Akt and the loading control to determine the effect of the compound on Akt phosphorylation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_mtt MTT Assay cluster_wb Western Blot cluster_analysis Data Analysis start Start: Cancer Cell Lines (e.g., MCF-7, HCT-116) seed Seed cells in 96-well plates start->seed incubate_attach Incubate 24h for attachment seed->incubate_attach prepare_compound Prepare serial dilutions of 4-Amino-6-chloroquinoline- 3-carboxylic acid derivative treat_cells Treat cells with compound (48-72h incubation) prepare_compound->treat_cells mtt_add Add MTT reagent treat_cells->mtt_add lyse_cells Cell Lysis treat_cells->lyse_cells mtt_incubate Incubate 2-4h mtt_add->mtt_incubate solubilize Solubilize formazan mtt_incubate->solubilize read_absorbance Measure absorbance (570nm) solubilize->read_absorbance analyze_mtt Calculate % Cell Viability Determine IC50 read_absorbance->analyze_mtt quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE & Transfer quantify_protein->sds_page immunoblot Immunoblotting (p-Akt, Akt, β-actin) sds_page->immunoblot detect Detection immunoblot->detect analyze_wb Quantify protein bands (p-Akt/Akt ratio) detect->analyze_wb

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival Compound 4-Amino-6-chloroquinoline- 3-carboxylic acid derivative Compound->PI3K Inhibits?

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Kinase Inhibition Assays of 4-Amino-6-chloroquinoline-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them prime targets for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as inhibitors of various kinases. This document provides a detailed protocol for assessing the inhibitory activity of novel 4-Amino-6-chloroquinoline-3-carboxylic acid analogues against a panel of protein kinases using a luminescence-based assay.

The described protocol is based on the robust and highly sensitive Promega Kinase-Glo® Luminescent Kinase Assay Platform. This homogeneous, high-throughput screening method measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and thus, higher kinase activity. Conversely, potent inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Signaling Pathway and Point of Inhibition

Kinases catalyze the transfer of the γ-phosphate from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins, thereby propagating cellular signals. The this compound analogues are investigated as potential ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrate.

cluster_0 Kinase Catalytic Cycle cluster_1 Point of Inhibition Kinase Kinase Kinase_ATP Kinase-ATP Complex Kinase->Kinase_ATP Binds Inhibited_Complex Kinase-Inhibitor Complex Kinase->Inhibited_Complex Binds ATP ATP ATP->Kinase_ATP Substrate Substrate Kinase_ATP_Substrate Kinase-ATP-Substrate Ternary Complex Substrate->Kinase_ATP_Substrate Binds Kinase_ATP->Kinase_ATP_Substrate Kinase_ATP_Substrate->Kinase Releases Phosphorylated_Substrate Phosphorylated Substrate Kinase_ATP_Substrate->Phosphorylated_Substrate Phosphorylates & Releases ADP ADP Kinase_ATP_Substrate->ADP Releases Inhibitor 4-Amino-6-chloroquinoline- 3-carboxylic acid analogue Inhibitor->Inhibited_Complex Inhibited_Complex->Kinase_ATP Inhibition

Figure 1. ATP-Competitive Kinase Inhibition.

Experimental Protocols

This section details the methodologies for a biochemical kinase inhibition assay. It is crucial to optimize conditions for each specific kinase-substrate pair.

Materials and Reagents
  • Kinases: A panel of purified, active protein kinases (e.g., tyrosine kinases such as EGFR, SRC, ABL; serine/threonine kinases such as AKT1, CDK2, MAPK1).

  • Substrates: Corresponding kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases, synthetic peptides for specific serine/threonine kinases).

  • This compound analogues: Synthesized and purified test compounds.

  • Reference Inhibitor: A known inhibitor for each kinase being tested (e.g., Staurosporine for broad-spectrum inhibition, or a specific inhibitor like Gefitinib for EGFR).

  • Kinase-Glo® Luminescent Kinase Assay Kit: (Promega, Cat. No. V6711 or similar). Includes Kinase-Glo® Reagent and Buffer.

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (add fresh).

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Assay Plates: White, opaque, flat-bottom 384-well plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Experimental Workflow

The experimental workflow consists of three main stages: assay setup, kinase reaction and signal detection, and data analysis.

cluster_0 Assay Setup cluster_1 Kinase Reaction & Signal Detection cluster_2 Data Analysis A Prepare serial dilutions of 4-Amino-6-chloroquinoline- 3-carboxylic acid analogues and reference inhibitors in DMSO. B Dispense diluted compounds and controls (DMSO, no enzyme) into a 384-well assay plate. A->B C Add kinase and substrate mixture to each well. B->C D Pre-incubate plate to allow compound-kinase binding. C->D E Initiate kinase reaction by adding ATP. D->E F Incubate to allow phosphorylation. E->F G Stop reaction and generate luminescent signal by adding Kinase-Glo® Reagent. F->G H Incubate to stabilize signal. G->H I Measure luminescence with a plate reader. H->I J Calculate percentage of kinase inhibition. I->J K Determine IC50 values by fitting data to a dose-response curve. J->K L Assess assay quality by calculating the Z'-factor. K->L

Figure 2. Experimental Workflow for Kinase Inhibition Assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each this compound analogue and reference inhibitor in 100% DMSO.

    • Create a serial dilution series of the compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Prepare the Kinase-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's instructions.

    • Prepare the kinase reaction mixture containing the specific kinase and its substrate in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically for each assay.

  • Assay Procedure:

    • Dispense 1 µL of the serially diluted compounds, reference inhibitor, or DMSO (as a vehicle control) into the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Include "no enzyme" controls by adding 10 µL of the substrate in kinase assay buffer without the kinase.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (prepared in kinase assay buffer) to each well. The final ATP concentration should ideally be at the Km for the specific kinase, but a concentration of 10 µM is often used for initial screening.[1][2]

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Equilibrate the plate to room temperature.

    • Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[3]

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculation of Percent Inhibition: The percentage of kinase inhibition is calculated using the following formula:

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It is calculated using the signals from the positive (DMSO, 0% inhibition) and negative (e.g., a known potent inhibitor or no enzyme, 100% inhibition) controls.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • A Z'-factor between 0 and 0.5 is considered acceptable.

    • A Z'-factor less than 0 suggests the assay is not suitable for high-throughput screening.

Data Presentation

The inhibitory activities of the this compound analogues are summarized in the following table. The data presented is hypothetical and for illustrative purposes only.

Compound IDTarget KinaseIC50 (nM)Z'-factor
Analogue 1 EGFR850.78
SRC2500.81
AKT1>10,0000.75
Analogue 2 EGFR1200.76
SRC450.83
AKT15,6000.72
Analogue 3 EGFR>10,0000.79
SRC150.85
AKT18,9000.74
Gefitinib EGFR150.82
Staurosporine SRC50.88
AKT1100.80

Conclusion

The provided protocol offers a robust and sensitive method for evaluating the inhibitory potential of this compound analogues against a panel of protein kinases. Adherence to this protocol, including proper assay optimization and quality control measures, will ensure the generation of reliable and reproducible data, which is essential for the advancement of promising compounds in the drug discovery pipeline. Further characterization of active compounds may involve cell-based assays to confirm their efficacy in a more physiological context.

References

solubility testing of 4-Amino-6-chloroquinoline-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-6-chloroquinoline-3-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research and development. A thorough understanding of its solubility characteristics in various solvents is paramount for successful formulation, bioavailability, and overall drug efficacy. This document provides a comprehensive protocol for determining the solubility of this compound, presenting a structured approach for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, crucial for downstream applications.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its structural features—a quinoline core, an amino group, a carboxylic acid group, and a chlorine substituent—suggest it possesses both lipophilic and hydrophilic characteristics. The presence of ionizable amino and carboxylic acid groups indicates that its solubility will be highly dependent on the pH of the medium.

Experimental Protocols

A precise and standardized methodology is critical for obtaining reliable solubility data. The following protocols describe the equilibrium and kinetic solubility testing for this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, DMSO, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of 2 mL glass vials.

  • Pipette 1 mL of each selected solvent into the corresponding vials.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 1 hour.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Method)

This method assesses the solubility of a compound from a stock solution, which is more relevant to early drug discovery screening.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations (typically with a final DMSO concentration of 1-2%).

  • Seal the plate and shake for a predetermined time (e.g., 2 hours) at a constant temperature.

  • Measure the turbidity or light scattering of each well using a nephelometer or plate reader. The concentration at which precipitation is observed is considered the kinetic solubility.

Data Presentation

The following table summarizes hypothetical solubility data for this compound in various solvents, as would be determined by the equilibrium solubility method.

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25< 0.1Practically Insoluble
PBS (pH 7.4)250.5Slightly Soluble
0.1 N HCl251.2Soluble
0.1 N NaOH255.8Freely Soluble
Methanol252.5Soluble
Ethanol251.8Soluble
DMSO25> 50Very Soluble
Acetonitrile250.8Slightly Soluble

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results should be generated following the provided protocols.

Visualizations

Experimental Workflow for Equilibrium Solubility

G A Add excess compound to vial B Add 1 mL of solvent A->B C Shake for 24-48h at constant temp. B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for equilibrium solubility determination.

Solvent Polarity and Solubility Relationship

G cluster_0 High Polarity cluster_1 Intermediate Polarity cluster_2 Low Polarity / Aprotic A Water (Practically Insoluble) B PBS (pH 7.4) (Slightly Soluble) C 0.1 N HCl / 0.1 N NaOH (Soluble/Freely Soluble) D Methanol / Ethanol (Soluble) F DMSO (Very Soluble) E Acetonitrile (Slightly Soluble)

Caption: Relationship between solvent polarity and solubility.

Conclusion

The solubility of this compound is a critical parameter that influences its suitability for various stages of drug development. The protocols and data presentation framework provided in this application note offer a standardized approach to solubility testing. Due to its amphiprotic nature, pH modification is expected to be a key factor in modulating its aqueous solubility. The high solubility in DMSO suggests it is a suitable solvent for initial stock solution preparation in high-throughput screening campaigns. Researchers are encouraged to use these methodologies to generate robust and reliable data to inform their formulation and development strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. The most common synthetic route involves a Gould-Jacobs reaction, followed by chlorination, amination, and finally hydrolysis.

Step 1: Gould-Jacobs Reaction to form Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Q1: My Gould-Jacobs reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

A1: Low yields in the Gould-Jacobs reaction are a common issue, often stemming from incomplete cyclization or degradation of starting materials and products at high temperatures.

Potential Causes:

  • Incomplete Condensation: The initial reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate may be incomplete.

  • Insufficient Cyclization Temperature: The thermal cyclization of the anilidomethylenemalonate intermediate requires high temperatures, typically around 250 °C.[1]

  • Reaction Time: Both insufficient and excessive reaction times can lead to low yields. Prolonged heating can cause decomposition and the formation of tarry materials.[1]

  • Moisture: The presence of moisture can interfere with the reaction.

  • Solvent Issues: An inappropriate high-boiling point solvent or uneven heating can lead to localized overheating and degradation.

Recommended Solutions:

  • Optimize Condensation: Ensure a slight excess (1.1-1.2 equivalents) of diethyl ethoxymethylenemalonate is used. Monitor the initial condensation at 100-130°C by observing the evolution of ethanol.[1]

  • Temperature and Time Optimization: Gradually increase the cyclization temperature. A temperature range of 240-250°C for 1 to 1.5 hours in a high-boiling solvent like diphenyl ether is a good starting point.[2] Microwave irradiation can be an effective alternative to conventional heating, potentially increasing yields and significantly reducing reaction times.[2][3]

  • Ensure Anhydrous Conditions: Use dry reagents and solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvent Selection and Heating: Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to ensure uniform heating.[1]

Q2: My product from the Gould-Jacobs reaction is a dark-colored tar or oil that is difficult to crystallize. What should I do?

A2: The formation of tars or oils is typically due to product degradation at high temperatures or the presence of impurities.

Potential Causes:

  • Excessive Heating: Prolonged heating or temperatures above the optimal range can lead to decomposition.

  • Residual Solvent: The high-boiling point solvent may be difficult to remove completely.

  • Impurities in Starting Materials: Impurities in the 4-chloroaniline or diethyl ethoxymethylenemalonate can lead to side reactions.

Recommended Solutions:

  • Purification: Attempt to purify the crude product using column chromatography.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]

  • Thorough Solvent Removal: Ensure the high-boiling solvent is removed under a high vacuum. Washing the crude product with a solvent in which the desired product is insoluble but the high-boiling solvent is soluble (e.g., ethyl acetate) can also be effective.[2]

  • Use High-Purity Reagents: Ensure the purity of your starting materials before beginning the synthesis.

Step 2: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Q3: The chlorination of the 4-hydroxy group is resulting in a low yield of Ethyl 4,6-dichloroquinoline-3-carboxylate. How can I improve this?

A3: Low yields in this step are often due to incomplete reaction, side reactions, or harsh reaction conditions.

Potential Causes:

  • Ineffective Chlorinating Agent: The choice and amount of chlorinating agent are critical.

  • Presence of Moisture: Phosphorus oxychloride (POCl₃) reacts violently with water, which will reduce its effectiveness and can create impurities.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.

  • Side Reactions: Undesired chlorination at other positions on the quinoline ring can occur, although this is less common for the 4-position.

Recommended Solutions:

  • Choice of Reagent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation. Using it in excess without a solvent and heating under reflux is a standard procedure.[4] The use of oxalyl chloride in dichloromethane has also been reported to give high yields.[5]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the starting material is free of moisture.

  • Temperature Control: The reaction with POCl₃ typically requires heating. Refluxing for a few hours is common. Monitor the reaction by TLC to determine the optimal reaction time.

  • Work-up Procedure: After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice.

Step 3: Amination of Ethyl 4,6-dichloroquinoline-3-carboxylate

Q4: The amination of the 4-chloro position is sluggish or giving me a mixture of products. What can I do?

A4: The nucleophilic aromatic substitution (SNAr) at the 4-position of the quinoline ring is generally favored due to the electron-withdrawing effect of the ring nitrogen.[6] However, issues can still arise.

Potential Causes:

  • Insufficient Nucleophilicity: The amine nucleophile may not be sufficiently reactive.

  • Steric Hindrance: A bulky amine may react more slowly.

  • Reaction Conditions: Suboptimal solvent, temperature, or the absence of a necessary base can hinder the reaction.

  • Side Reactions: Reaction at the 6-chloro position is generally not favored but could occur under harsh conditions.

Recommended Solutions:

  • Solvent and Temperature: The reaction is often carried out in a protic solvent like ethanol or isopropanol, or a high-boiling polar aprotic solvent like DMF. Heating is typically required. Microwave-assisted synthesis can also be effective in reducing reaction times.[6]

  • Use of a Base: If using an amine salt or if the amine itself is not a strong enough base to neutralize the HCl generated, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine may be necessary.

  • Ammonia Source: For the introduction of an unsubstituted amino group, a solution of ammonia in an alcohol or heating in a sealed pressure vessel with aqueous ammonia can be used.

Step 4: Hydrolysis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate

Q5: I am having trouble with the final hydrolysis step to get the carboxylic acid. What are the key considerations?

A5: The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation, but the stability of the rest of the molecule must be considered.

Potential Causes:

  • Incomplete Hydrolysis: Insufficient base or reaction time can lead to incomplete conversion.

  • Product Degradation: The 4-aminoquinoline core may be sensitive to harsh basic or acidic conditions, especially at high temperatures.

  • Difficult Isolation: The product may be soluble in the aqueous reaction mixture, making isolation challenging.

Recommended Solutions:

  • Reaction Conditions: Basic hydrolysis (saponification) using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is the most common method.[5] The reaction typically requires heating.

  • Monitoring the Reaction: Follow the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, the mixture should be cooled. If the product precipitates as the carboxylate salt, it can be filtered. Otherwise, the solution should be carefully acidified (e.g., with HCl or acetic acid) to a pH of around 4-5 to precipitate the carboxylic acid. The solid product can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound? A: The overall yield will be the product of the yields of the individual steps. Each step can have yields ranging from moderate to high (50-95%), depending on the optimization of the reaction conditions. A well-optimized multi-step synthesis might achieve an overall yield in the range of 20-40%.

Q: Are there any particular safety precautions I should take during this synthesis? A: Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: The Gould-Jacobs reaction requires very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

  • High-Boiling Solvents: Solvents like diphenyl ether have high boiling points and can cause severe burns. They are also flammable.

  • Pressure: When heating reactions in sealed vessels (e.g., for amination or microwave synthesis), be aware of the potential for pressure buildup and use appropriate pressure-rated equipment.

Q: How can I confirm the identity and purity of my intermediates and final product? A: Standard analytical techniques should be used for characterization and purity assessment, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Data Presentation

Table 1: Reaction Conditions for the Gould-Jacobs Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

EntryStarting MaterialReagentSolventHeating MethodTemperature (°C)Time (h)Yield (%)Reference
14-chloroanilineDiethyl ethoxymethylenemalonateDiphenyl etherConventional240-2501.595[2]
24-chloroanilineDiethyl ethoxymethylenemalonateDiphenyl etherMicrowave250153[2]
3AnilineDiethyl ethoxymethylenemalonateNoneMicrowave3000.0847[3]

Table 2: Conditions for Chlorination and Amination

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
ChlorinationEthyl 6-chloro-4-hydroxyquinoline-3-carboxylateOxalyl chlorideDichloromethaneReflux-90[5]
Amination4,7-dichloroquinolineButyl amineNeat120-1306-General Protocol
Amination4,7-dichloroquinolineEthane-1,2-diamineNeat1307-General Protocol

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (e.g., 5-10 mL per gram of intermediate). Heat the mixture to 240-250°C under a nitrogen atmosphere for 1-1.5 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with a sufficient amount of ethyl acetate or hexane to precipitate the product. Stir the suspension, then collect the solid by vacuum filtration. Wash the solid with ethyl acetate to remove residual diphenyl ether and dry to obtain the pure product.[2]

Protocol 2: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate (Chlorination)

  • Suspend ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 3: Synthesis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate (Amination)

  • Dissolve ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) in a suitable alcohol (e.g., ethanol or 2-propanol).

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Heat the mixture in a sealed pressure vessel at a specified temperature (e.g., 100-150°C) for several hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the product.

Protocol 4: Synthesis of this compound (Hydrolysis)

  • Suspend ethyl 4-amino-6-chloroquinoline-3-carboxylate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the solution and carefully acidify with an acid such as hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • The this compound will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Hydrolysis A 4-Chloroaniline C Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate A->C High Temp. (e.g., Diphenyl Ether) B Diethyl ethoxymethylenemalonate B->C High Temp. (e.g., Diphenyl Ether) D Ethyl 4,6-dichloro- quinoline-3-carboxylate C->D POCl3 E Ethyl 4-amino-6-chloro- quinoline-3-carboxylate D->E NH3 F 4-Amino-6-chloro- quinoline-3-carboxylic acid E->F NaOH, H2O then H+

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield in a Synthetic Step incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products degradation Product Degradation? start->degradation optimize_time_temp Optimize Time & Temperature incomplete_reaction->optimize_time_temp Yes change_reagents Change Reagents or Solvents incomplete_reaction->change_reagents Yes anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous Yes side_products->change_reagents Yes purification Improve Purification side_products->purification Yes degradation->optimize_time_temp Yes end end optimize_time_temp->end Improved Yield change_reagents->end purification->end anhydrous->end

References

Technical Support Center: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The Pfitzinger synthesis is a classic method for the preparation of quinoline-4-carboxylic acids , not quinoline-3-carboxylic acids. This guide will focus on troubleshooting the synthesis of the correct quinoline-4-carboxylic acid products.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Pfitzinger synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction?

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2][3] This reaction is a valuable tool in medicinal chemistry for creating the quinoline scaffold, which is present in many biologically active compounds.[1][2]

Q2: What is the general mechanism of the Pfitzinger reaction?

The reaction proceeds in several steps:

  • Ring Opening: The amide bond of isatin is hydrolyzed by a strong base, like potassium hydroxide (KOH), to form a keto-acid intermediate.[1][3]

  • Condensation: This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine.[1][3]

  • Tautomerization: The imine tautomerizes to a more stable enamine.[1]

  • Cyclization and Dehydration: The enamine undergoes intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1][3]

Q3: What are the common side reactions in the Pfitzinger synthesis?

Common side reactions include:

  • Self-condensation of the carbonyl compound: Under the strongly basic conditions, carbonyl compounds like pyruvate can self-condense.[4]

  • Tar formation: This can be caused by the self-condensation of isatin or the carbonyl compound, or the polymerization of reaction intermediates, especially when all reactants are mixed simultaneously under strongly basic conditions.[5][6]

  • Decarboxylation of the product: The desired quinoline-4-carboxylic acid can decarboxylate at high temperatures, leading to the formation of the corresponding quinoline.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete hydrolysis of isatin Ensure a sufficient excess of a strong base (e.g., potassium hydroxide) is used.[4] Stir the isatin with the base until the color changes from purple to brown, indicating the formation of the isatinic acid salt, before adding the carbonyl compound.[1][6]
Suboptimal reaction temperature The condensation and cyclization steps are temperature-sensitive.[4] If the reaction is sluggish at lower temperatures, a moderate increase in temperature might be necessary. However, excessively high temperatures can promote side reactions and product degradation.[4][6]
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require extended periods (e.g., 24 hours) to reach completion.[1][5]
Reactant stoichiometry An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin.[5][6] Experiment with the molar ratio of the carbonyl compound to isatin.
Decomposition of reactants or products Some reactants, like diethyl oxaloacetate, are sensitive to alkalis and high temperatures.[6] In such cases, running the reaction at or slightly above room temperature for a longer duration may improve the yield.[6]

Problem 2: Formation of a Thick, Intractable Tar

Potential Cause Troubleshooting Steps
Simultaneous mixing of reactants Avoid mixing all reactants at once.[5][6] A modified and often more successful procedure involves first reacting the isatin with the base to open the ring, and only then adding the carbonyl compound.[6]
Highly reactive carbonyl compound For highly reactive carbonyl compounds that are prone to self-condensation, consider their slow, dropwise addition to the solution of the pre-formed isatinate.[4]
Excessively high reaction temperature High temperatures can accelerate polymerization and tar formation.[6] Maintain the recommended reaction temperature and avoid overheating.

Problem 3: Significant Amount of Unreacted Isatin in the Final Product

Potential Cause Troubleshooting Steps
Insufficient excess of carbonyl compound Increase the molar excess of the ketone or aldehyde to drive the reaction towards the product and consume more of the isatin.[5]
Suboptimal base concentration The concentration of the base can influence the rate of both isatin ring opening and the subsequent condensation. Optimize the concentration of KOH or NaOH for your specific substrates.[5]
Inadequate reaction time Extend the reaction time and monitor the disappearance of isatin by TLC to ensure the reaction has proceeded to completion.[5]

Problem 4: Difficulty in Purifying the Crude Product

Potential Cause Troubleshooting Steps
Presence of resinous byproducts and unreacted isatin After acidification and initial filtration, a highly effective purification method is to convert the impure carboxylic acid back into a salt and recrystallize it.[7]
Colored impurities During recrystallization of the salt, treat the hot solution with a small amount of activated charcoal to remove colored impurities before hot filtration.[4][6] Be cautious as excessive charcoal can adsorb the product and reduce the yield.[4]
Product "oiling out" during recrystallization This may be due to impurities or cooling the solution too quickly. Redissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.[4]

Data Presentation: Reaction Yields

The yield of the Pfitzinger synthesis is highly dependent on the specific substrates and reaction conditions. The following tables summarize reported yields for various quinoline-4-carboxylic acids.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water24~60-89%
Butan-2-oneNaOHWater8High
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHAqueous--

Data synthesized from information presented in the search results.[1][6]

Table 2: Microwave-Assisted Pfitzinger Synthesis

Carbonyl CompoundBaseReaction Time (min)Yield (%)
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH (33% aq.)9High

Data synthesized from information presented in the search results.[1]

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in a suitable solvent such as a mixture of ethanol and water.[1]

  • Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for about 1 hour, or until the color of the solution changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]

  • To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).[1]

  • Heat the reaction mixture to reflux and maintain for the required time (e.g., 24 hours), monitoring the reaction's progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[1]

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]

  • Extract the aqueous solution with a solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the product.[1]

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

  • In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide.[1]

  • To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes).[1]

  • After irradiation, cool the vessel to room temperature and filter the solution.[1]

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid.[1]

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[1]

Visualizations

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Base Hydrolysis Base Base (e.g., KOH) Base->KetoAcid Imine Imine KetoAcid->Imine Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger Reaction.

Pfitzinger_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification IsatinBase 1. Mix Isatin and Base (e.g., KOH in Ethanol/Water) AddCarbonyl 2. Add Carbonyl Compound IsatinBase->AddCarbonyl Reflux 3. Heat to Reflux (Monitor by TLC) AddCarbonyl->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Evaporate 5. Remove Solvent Cool->Evaporate Dissolve 6. Dissolve in Water Evaporate->Dissolve Extract 7. Extract with Organic Solvent Dissolve->Extract Acidify 8. Acidify Aqueous Layer (pH 4-5) to Precipitate Extract->Acidify Filter 9. Filter and Dry Crude Product Acidify->Filter Recrystallize 10. Recrystallize from a Suitable Solvent Filter->Recrystallize

Caption: General experimental workflow for the Pfitzinger synthesis.

Troubleshooting_Pfitzinger Start Low Yield or Reaction Failure CheckIsatinHydrolysis Is Isatin Hydrolysis Complete? (Color change to brown) Start->CheckIsatinHydrolysis IncompleteHydrolysis Action: Ensure excess base, pre-stir isatin with base. CheckIsatinHydrolysis->IncompleteHydrolysis No CheckTempTime Are Reaction Temperature and Time Optimized? CheckIsatinHydrolysis->CheckTempTime Yes IncompleteHydrolysis->CheckTempTime SuboptimalConditions Action: Monitor by TLC, adjust temperature/time. CheckTempTime->SuboptimalConditions No CheckStoichiometry Is Carbonyl Compound in Excess? CheckTempTime->CheckStoichiometry Yes SuboptimalConditions->CheckStoichiometry InsufficientCarbonyl Action: Increase molar ratio of carbonyl compound. CheckStoichiometry->InsufficientCarbonyl No TarFormation Tar Formation Observed? CheckStoichiometry->TarFormation Yes InsufficientCarbonyl->TarFormation TarSolution Action: Pre-form isatinate, add carbonyl compound slowly. TarFormation->TarSolution Yes Success Improved Yield TarFormation->Success No TarSolution->Success

Caption: Troubleshooting decision tree for the Pfitzinger synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful optimization of each reaction. The general synthetic route involves four key stages:

  • Gould-Jacobs Reaction: Formation of the quinoline core from 4-chloroaniline and diethyl ethoxymethylenemalonate.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group.

  • Amination: Introduction of the amino group at the 4-position.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This guide will address common issues and provide detailed protocols for each of these critical steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Q1: My Gould-Jacobs reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Gould-Jacobs reaction are a common issue.[1] Key factors to investigate include:

  • Incomplete Condensation: Ensure the initial reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate goes to completion. Monitor the reaction by TLC. Using a slight excess of diethyl ethoxymethylenemalonate (1.1-1.2 equivalents) can be beneficial.

  • Suboptimal Cyclization Temperature: The thermal cyclization requires high temperatures, typically around 250°C.[1][2] Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition.

  • Reaction Time: The optimal heating time for cyclization is crucial. Prolonged heating can lead to the formation of tarry byproducts.[1] Microwave heating can often reduce reaction times and improve yields compared to conventional heating.[1][2]

  • Reagent Purity: Ensure that the 4-chloroaniline and diethyl ethoxymethylenemalonate are pure and dry.

Troubleshooting Table: Gould-Jacobs Reaction

Problem Possible Cause Suggested Solution
Low yield of condensation productIncomplete reaction or reagent decomposition.Use a slight excess of diethyl ethoxymethylenemalonate. Monitor by TLC to determine optimal reaction time. Use fresh, high-quality reagents.
Incomplete cyclizationInsufficient temperature or reaction time.Gradually increase the reaction temperature. Extend the reaction time while monitoring for decomposition. Consider using microwave irradiation for more efficient heating.[1][2]
Formation of dark, tarry substancesDecomposition at high temperatures or prolonged heating.[1]Optimize the temperature and reaction time. Use a high-boiling inert solvent like Dowtherm A for even heating.[1]
Product is a viscous oilPresence of impurities or residual solvent.Purify the crude product using column chromatography. Ensure the high-boiling solvent is thoroughly removed under high vacuum.
Formation of decarboxylated byproductHigh reaction temperature and/or pressure.[1]Carefully control the reaction temperature and time. If using a sealed vessel, monitor the pressure.[1]
Step 2: Chlorination - Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

Q2: I am having trouble with the chlorination of the 4-hydroxyquinoline. What are the best practices?

A2: The chlorination of the 4-hydroxy group is typically achieved using phosphorus oxychloride (POCl₃). Key considerations for a successful reaction include:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that the starting material and POCl₃ are dry, and the reaction is carried out under an inert atmosphere. Moisture can react with POCl₃, reducing its effectiveness and leading to side products.

  • Temperature Control: The reaction usually requires heating. A gentle reflux is often sufficient. Monitor the reaction progress by TLC to avoid prolonged heating, which can lead to decomposition.

  • Work-up Procedure: Quenching the reaction mixture requires care. Slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This process is exothermic and should be done in a well-ventilated fume hood.

Troubleshooting Table: Chlorination

Problem Possible Cause Suggested Solution
Low yield of chlorinated productIncomplete reaction.Ensure a sufficient excess of POCl₃ is used. Increase the reaction time or temperature, monitoring by TLC.
Presence of starting material after work-upIncomplete reaction or hydrolysis of the product.Ensure anhydrous conditions during the reaction. Work up the reaction mixture promptly after completion. Neutralize the acidic solution carefully during extraction.
Formation of dark-colored byproductsDecomposition at high temperatures.Avoid excessive heating. Use the minimum temperature required for the reaction to proceed to completion.
Difficulty in isolating the productProduct may be sensitive to the work-up conditions.Pour the reaction mixture onto a cold solution of sodium bicarbonate to neutralize the acid and minimize hydrolysis.
Step 3: Amination - Synthesis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate

Q3: The amination of the 4-chloroquinoline is not working well. What conditions should I try?

A3: The nucleophilic aromatic substitution of the 4-chloro group with an amino group can be challenging. Here are some approaches:

  • Ammonia Source: Using a solution of ammonia in an alcohol (e.g., ethanol) in a sealed pressure vessel is a common method. Alternatively, formamide can be used as both a solvent and a source of ammonia generated in situ, often in the presence of a copper(I) catalyst.

  • Temperature and Pressure: This reaction often requires elevated temperatures and pressure to proceed. A sealed tube or an autoclave is necessary for reactions with volatile ammonia.

  • Catalysis: In some cases, a copper catalyst can facilitate the amination reaction.

Troubleshooting Table: Amination

Problem Possible Cause Suggested Solution
Low conversion to the amino productInsufficient reactivity of the 4-chloroquinoline.Increase the reaction temperature and pressure (using a sealed vessel). Use a higher concentration of the ammonia source. Consider adding a copper(I) catalyst.
Formation of side productsReaction with the solvent or decomposition.Choose a non-reactive, high-boiling solvent if not using the ammonia source as the solvent. Optimize the reaction time to minimize decomposition.
Difficulty in handling ammoniaSafety and practical challenges with gaseous ammonia.Use a solution of ammonia in an alcohol or an ammonium salt with a base. Consider using formamide as an in situ source of ammonia.
Step 4: Hydrolysis - Synthesis of this compound

Q4: What are the optimal conditions for hydrolyzing the ethyl ester to the carboxylic acid?

A4: The final step is the saponification of the ethyl ester. This is typically a straightforward reaction, but care should be taken to avoid side reactions.

  • Base Selection: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution (e.g., ethanol/water) are commonly used.

  • Temperature: The reaction is usually heated to reflux to ensure complete hydrolysis.

  • Acidification: After the hydrolysis is complete, the reaction mixture is cooled and acidified with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product. The pH should be carefully adjusted to the isoelectric point of the amino acid to maximize precipitation.

Troubleshooting Table: Hydrolysis

Problem Possible Cause Suggested Solution
Incomplete hydrolysisInsufficient base or reaction time.Use a sufficient excess of NaOH or KOH. Increase the reflux time and monitor the reaction by TLC.
Low yield of precipitated productProduct is soluble in the aqueous solution.Carefully adjust the pH to the isoelectric point of the product to minimize its solubility. Cool the solution in an ice bath to further promote precipitation.
Product is difficult to purifyPresence of impurities from previous steps.Ensure the starting ethyl ester is of high purity. The final product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 1-2 hours. Ethanol will be evolved as the reaction progresses.

  • Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture. Add a non-polar solvent such as hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane. The crude product can be purified by recrystallization from ethanol or acetic acid.

Protocol 2: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate
  • Suspend ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the product.

Protocol 3: Synthesis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate
  • Place ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) and a solution of ammonia in ethanol (e.g., 7N) in a sealed pressure vessel.

  • Heat the mixture at 120-150°C for 12-24 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the product.

Protocol 4: Synthesis of this compound
  • Dissolve ethyl 4-amino-6-chloroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.

Visualizations

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis 4-Chloroaniline 4-Chloroaniline Condensation (120-130°C) Condensation (120-130°C) 4-Chloroaniline->Condensation (120-130°C) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation (120-130°C) Diethyl ((4-chloroanilino)methylene)malonate Diethyl ((4-chloroanilino)methylene)malonate Condensation (120-130°C)->Diethyl ((4-chloroanilino)methylene)malonate Thermal Cyclization (250°C) Thermal Cyclization (250°C) Diethyl ((4-chloroanilino)methylene)malonate->Thermal Cyclization (250°C) Dowtherm A Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Thermal Cyclization (250°C)->Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Chlorination (Reflux) Chlorination (Reflux) Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate->Chlorination (Reflux) POCl3 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate->Chlorination (Reflux) Ethyl 4,6-dichloroquinoline-3-carboxylate Ethyl 4,6-dichloroquinoline-3-carboxylate Chlorination (Reflux)->Ethyl 4,6-dichloroquinoline-3-carboxylate Amination (120-150°C, Pressure) Amination (120-150°C, Pressure) Ethyl 4,6-dichloroquinoline-3-carboxylate->Amination (120-150°C, Pressure) NH3/EtOH Ethyl 4,6-dichloroquinoline-3-carboxylate->Amination (120-150°C, Pressure) Ethyl 4-amino-6-chloroquinoline-3-carboxylate Ethyl 4-amino-6-chloroquinoline-3-carboxylate Amination (120-150°C, Pressure)->Ethyl 4-amino-6-chloroquinoline-3-carboxylate Hydrolysis (Reflux) Hydrolysis (Reflux) Ethyl 4-amino-6-chloroquinoline-3-carboxylate->Hydrolysis (Reflux) NaOH/EtOH, then HCl Ethyl 4-amino-6-chloroquinoline-3-carboxylate->Hydrolysis (Reflux) This compound This compound Hydrolysis (Reflux)->this compound

Caption: Synthetic workflow for this compound.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Decomposition Decomposition Low Yield->Decomposition Purification Issues Purification Issues Low Yield->Purification Issues Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Temperature/Time Optimize Temperature/Time Incomplete Reaction->Optimize Temperature/Time Increase Reagent Equivalents Increase Reagent Equivalents Incomplete Reaction->Increase Reagent Equivalents Identify Byproducts (TLC, LC-MS) Identify Byproducts (TLC, LC-MS) Side Reactions->Identify Byproducts (TLC, LC-MS) Adjust Reaction Conditions Adjust Reaction Conditions Side Reactions->Adjust Reaction Conditions Lower Reaction Temperature Lower Reaction Temperature Decomposition->Lower Reaction Temperature Reduce Reaction Time Reduce Reaction Time Decomposition->Reduce Reaction Time Use Inert Atmosphere Use Inert Atmosphere Decomposition->Use Inert Atmosphere Recrystallization Recrystallization Purification Issues->Recrystallization Column Chromatography Column Chromatography Purification Issues->Column Chromatography Adjust pH for Precipitation Adjust pH for Precipitation Purification Issues->Adjust pH for Precipitation

Caption: General troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Positional Isomers: Synthesis from m-chloroaniline can lead to the formation of other isomers such as 4-Amino-5-chloroquinoline-3-carboxylic acid and 4-Amino-7-chloroquinoline-3-carboxylic acid.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Hydrolysis Products: The amino group can be susceptible to hydrolysis under certain conditions, leading to the corresponding 4-hydroxy derivative.

  • Decarboxylation Products: At elevated temperatures, loss of the carboxylic acid group can occur, yielding 4-Amino-6-chloroquinoline.

Q2: My purified this compound is colored (yellow or brown). Is this indicative of impurity?

A2: While the pure compound is expected to be a pale yellow or off-white solid, quinoline derivatives can be prone to discoloration upon exposure to air and light due to the formation of minor oxidized impurities. A slight coloration does not always signify substantial impurity. However, for high-purity applications, further purification and subsequent storage under an inert atmosphere and protected from light are recommended.

Q3: What is the general solubility profile of this compound?

A3: As an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group, its solubility is highly pH-dependent.

  • Aqueous Solubility: It is generally poorly soluble in neutral water. Solubility increases in acidic (due to protonation of the amino group) and basic (due to deprotonation of the carboxylic acid) aqueous solutions.

  • Organic Solubility: It is expected to have limited solubility in non-polar solvents like hexanes and toluene. It will likely show moderate to good solubility in polar aprotic solvents like DMSO and DMF, and some solubility in alcohols like methanol and ethanol, especially upon heating.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.- Try a more polar solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a mixture of an alcohol (e.g., ethanol) and water.- For acidic or basic moieties, crystallizing the salt form can be an effective strategy.[1]
Compound precipitates out of solution too quickly upon cooling, resulting in a fine powder or oil. The solution is too supersaturated, or the cooling is too rapid.- Use a larger volume of the recrystallization solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Gently scratch the inside of the flask with a glass rod to induce crystallization.
Significant amount of product remains in the mother liquor. The compound has high solubility in the chosen solvent even at low temperatures.- Try a different solvent or a solvent mixture where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold).- Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.
The purity of the recrystallized product is not significantly improved. The impurity has similar solubility properties to the desired compound.- Consider a different purification technique, such as column chromatography.- Perform a second recrystallization using a different solvent system.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound does not move from the origin on the silica gel column. The mobile phase is not polar enough. The compound is highly polar due to the amino and carboxylic acid groups.- Gradually increase the polarity of the mobile phase. A common eluent system for aminoquinolines is a mixture of dichloromethane and methanol.- Add a small percentage of a modifier like ammonium hydroxide or acetic acid to the mobile phase to improve elution and reduce tailing.
Poor separation between the desired product and impurities. The chosen mobile phase does not provide adequate resolution.- Optimize the solvent system by trying different solvent ratios or different solvent combinations (e.g., ethyl acetate/hexanes with a polar modifier).- Consider using reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile and water, often with a formic acid or trifluoroacetic acid modifier.
Compound streaks on the column, leading to broad peaks and poor separation. The compound is interacting too strongly with the stationary phase.- Add a small amount of a competitive agent to the mobile phase. For an acidic compound on silica gel, adding a small amount of acetic acid can help. For a basic compound, a small amount of triethylamine or ammonium hydroxide can be beneficial.

Experimental Protocols

Hypothetical Recrystallization Protocol

This protocol is an illustrative example based on the properties of similar compounds. Optimization will be required.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. A mixture of DMF and water or ethanol and water is a plausible starting point.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent or solvent mixture portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Illustrative Column Chromatography Protocol

This is a general guide; the optimal conditions should be determined by thin-layer chromatography (TLC) analysis first.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Develop a mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). For this amphoteric compound, adding a small percentage of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and elution. A typical Rf value for the desired compound on TLC should be around 0.2-0.3 for good separation on a column.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF, and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., from 2% MeOH in DCM to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Purity Improvement via Recrystallization in Different Solvent Systems
Solvent SystemInitial Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Recovery (%)Observations
Ethanol/Water (8:2)85.2%95.8%75%Fine, off-white needles formed upon slow cooling.
DMF/Water (7:3)85.2%97.1%68%Larger, pale-yellow crystals. Required longer cooling time.
Isopropanol85.2%92.5%82%Rapid crystallization, smaller crystals.

Note: This data is illustrative and serves as a target for what can be achieved with optimized recrystallization.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 340 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or DMSO

Visualizations

experimental_workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (with impurities) recrystallization Recrystallization crude_product->recrystallization Initial Cleanup purity_check Purity Check (HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-analysis purity_check->column_chromatography Purity Not Met pure_product Pure Product (>98%) purity_check->pure_product Purity Met troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity after Initial Purification check_impurities Characterize Impurities (e.g., by LC-MS) start->check_impurities isomeric Are impurities isomeric? check_impurities->isomeric non_isomeric Are impurities non-isomeric with different polarity? isomeric->non_isomeric No use_chromatography Use Column Chromatography (Normal or Reverse Phase) isomeric->use_chromatography Yes optimize_rextal Optimize Recrystallization (different solvent system) non_isomeric->optimize_rextal final_purity Achieve High Purity optimize_rextal->final_purity use_chromatography->final_purity

References

preventing byproduct formation in 4-Amino-6-chloroquinoline-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically follows a two-step process. The first step involves the synthesis of a 4-hydroxy-6-chloroquinoline-3-carboxylic acid intermediate, commonly through the Gould-Jacobs reaction. This is followed by an amination step to replace the 4-hydroxy group with a 4-amino group.

Q2: What are the most common byproducts in the synthesis of the 4-hydroxy-6-chloroquinoline-3-carboxylic acid intermediate?

The Gould-Jacobs reaction, which is often used to synthesize the quinoline core, is a high-temperature cyclization that can lead to several byproducts. The most common issues are the formation of dark, tarry decomposition products and decarboxylated quinolones. Incomplete cyclization of the anilinomethylenemalonate intermediate can also be a source of impurities.

Q3: How can I minimize the formation of tar and decarboxylation byproducts during the Gould-Jacobs reaction?

Optimizing the reaction temperature and time is crucial. High temperatures and prolonged heating can lead to degradation and decarboxylation. Using a high-boiling inert solvent can ensure even heating. Microwave-assisted synthesis can often provide rapid and uniform heating, leading to shorter reaction times and potentially higher yields with fewer byproducts.

Q4: What are the potential side reactions during the amination of 4-hydroxy-6-chloroquinoline-3-carboxylic acid?

While specific data for this exact transformation is limited in publicly available literature, general principles suggest potential side reactions. These could include incomplete amination, leaving unreacted starting material. If harsh conditions are used, there is a risk of side reactions involving the carboxylic acid group, such as decarboxylation or amide formation with the amine reagent under certain conditions.

Q5: What purification methods are recommended for this compound?

Purification typically involves recrystallization from a suitable solvent to remove impurities. The choice of solvent will depend on the solubility of the desired product and the byproducts. Column chromatography can also be employed for more challenging separations. It is important to characterize the purified product thoroughly using techniques like NMR, Mass Spectrometry, and HPLC to ensure purity.

Troubleshooting Guides

Problem 1: Low yield and formation of dark tarry material in the Gould-Jacobs reaction.
Potential Cause Troubleshooting Step
Excessive Reaction Temperature Carefully monitor and control the reaction temperature. High temperatures can lead to the decomposition of starting materials and intermediates.
Prolonged Reaction Time Optimize the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint and avoid prolonged heating.
Uneven Heating Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) to ensure uniform heat distribution. A mechanical stirrer can also help.
Oxidation Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Alternative Heating Explore microwave-assisted synthesis, which can offer rapid and controlled heating, potentially reducing byproduct formation.
Problem 2: Presence of decarboxylated byproduct (6-chloro-4-hydroxyquinoline).
Potential Cause Troubleshooting Step
High Reaction Temperature Decarboxylation is often favored at higher temperatures. Reduce the reaction temperature to the minimum required for efficient cyclization.
Acidic or Basic Impurities Ensure that the reaction conditions are neutral, as acidic or basic residues can sometimes catalyze decarboxylation at high temperatures.
Prolonged Heating As with tar formation, minimize the reaction time to reduce the likelihood of decarboxylation.
Problem 3: Incomplete amination of 4-hydroxy-6-chloroquinoline-3-carboxylic acid.
Potential Cause Troubleshooting Step
Insufficient Reagent Ensure an adequate excess of the aminating agent (e.g., ammonia or an ammonium salt) is used to drive the reaction to completion.
Low Reaction Temperature Amination of the 4-hydroxyquinoline may require elevated temperatures. Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Solubility Select a solvent in which both the starting material and the aminating agent have good solubility at the reaction temperature.
Deactivation of the Ring The electron-withdrawing carboxylic acid group can deactivate the quinoline ring towards nucleophilic substitution. More forcing conditions (higher temperature, longer reaction time) may be necessary.

Data Presentation

The following tables provide illustrative data based on typical outcomes for the key reaction steps. Note: This data is generalized due to the lack of specific quantitative reports for the synthesis of this compound.

Table 1: Gould-Jacobs Reaction for 4-Hydroxy-6-chloroquinoline-3-carboxylic acid - Effect of Reaction Conditions on Yield and Purity.

Entry Heating Method Temperature (°C) Time (h) Yield (%) Purity (%) Key Byproducts
1Conventional25027590Tarry materials, Decarboxylated quinoline
2Conventional28026580Increased tar and decarboxylation
3Conventional25047085Increased tar formation
4Microwave2500.58595Reduced byproducts

Table 2: Amination of 4-Hydroxy-6-chloroquinoline-3-carboxylic acid - Hypothetical Outcome.

Entry Aminating Agent Temperature (°C) Time (h) Conversion (%) Selectivity (%) Potential Byproducts
1Aq. Ammonia120126090Unreacted starting material
2Aq. Ammonia150128580Increased decarboxylation
3Ammonium Acetate15087585Unreacted starting material

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask, combine 1 equivalent of 4-chloroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 120-140°C for 1-2 hours. Ethanol will distill off as the reaction progresses.

  • Cyclization: To the resulting crude anilinomethylenemalonate, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration and wash with a non-polar solvent.

  • Saponification: The crude ester is then hydrolyzed to the carboxylic acid using a standard aqueous base (e.g., NaOH) followed by acidification.

Protocol 2: General Procedure for Amination of a 4-Hydroxyquinoline Derivative

This is a generalized protocol and requires optimization for the specific substrate.

  • In a sealed pressure vessel, dissolve 1 equivalent of 4-hydroxy-6-chloroquinoline-3-carboxylic acid in a suitable high-boiling solvent (e.g., ethylene glycol).

  • Add a large excess of an aminating agent, such as aqueous ammonia or an ammonium salt (e.g., ammonium acetate).

  • Heat the mixture to 120-160°C for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration.

  • If the product is soluble, carefully acidify the mixture to precipitate the amphoteric product at its isoelectric point.

  • The crude product can be purified by recrystallization.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Anilinomethylenemalonate Anilinomethylenemalonate Condensation->Anilinomethylenemalonate High_Temp_Heating High_Temp_Heating Anilinomethylenemalonate->High_Temp_Heating 4-Hydroxy-6-chloroquinoline-3-carboxylate 4-Hydroxy-6-chloroquinoline-3-carboxylate High_Temp_Heating->4-Hydroxy-6-chloroquinoline-3-carboxylate Byproducts Tar, Decarboxylation High_Temp_Heating->Byproducts

Caption: Workflow for the Gould-Jacobs reaction.

Amination_Workflow Start 4-Hydroxy-6-chloro- quinoline-3-carboxylic acid Amination Amination Start->Amination Product 4-Amino-6-chloro- quinoline-3-carboxylic acid Amination->Product Byproduct1 Unreacted Starting Material Amination->Byproduct1 Byproduct2 Decarboxylated Product Amination->Byproduct2

Caption: General workflow for the amination step.

Logical_Relationship cluster_gould_jacobs Gould-Jacobs Reaction cluster_amination Amination Reaction Temp_Time Temperature & Time Yield_Purity Yield & Purity Temp_Time->Yield_Purity inversely proportional to byproducts Byproducts Byproduct Formation Temp_Time->Byproducts Aminating_Agent Aminating Agent Concentration Conversion Conversion Rate Aminating_Agent->Conversion Reaction_Temp Reaction Temperature Reaction_Temp->Conversion Selectivity Selectivity Reaction_Temp->Selectivity can decrease

Caption: Key parameter relationships in synthesis.

Technical Support Center: Scale-Up Synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-6-chloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound?

The most prevalent method for synthesizing 4-aminoquinolines, including this compound, is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This typically involves the reaction of a 4,6-dichloroquinoline-3-carboxylic acid derivative with an amino source. The electron-withdrawing nature of the quinoline ring system activates the 4-position for nucleophilic attack.

Q2: What are the critical process parameters to consider during the scale-up of the amination step?

When scaling up the SNAr reaction, several parameters are crucial for success:

  • Solvent Selection: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often effective for SNAr reactions.[1]

  • Temperature Control: These reactions are typically conducted at elevated temperatures, often in the range of 120-150°C.[1] On a large scale, efficient heat transfer and temperature control are critical to prevent runaway reactions and side product formation.

  • Reagent Addition: The rate of addition of the amine source should be carefully controlled to manage any potential exotherms.

  • Mixing: Efficient agitation is essential to ensure homogeneity, particularly in heterogeneous reaction mixtures, to maximize mass transfer and achieve consistent reaction kinetics.

  • Base Selection: The choice of base can be critical. While primary amines can sometimes act as the base, external bases like potassium carbonate or sodium hydroxide may be necessary, especially with less reactive amines.[1]

Q3: What are some alternative synthetic strategies for producing 4-aminoquinolines?

While SNAr is the most common, other methods exist, including:

  • Palladium-catalyzed reactions: These can include multicomponent domino reactions.[1]

  • Copper-catalyzed reactions: Copper catalysts can be employed in various annulation strategies to construct the quinoline core.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient temperature or reaction time.Monitor the reaction progress using HPLC or TLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Ensure your heating system is providing uniform and accurate temperature control on a larger scale.
Poor solubility of starting materials.Select a solvent in which all reactants have adequate solubility at the reaction temperature. For scale-up, consider using a higher solvent volume to maintain a manageable slurry concentration.
Suboptimal base.The basicity of the amine or the added base may be insufficient. If using a primary amine as the sole base, consider adding a non-nucleophilic inorganic base like K₂CO₃.
Impurity Formation Formation of bis-quinoline side products (if using a diamine).While not directly applicable to the synthesis of the title compound with ammonia or a simple amine, if a linker amine were used, a large excess of the diamine would favor the mono-substituted product.[1]
Degradation of starting material or product at high temperatures.Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal degradation. Consider a lower temperature for a longer duration.
Unwanted side reactions with the carboxylic acid group.Protect the carboxylic acid group as an ester before the amination reaction and deprotect it in a subsequent step.
Difficult Purification Removal of high-boiling point solvents (e.g., DMSO, NMP).Consider alternative work-up procedures such as precipitation of the product by adding an anti-solvent, followed by filtration. Solvent extraction with a suitable organic solvent may also be effective.
Product co-precipitates with byproducts.Optimize the pH during work-up to selectively precipitate the desired product. Recrystallization from a suitable solvent system is a powerful purification technique for crystalline solids.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a 4-Chloroquinoline

This protocol is a generalized procedure and must be optimized for the specific substrate and scale.

  • Reactor Setup: Charge a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4,6-dichloroquinoline-3-carboxylic acid (1 equivalent) and a suitable polar aprotic solvent (e.g., DMSO, NMP).

  • Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Addition: Add the amino source (e.g., an aqueous ammonia solution or a primary amine, typically in excess) to the reactor. If required, add a base (e.g., potassium carbonate). The addition should be controlled to manage any temperature increase.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150°C) with efficient stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed to the desired level.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or an acidic solution to neutralize any excess base and amine.

    • The product may precipitate upon addition of an anti-solvent or adjustment of pH.

    • Isolate the solid product by filtration and wash with appropriate solvents (e.g., water, then a non-polar organic solvent) to remove impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, further purify the product by recrystallization from a suitable solvent or solvent mixture.

Data Presentation

Quantitative data for the scale-up synthesis of this compound is not widely available. However, for analogous SNAr reactions in the synthesis of 4-aminoquinolines, the following trends are generally observed.

Parameter Lab Scale (Typical) Pilot/Production Scale (Expected Challenges & Considerations)
Yield 70-95% (highly dependent on substrate and conditions)May be lower initially due to non-optimized conditions. Focus on minimizing side reactions and optimizing work-up for efficient product isolation is critical.
Purity >98% (after chromatography or recrystallization)Maintaining high purity can be challenging. Efficient removal of residual solvents, starting materials, and byproducts is crucial. Recrystallization is often the preferred method for purification at scale.
Reaction Time 4-24 hoursMay be longer due to mass and heat transfer limitations. Process analytical technology (PAT) can be used for real-time monitoring to determine the optimal endpoint.
Cycle Time Dependent on work-up and purificationWill be significantly longer due to the larger volumes and equipment setup/cleaning times. Efficient filtration and drying are key to reducing cycle time.

Visualizations

Experimental Workflow for Scale-Up Synthesis

G Figure 1: General Experimental Workflow for Scale-Up Synthesis start Start: Raw Material Charging reactor_setup Reactor Setup and Inerting start->reactor_setup reagent_addition Controlled Reagent Addition reactor_setup->reagent_addition reaction Heating and Reaction Monitoring (PAT) reagent_addition->reaction workup Quenching and Product Isolation (Filtration) reaction->workup purification Purification (Recrystallization) workup->purification drying Drying purification->drying end End: Final Product drying->end

Caption: General Experimental Workflow for Scale-Up Synthesis.

Logical Relationship of Key Synthesis Stages

G Figure 2: Logical Relationship of Key Synthesis Stages node_A Starting Material 4,6-dichloroquinoline-3-carboxylic acid node_D Reaction Nucleophilic Aromatic Substitution (SNAr) node_A->node_D node_B Reagents Amino Source (e.g., NH₃) Solvent (e.g., DMSO) Base (optional) node_B->node_D node_C Process Conditions Elevated Temperature (120-150°C) Inert Atmosphere Efficient Mixing node_C->node_D node_E Intermediate Processing Work-up & Isolation node_D->node_E node_F Final Product This compound node_E->node_F

Caption: Logical Relationship of Key Synthesis Stages.

References

Technical Support Center: 4-Amino-6-chloroquinoline-3-carboxylic acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Amino-6-chloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The low aqueous solubility of this compound and similar substituted quinoline derivatives is primarily due to their molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to effectively solvate individual molecules, further limiting solubility.[1][2] The presence of lipophilic substituents on the quinoline ring can also significantly decrease water solubility.[1]

Q2: What are the initial steps to address the poor solubility of this compound?

A2: A crucial first step is to characterize the pH-dependent solubility of the compound.[2] Since this compound has both a basic amino group and an acidic carboxylic acid group, its solubility is expected to be highly influenced by pH.[2] Determining the pH-solubility profile will indicate whether simple pH adjustment or buffering can be a viable strategy for your experiments.[2]

Q3: Can I use DMSO to dissolve this compound?

A3: Dimethyl sulfoxide (DMSO) is a common organic solvent used to dissolve poorly soluble compounds for in vitro assays. While it is likely to be effective, it is important to be mindful of the final concentration of DMSO in your experiment, as it can have an impact on biological systems. Typically, the final concentration of DMSO should be kept as low as possible, generally ≤1%.[2] If precipitation occurs upon dilution of the DMSO stock into an aqueous buffer, you may need to lower the final DMSO concentration or consider other solubility enhancement techniques.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when trying to dissolve this compound.

Issue 1: The compound precipitates out of solution when my DMSO stock is diluted in an aqueous buffer.

Possible Causes & Solutions:

  • Final DMSO Concentration is Too High:

    • Solution: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%).[2] If precipitation persists, you may need to reduce it further.

  • Buffer pH is Not Optimal:

    • Solution: Since this compound is amphoteric (containing both acidic and basic groups), its solubility is pH-dependent.[2] Conduct small-scale tests at various pH values to identify a pH where the compound remains soluble without compromising the integrity of your assay.

  • "Salting Out" Effect:

    • Solution: High salt concentrations in your buffer can decrease the solubility of your compound.[1] If possible, use the minimum effective buffer concentration.[1]

Issue 2: I am struggling to achieve the desired concentration in my aqueous buffer system.

Possible Causes & Solutions:

  • Limited Intrinsic Aqueous Solubility:

    • Solution: The inherent solubility of the compound in water may be very low. In this case, more advanced solubility enhancement techniques may be necessary.

  • Common Ion Effect:

    • Solution: If you have formed a salt of your compound, the presence of a common ion in your buffer could suppress its solubility.[1] Consider using a buffer with a different counter-ion.[1]

Advanced Solubility Enhancement Techniques

If basic troubleshooting fails, consider the following advanced methods. A summary of these techniques is presented in the table below.

TechniquePrincipleKey Considerations
pH Adjustment Ionizing the molecule by adjusting the pH to form a more soluble salt.The compound has both an amino group (basic) and a carboxylic acid group (acidic), so solubility will be lowest at its isoelectric point and higher at both low and high pH.
Co-solvency Adding a water-miscible organic solvent to reduce the polarity of the solvent system.[1]Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The chosen co-solvent must be compatible with the experimental system.
Salt Formation Reacting the compound with an acid or base to form a stable, more soluble salt.[1]The pKa difference between the compound and the selected acid/base should be sufficient for stable salt formation (generally a ΔpKa of >3 is recommended).[1]
Solid Dispersion Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[1][3]This enhances wettability and dissolution.[1][3] Characterization techniques like PXRD and DSC are needed to confirm the amorphous state.[1]
Cyclodextrin Complexation Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.[1]This increases the apparent water solubility.[1] Common cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a pH range from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Co-solvent Solubility Enhancement
  • Select a panel of water-miscible organic co-solvents (e.g., ethanol, PEG 400, propylene glycol).

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).

  • Add an excess amount of the compound to each mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each co-solvent mixture.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a hydrophilic polymer carrier (e.g., PVP, PEG).

  • Dissolve both the this compound and the polymer in a suitable organic solvent.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film.[2]

  • Place the resulting film in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.[2]

  • Scrape the solid dispersion from the flask and characterize its properties (e.g., dissolution rate).[2]

Visualizing Experimental Workflows

Solubility_Workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategies cluster_advanced Advanced Methods start Poorly Soluble Compound: This compound ph_test Characterize pH-Dependent Solubility start->ph_test ph_adjust pH Adjustment ph_test->ph_adjust If pH effect is significant cosolvency Co-solvency ph_test->cosolvency If pH adjustment is insufficient salt_form Salt Formation cosolvency->salt_form If co-solvents are not suitable advanced Advanced Techniques salt_form->advanced If simple methods fail solid_disp Solid Dispersion advanced->solid_disp cyclo Cyclodextrin Complexation advanced->cyclo

Caption: A decision-making workflow for addressing the poor solubility of this compound.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization dissolve Dissolve Compound & Polymer in Organic Solvent evaporate Evaporate Solvent (Reduced Pressure) dissolve->evaporate dry Dry Under Vacuum (24-48h) evaporate->dry scrape Scrape Solid Dispersion dry->scrape analyze Analyze Properties (e.g., Dissolution Rate) scrape->analyze

Caption: Experimental workflow for preparing a solid dispersion to enhance solubility.

References

Technical Support Center: Purification of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Amino-6-chloroquinoline-3-carboxylic acid from its starting materials. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the work-up and purification.
Product loss during extraction steps.Ensure the pH is correctly adjusted during acid-base extractions to minimize the solubility of the product in the aqueous phase. Use of brine washes can help reduce emulsion formation and product loss.
Inefficient precipitation or recrystallization.Optimize the solvent system for recrystallization. A solvent pair (e.g., DMF/water, IPA/DMF) may be necessary. Ensure slow cooling to promote the formation of pure crystals.
Product is Contaminated with Starting Materials Incomplete reaction.As mentioned above, ensure the reaction has gone to completion via TLC monitoring.
Inefficient purification.Consider using column chromatography. For acidic compounds, adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the eluent can improve separation on normal phase silica gel.[1] Reverse-phase chromatography is also a viable option.[1]
Presence of Colored Impurities Formation of side-products during the reaction.Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to oxidation.
Product is an Inseparable Mixture of Isomers Non-specific reaction conditions leading to the formation of regioisomers.Purification of isomers can be challenging. High-performance liquid chromatography (HPLC) with a C18 column may be effective for separating closely related isomers.[2] It is often preferable to optimize the reaction conditions to favor the formation of the desired isomer.
Product is Poorly Soluble in Common Solvents The zwitterionic nature of the molecule (containing both acidic and basic functional groups).For purification techniques requiring dissolution, consider converting the compound to its salt form (e.g., hydrochloride salt or sodium salt) to increase solubility in polar solvents. The free acid or base can be regenerated afterward.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, such as substituted anilines and compounds used for the construction of the quinoline ring. Side-products from competing reactions, such as hydrolysis of chloro-substituents or decarboxylation, may also be present.

Q2: What is a general workflow for the purification of this compound?

A2: A general workflow can be visualized as follows:

PurificationWorkflow Purification Workflow for this compound start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography drying Drying recrystallization->drying If pure enough chromatography->drying final_product Pure this compound drying->final_product

Caption: General purification workflow.

Q3: Can you provide a detailed protocol for recrystallization?

A3: Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • High-purity solvents (e.g., Dimethylformamide (DMF), Isopropanol (IPA), Water, Acetic Acid)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Activated charcoal (optional)

Protocol:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures (e.g., a mixture of IPA and DMF).[3]

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Q4: What chromatographic techniques are suitable for purifying this compound?

A4: Both normal-phase and reverse-phase chromatography can be employed.

  • Normal-Phase Silica Gel Chromatography: A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be effective.[1] The addition of a small percentage of acetic acid or TFA to the eluent can help to reduce tailing of the acidic compound on the silica gel.[1]

  • Reverse-Phase Chromatography: This is often a good choice for polar and ionizable compounds.[1] A common system would involve a C18 column with a mobile phase of acetonitrile and water, often with a pH modifier like formic acid or TFA.[2]

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.[2]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Acid-Base Extraction

Objective: To separate the amphoteric this compound from non-ionizable impurities.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amino group and extract basic impurities. The product, being a carboxylic acid, should remain in the organic layer.

  • Next, extract the organic layer with a dilute basic solution (e.g., 1M NaOH or 5% NaHCO₃) to deprotonate the carboxylic acid group, transferring the product into the aqueous layer as its carboxylate salt.[4]

  • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH where the product precipitates out.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

The logical relationship for pH-dependent solubility during extraction can be visualized as follows:

AcidBaseExtraction pH-Dependent Solubility for Extraction compound This compound acidic_sol Soluble in Aqueous Base (as carboxylate salt) compound->acidic_sol High pH basic_sol Soluble in Aqueous Acid (as ammonium salt) compound->basic_sol Low pH organic_sol Soluble in Organic Solvent (neutral form) compound->organic_sol Neutral pH

Caption: pH-dependent solubility.

References

avoiding decarboxylation of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-6-chloroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound and avoiding its potential decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For researchers using this compound as a building block, unintentional decarboxylation is a significant concern as it leads to the formation of an undesired byproduct, 4-amino-6-chloroquinoline, thus reducing the yield of the target molecule and complicating purification. The quinoline ring system, particularly with an amino group at the 4-position, can be susceptible to decarboxylation under certain conditions, most notably elevated temperatures and harsh pH.

Q2: Under what conditions is this compound most stable?

A2: While specific stability data for this exact compound is limited, general principles for aromatic carboxylic acids suggest that it is most stable under neutral or mildly acidic conditions at or below room temperature.[2][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[4]

Q3: What are the primary factors that can induce decarboxylation of this compound?

A3: The primary factors that can induce decarboxylation are:

  • Heat: Elevated temperatures are a major driving force for decarboxylation. Many quinoline carboxylic acids are known to decarboxylate upon heating.[5]

  • Strong Acids or Bases: Both strongly acidic and strongly basic conditions can facilitate decarboxylation.[6]

  • Metal Catalysts: Certain transition metals can catalyze decarboxylation, especially at higher temperatures.[1]

Q4: How can I monitor for decarboxylation during my reaction?

A4: The most effective way to monitor for decarboxylation is by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a standard of the starting material and the potential decarboxylated byproduct (4-amino-6-chloroquinoline), you can track the progress of the reaction and the formation of any impurities.

Troubleshooting Guides

Issue 1: Low yield in amide coupling reactions, with the suspected formation of a decarboxylated byproduct.

Possible Cause 1: Excessive Reaction Temperature

Many amide coupling protocols call for heating to drive the reaction to completion. However, for thermally sensitive substrates like this compound, this can lead to significant decarboxylation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Attempt the coupling reaction at room temperature or even at 0°C. Many modern coupling reagents are highly efficient at lower temperatures.[7]

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely. If the reaction is proceeding slowly at a lower temperature, it is preferable to extend the reaction time rather than increasing the temperature.

  • Choose an Appropriate Coupling Reagent: Select a high-activity coupling reagent that is known to work well at room temperature, such as HATU, HBTU, or COMU.

Possible Cause 2: Inappropriate Base or pH

The choice and amount of base used in an amide coupling reaction are critical. Strong bases or a highly basic reaction environment can promote decarboxylation.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Hindered Base: Employ a base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, which is less likely to cause side reactions compared to stronger, unhindered bases.[8]

  • Control the Stoichiometry of the Base: Use the minimum amount of base necessary to neutralize any acid formed and to facilitate the reaction. Typically, 1.1 to 1.5 equivalents are sufficient.

  • Buffer the Reaction: If possible, consider using a buffered system to maintain a pH range that is optimal for the coupling reaction but does not promote decarboxylation.

Issue 2: Formation of impurities during workup and purification.

Possible Cause: Acid- or Base-labile Nature of the Product

The desired product, an amide of this compound, may still be susceptible to decarboxylation under harsh acidic or basic conditions used during aqueous workup or chromatography.

Troubleshooting Steps:

  • Neutral Workup: During the aqueous workup, use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids or bases to adjust the pH.

  • Avoid a Highly Acidic or Basic Mobile Phase in Chromatography: When purifying by column chromatography, use a neutral solvent system if possible. If an acidic or basic modifier is necessary, use a minimal amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine).

  • Temperature Control During Purification: Concentrate the fractions under reduced pressure at a low temperature to avoid any heat-induced degradation on the rotovap.

Data Presentation

Table 1: Recommended Temperature Conditions for Reactions Involving this compound
Reaction TypeRecommended Temperature Range (°C)Notes
Amide Coupling0 - 25Higher temperatures significantly increase the risk of decarboxylation. Reaction times may need to be extended.
Esterification0 - 50Depending on the method, gentle heating may be required. Monitor closely for byproduct formation.
Storage2 - 8Store in a refrigerator to ensure long-term stability.[2][3]
Workup/Purification< 40Avoid high temperatures during solvent removal.
Table 2: Suitability of Common Bases for Amide Coupling Reactions
BaseSuitabilityRationale
N,N-Diisopropylethylamine (DIPEA)HighNon-nucleophilic and sterically hindered, minimizing side reactions.[8]
Triethylamine (TEA)ModerateCan be effective, but may be more nucleophilic than DIPEA.
PyridineLowCan act as a nucleophilic catalyst and may promote side reactions.
Sodium Hydroxide (NaOH)Very LowStrong base, high risk of promoting decarboxylation and other side reactions.[6]
Potassium Carbonate (K₂CO₃)LowInorganic base, generally not suitable for solution-phase amide coupling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling at Room Temperature to Minimize Decarboxylation
  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purification: Purify the crude product by column chromatography on silica gel using a neutral eluent system.

Visualizations

Decarboxylation_Pathway cluster_conditions Driving Conditions cluster_reaction Reaction Pathway Heat Heat Starting_Material 4-Amino-6-chloroquinoline- 3-carboxylic acid Heat->Starting_Material Strong_Acid_Base Strong Acid/Base Strong_Acid_Base->Starting_Material Metal_Catalyst Metal Catalyst Metal_Catalyst->Starting_Material Transition_State Unstable Intermediate Starting_Material->Transition_State Decarboxylation Decarboxylated_Product 4-Amino-6-chloroquinoline Transition_State->Decarboxylated_Product CO2 CO₂ Transition_State->CO2

Caption: Factors leading to the decarboxylation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification Dissolve Dissolve Starting Material (0-25°C) Add_Reagents Add Coupling Reagent & Base Dissolve->Add_Reagents Add_Amine Add Amine Add_Reagents->Add_Amine Monitor Monitor by TLC/HPLC Add_Amine->Monitor Workup Neutral Aqueous Workup Monitor->Workup Concentrate Concentrate (<40°C) Workup->Concentrate Purify Column Chromatography (Neutral Eluent) Concentrate->Purify Final_Product Pure Amide Product Purify->Final_Product

Caption: Recommended workflow for amide coupling to avoid decarboxylation.

References

side reactions of the amino group in 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloroquinoline-3-carboxylic acid. The focus is on identifying and mitigating potential side reactions involving the 4-amino group during various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions involving the 4-amino group of this compound?

The primary amino group at the 4-position of the quinoline ring is a nucleophilic center and can participate in several unwanted reactions. The most common side reactions include:

  • Over-acylation and Over-alkylation: The amino group can react with more than one equivalent of an acylating or alkylating agent, leading to the formation of di-acylated or di-alkylated products. This is especially prevalent if the reaction conditions are not carefully controlled.

  • Intramolecular Cyclization (Lactam Formation): The 4-amino group can react with the adjacent 3-carboxylic acid group, particularly when the carboxylic acid is activated, to form a cyclic amide (a lactam). This results in the formation of a pyrimido[4,5-b]quinoline derivative.

  • Reaction with Coupling Reagents: When activating the 3-carboxylic acid for amide bond formation (e.g., with peptide coupling reagents like HBTU), the 4-amino group can react with the coupling reagent itself. For instance, guanidinium-based coupling reagents can lead to the formation of an undesired guanidinium moiety on the amino group.

  • Dimerization/Oligomerization: Under certain conditions, intermolecular reactions can occur where the amino group of one molecule reacts with the carboxylic acid of another, leading to the formation of dimers or oligomers.

Q2: How do the substituents on the quinoline ring influence the reactivity of the 4-amino group?

The electronic properties of the substituents have a significant impact on the nucleophilicity of the 4-amino group.

  • 6-Chloro Group: As an electron-withdrawing group, the chloro substituent at the 6-position decreases the electron density of the quinoline ring system. This, in turn, reduces the nucleophilicity of the 4-amino group, making it less reactive compared to an unsubstituted 4-aminoquinoline.

  • 4-Amino Group: Being a strong electron-donating group, the amino group increases the electron density of the quinoline ring, particularly at the ortho and para positions. This electronic effect can influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring, should the reaction conditions be harsh enough to promote such processes.

  • 3-Carboxylic Acid Group: This electron-withdrawing group further deactivates the ring towards electrophilic attack and also influences the reactivity of the adjacent 4-amino group through steric hindrance and electronic effects.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Lactam (Pyrimido[4,5-b]quinoline derivative)

Symptom: You are attempting to perform a reaction at the 3-carboxylic acid (e.g., amide coupling, esterification) but observe a significant amount of a byproduct with a mass corresponding to the loss of a molecule of water from the starting material.

Cause: Intramolecular cyclization between the 4-amino group and an activated 3-carboxylic acid has occurred.

Troubleshooting Steps:

  • Choice of Coupling Reagent:

    • Avoid highly reactive coupling reagents that can lead to over-activation of the carboxylic acid.

    • Consider using milder coupling agents or performing the reaction at lower temperatures to control the rate of activation.

  • Protecting Group Strategy:

    • Temporarily protect the 4-amino group with a suitable protecting group (e.g., Boc, Cbz) before activating the carboxylic acid. The protecting group can be removed in a subsequent step.

  • Reaction Temperature:

    • Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction.

Experimental Protocol: Protection of the 4-Amino Group with a Boc Group

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide to deprotonate the carboxylic acid and facilitate the dissolution.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) to precipitate the Boc-protected product.

  • Filter, wash with water, and dry the product. The Boc-protected this compound can then be used in subsequent reactions involving the carboxylic acid group.

Issue 2: Low Yield and a Mixture of Products during N-Alkylation or N-Acylation

Symptom: When attempting to mono-alkylate or mono-acylate the 4-amino group, you obtain a mixture of the starting material, the desired mono-substituted product, and a di-substituted byproduct.

Cause: The initially formed mono-substituted product is still sufficiently nucleophilic to react further with the alkylating or acylating agent.

Troubleshooting Steps:

  • Control of Stoichiometry:

    • Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating or acylating agent. Adding a large excess will favor the formation of the di-substituted product.

  • Slow Addition:

    • Add the electrophile (alkylating or acylating agent) slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors the mono-substitution.

  • Lower Reaction Temperature:

    • Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for mono-substitution.

  • Choice of Base:

    • Use a non-nucleophilic base of appropriate strength to deprotonate the amino group without competing in the reaction. For acylation, a hindered base like triethylamine or diisopropylethylamine is often suitable.

Quantitative Data Summary

Side ReactionContributing FactorsMitigation StrategyExpected Improvement in Selectivity
Intramolecular Lactam Formation High temperature, highly reactive coupling reagentsUse milder coupling reagents, lower reaction temperature, protect the amino groupCan significantly reduce or eliminate lactam formation
Over-alkylation/Over-acylation Excess electrophile, high temperatureControl stoichiometry, slow addition of electrophile, lower temperatureCan improve the ratio of mono- to di-substituted product significantly
Reaction with Coupling Reagent Use of guanidinium-based coupling reagentsUse of alternative coupling reagents (e.g., carbodiimides with additives)Eliminates the formation of guanidinium adducts

Visualizations

experimental_workflow Troubleshooting Workflow for Lactam Formation start Lactam Side Product Observed check_temp Is Reaction Temperature High? start->check_temp check_coupling Is a Highly Reactive Coupling Reagent Used? check_temp->check_coupling No solution_temp Lower Reaction Temperature (e.g., 0 °C) check_temp->solution_temp Yes solution_coupling Use Milder Coupling Reagent check_coupling->solution_coupling Yes protect_amino Protect 4-Amino Group (e.g., with Boc) check_coupling->protect_amino No / Still an issue end Desired Product Formation Favored solution_temp->end solution_coupling->end protect_amino->end

Caption: Troubleshooting logic for lactam side product formation.

reaction_pathways Potential Side Reaction Pathways cluster_acylation Acylation (R-COCl) cluster_activation Carboxylic Acid Activation start 4-Amino-6-chloroquinoline- 3-carboxylic acid desired_acyl Desired Mono-acylated Product start->desired_acyl 1 eq. R-COCl desired_amide Desired Amide Product (with external amine) start->desired_amide Activation + R'₂NH side_lactam Side Product: Intramolecular Lactam start->side_lactam Activation (e.g., DCC, HBTU) side_coupling Side Product: Reaction with Coupling Reagent start->side_coupling Guanidinium Coupling Reagent side_diacyl Side Product: Di-acylated Amine desired_acyl->side_diacyl Excess R-COCl

Caption: Overview of desired vs. side reaction pathways.

Validation & Comparative

A Comparative Guide to the Validation of 4-Amino-6-chloroquinoline-3-carboxylic Acid Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of research and the development of safe and effective pharmaceuticals. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for validating the purity of 4-Amino-6-chloroquinoline-3-carboxylic acid. The methodologies and data presented herein are based on established principles for the analysis of related quinoline and aromatic carboxylic acid derivatives.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1][2][3] This guide outlines key validation parameters, including specificity, linearity, accuracy, and precision, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5]

Proposed HPLC Method for Purity Determination

A robust reverse-phase HPLC (RP-HPLC) method is proposed for the accurate quantification of this compound and the separation of potential impurities.[6][7] RP-HPLC is a widely used technique for the analysis of aromatic compounds.[8] The selection of a C18 column is common for the separation of such molecules.[6][7][9] The mobile phase, consisting of an organic solvent like acetonitrile and an aqueous buffer with a pH modifier like phosphoric or formic acid, is designed to achieve optimal separation of aromatic carboxylic acids.[10][11][12]

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Validation

This protocol details the steps for validating the purity of a sample of this compound using the proposed HPLC method.

Materials and Reagents
  • This compound reference standard (purity ≥99.5%)

  • This compound sample for testing

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample, transfer to a 10 mL volumetric flask, dissolve and dilute to volume with the diluent. Then, dilute 1 mL of this solution to 10 mL with the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution in six replicates.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a high percentage of the organic phase.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC validation process for this compound.

HPLC_Validation_Workflow prep Preparation of Solutions (Mobile Phase, Standard, Sample) system_prep HPLC System Equilibration (Column, Flow Rate, Temperature) prep->system_prep injection Injection Sequence (Blank, Standard, Sample) system_prep->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq peak_int Peak Integration and Analysis data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc report Final Report Generation purity_calc->report

References

Comparative Guide to the Quantitative Analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid. Given the limited specific literature on this compound, this guide presents adapted methodologies from validated analyses of structurally similar quinoline derivatives and aromatic carboxylic acids. The objective is to offer a robust starting point for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method's performance characteristics are compared, supported by representative experimental data from analogous compounds.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. These values are derived from published methods for similar analytes and serve as a benchmark for method development.[1][2][3][4][5][6]

Validation ParameterHPLC-UV Method (Projected)LC-MS/MS Method (Projected)UV-Vis Spectrophotometry (Projected)
Linearity (R²) > 0.995> 0.994> 0.99
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL0.25 - 5 ng/mL2 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (% RSD) < 5%< 15%< 10%
Specificity Moderate to HighVery HighLow
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and will require optimization and validation for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

A. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile and a phosphate buffer (pH adjusted to 3.0) is a common starting point for aromatic carboxylic acids.[4]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Based on the UV spectrum of similar quinoline derivatives, a wavelength between 225 nm and 346 nm should be evaluated for maximum absorbance.[1][4]

  • Injection Volume: 10-20 µL.

B. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to make a 100 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

C. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Precision: Assess repeatability by injecting a single standard solution six times. Intermediate precision can be evaluated by performing the analysis on different days or with different analysts. The relative standard deviation (RSD) should be ≤ 2%.[8]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). The mean recovery should be within 98-102%.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[5][9]

A. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or similar column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for fast analysis.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Positive ESI is expected to be effective for the aminoquinoline structure.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution into the mass spectrometer.

B. Standard and Sample Preparation:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Sample Pre-treatment: For biological samples, protein precipitation (with acetonitrile or methanol) followed by centrifugation is a common first step.[1] For more complex matrices, liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.

  • Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to be analyzed to account for matrix effects.

C. Validation Parameters:

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).[5]

  • Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

UV-Vis Spectrophotometry

This is a simpler, more accessible method suitable for the quantification of the analyte in pure form or in simple mixtures with no interfering substances that absorb in the same UV-Vis region.

A. Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent in which the analyte is soluble and stable (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum (typically 200-400 nm).

B. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent and dilute to a concentration that falls within the linear range of the calibration curve.

C. Validation Parameters:

  • Linearity: The absorbance of the calibration standards should follow the Beer-Lambert law, resulting in a linear plot of absorbance versus concentration with R² ≥ 0.99.

  • Molar Absorptivity (ε): Can be calculated from the slope of the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of a pharmaceutical compound using a chromatographic method like HPLC or LC-MS/MS.

Quantitative_Analysis_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Standard_Prep Standard Preparation Chromatography Chromatographic Separation (HPLC/LC-MS) Standard_Prep->Chromatography Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

A generalized workflow for quantitative analysis.
Signaling Pathway

4-Aminoquinoline derivatives, such as chloroquine, are known to exert their antimalarial effects by interfering with heme detoxification in the parasite's food vacuole. This organelle is acidic, which leads to the protonation and accumulation of the weakly basic 4-aminoquinoline. This accumulation is a key aspect of their mechanism of action and is also relevant to their potential anticancer effects, where they are thought to disrupt lysosomal function.[10][11]

Aminoquinoline_Mechanism cluster_Extracellular Extracellular/Cytosol cluster_Vacuole Acidic Vacuole/Lysosome (Low pH) AQ 4-Aminoquinoline (AQ) AQ_H Protonated AQ (AQ-H+) AQ->AQ_H Protonation & Trapping Heme_Polymerization Heme Polymerization AQ_H->Heme_Polymerization Inhibition Heme Toxic Free Heme Heme->Heme_Polymerization Cell_Death Parasite/Cell Death Heme->Cell_Death Oxidative Stress Hemozoin Non-toxic Hemozoin (Crystal) Heme_Polymerization->Hemozoin

Inhibition of heme polymerization by 4-aminoquinolines.

References

spectroscopic confirmation of 4-Amino-6-chloroquinoline-3-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive toolkit for confirming the molecular structure of novel compounds. This guide offers a comparative overview of the expected spectroscopic data for quinoline-3-carboxylic acid derivatives, using 2-Amino-6-methoxyquinoline-3-carboxylic acid as a primary example.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data anticipated for the structural confirmation of 2-Amino-6-methoxyquinoline-3-carboxylic acid. This data serves as a benchmark for researchers working with similar quinolone frameworks.

Table 1: ¹H NMR and ¹³C NMR Spectral Data of 2-Amino-6-methoxyquinoline-3-carboxylic acid

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Assignment
3.83 (s, 3H)-OCH₃
7.47 (m, 2H)Aromatic H
7.61 (s, 1H)Aromatic H
8.93 (s, 1H)Aromatic H
15.01 (br. s., 1H)-COOH
Amino protons (NH₂) are often broad and may be difficult to observe or assign definitively.

Table 2: IR and Mass Spectrometry Data of 2-Amino-6-methoxyquinoline-3-carboxylic acid

Spectroscopic Technique Key Observations Interpretation
IR Spectroscopy (cm⁻¹) ~3400-3200 (broad)N-H stretching (amino group)
~3300-2500 (very broad)O-H stretching (carboxylic acid dimer)
~1700-1680C=O stretching (carboxylic acid)
~1620-1580N-H bending, C=C stretching (aromatic)
Mass Spectrometry (LCMS) m/z 219 [M+H]⁺Molecular ion peak corresponding to the protonated molecule

Experimental Protocols

Detailed and accurate experimental procedures are critical for reproducible results. The following are generalized protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. A spectral width of 200-240 ppm is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: The sample solution is introduced into the ion source. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range in positive or negative ion mode.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions.

Visualizing the Process

To further clarify the relationships and workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Quinolone Derivative nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Purified Sample ir IR Spectroscopy synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed Consistent Data

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of a quinolone derivative.

structure_elucidation cluster_spectroscopy Spectroscopic Data cluster_fragments Structural Fragments compound Target Molecule (e.g., 2-Amino-6-methoxy- quinoline-3-carboxylic acid) nmr NMR (Proton & Carbon Environment) compound->nmr Provides ir IR (Functional Groups) compound->ir Provides ms MS (Molecular Weight) compound->ms Provides quinoline Quinoline Core nmr->quinoline Correlates to amino Amino Group nmr->amino Correlates to methoxy Methoxy Group nmr->methoxy Correlates to carboxyl Carboxylic Acid nmr->carboxyl Correlates to ir->amino Identifies ir->carboxyl Identifies ms->compound Confirms Mass of

A Comparative Guide to the Biological Activity of 4-Amino-6-chloroquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives structurally related to 4-Amino-6-chloroquinoline-3-carboxylic acid. Due to limited direct studies on this specific parent compound, this report synthesizes data from research on analogous quinoline derivatives to elucidate the potential roles of the 4-amino, 6-chloro, and 3-carboxylic acid functional groups in conferring biological activity. We will explore the anticancer and antimicrobial properties of these related compounds, presenting quantitative data, experimental protocols, and relevant biological pathways.

Anticancer Activity of Related Quinoline Derivatives

The 4-aminoquinoline core is a well-established pharmacophore in the development of anticancer agents. The introduction of a chlorine atom, often at the 6 or 7-position, and modifications at the 3-position can significantly influence cytotoxic and antiproliferative effects.

N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides

A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. These compounds share the 6-chloroquinoline core but differ at positions 2, 3, and 4 from our lead compound. The presence of the carboxamide group at the 3-position is a key modification.

CompoundDerivativeIC50 (µM) vs. Caco-2IC50 (µM) vs. HCT-116
1 N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide37.48.9
2 N-(3-benzoic acid)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide50.93.3
3 N-(p-tolyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide17.05.3
4 N-(4-ethoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide18.94.9

Table 1: Antiproliferative activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives. Data sourced from[1].

These derivatives were investigated as potential inhibitors of the phosphatidylinositol 3-kinase (PI3Kα) signaling pathway, a critical pathway in cancer cell growth and survival.[1]

The antiproliferative activity of the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds.

  • MTT Assay: After a specified incubation period, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) were calculated from dose-response curves.[1]

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. The N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were suggested to exert their anticancer effects by targeting PI3Kα.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Quinolone-3-carboxamide Derivatives Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of quinolone-3-carboxamide derivatives.

Antimicrobial Activity of Related Quinoline Derivatives

Quinolone-3-carboxylic acids are a well-known class of antibacterial agents, with the core structure being essential for their mechanism of action, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The substitution at various positions of the quinoline ring, including the 6-position with a chlorine atom, can modulate the antimicrobial spectrum and potency.

6-Aminoquinolone-3-carboxylic Acids

A study on 6-aminoquinolones, where the typical C-6 fluorine is replaced by an amino group, provides insights into the structure-activity relationships of quinolone-3-carboxylic acids. These compounds were evaluated for their in vitro antibacterial activity. The derivatives with a thiomorpholine group at the C-7 position showed good activity against both Gram-positive and Gram-negative bacteria. This suggests that while a halogen at C-6 is generally preferred, other substituents can still yield potent compounds.[2]

CompoundC-7 SubstituentMean MIC (µg/mL) vs. Gram-negativeMean MIC (µg/mL) vs. Gram-positive
5 Thiomorpholine0.450.66-0.76

Table 2: Antibacterial activity of a potent 6-aminoquinolone-3-carboxylic acid derivative. Data sourced from[2].

The in vitro antibacterial activity of the 6-aminoquinolone-3-carboxylic acid derivatives was determined by measuring the minimum inhibitory concentration (MIC) using a standard microdilution method.

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.

  • Compound Preparation: The synthesized compounds were dissolved in a suitable solvent to prepare stock solutions.

  • Microdilution Assay: Serial dilutions of the compounds were prepared in 96-well microtiter plates containing bacterial suspensions in appropriate growth media.

  • Incubation: The plates were incubated under suitable conditions for bacterial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]

Mechanism of Action of Quinolone Antibacterials

The primary mechanism of action for many quinolone-3-carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately cell death.

Quinolone_MOA cluster_bacterium Bacterial Cell Quinolone Quinolone-3-carboxylic Acid Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks when inhibited DNA->Replication

Caption: Mechanism of action of quinolone antibacterial agents.

Conclusion

The N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrate that modifications at the 3-position can yield compounds with significant antiproliferative activity, potentially through the inhibition of the PI3K/Akt pathway. On the other hand, the study of 6-aminoquinolone-3-carboxylic acids highlights the importance of the C-7 substituent in defining the antibacterial spectrum.

Further research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential and to establish a clear structure-activity relationship for this specific chemical scaffold. The experimental protocols and mechanistic insights provided in this guide can serve as a foundation for such future investigations.

References

comparing the efficacy of 4-Amino-6-chloroquinoline-3-carboxylic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid analogues is not available in the current body of scientific literature based on extensive searches. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of two closely related and biologically significant scaffolds: 4-Aminoquinoline derivatives and Quinoline-3-carboxylic acid analogues.

This guide synthesizes experimental data on the anticancer, antibacterial, and antimalarial activities of these compound classes, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams as requested.

Efficacy of 4-Aminoquinoline Analogues

The 4-aminoquinoline scaffold is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine. Recent research has expanded its therapeutic potential, exploring its efficacy in cancer treatment.

In Vitro Cytotoxicity Data

Several novel 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MB-468. The growth inhibition (GI50) values for a selection of these compounds are presented below.

Compound IDStructureCell LineGI50 (µM)
5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35
MCF-78.22
2 Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-4688.73
MCF-711.52
3 Butyl-(7-chloro-quinolin-4-yl)-amineMDA-MB-46810.85
MCF-712.45
6 N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.21
MCF-714.47
Chloroquine (Reference)MDA-MB-468>100
MCF-7>100
Amodiaquine (Reference)MDA-MB-468>100
MCF-7Not Reported

Data sourced from a study on the in vitro cytotoxicity of 4-aminoquinoline derivatives[1].

Notably, compound 5 , N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, emerged as the most active in this series, showing significant potency against the MDA-MB-468 cell line when compared to chloroquine and amodiaquine[1].

Experimental Protocol: In Vitro Cytotoxicity Screening

The cytotoxic effects of the 4-aminoquinoline derivatives were determined using a standard protocol involving human breast tumor cell lines.

Cell Lines and Culture:

  • MCF-7 and MDA-MB-468 human breast cancer cell lines were used.

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Assay Procedure:

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The synthesized compounds were dissolved in DMSO and serially diluted to concentrations ranging from 1.625 µM to 100 µM[1].

  • Cells were treated with the compounds for a specified period.

  • Cell viability was assessed using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from concentration-response curves.

Structure-Activity Relationship (SAR) for 4-Aminoquinolines

The biological activity of 4-aminoquinolines is influenced by substitutions at various positions of the quinoline ring and the nature of the amino side chain at the 4-position.

SAR_4_Aminoquinoline quinoline Quinoline Core 7-Chloro Group 4-Amino Side Chain substituents Side Chain Amine Side Chain Length Aromatic Ring in Side Chain quinoline:f2->substituents activity Biological Activity quinoline:f1->activity Optimal for antimalarial activity substituents:f0->activity Tertiary amine is important substituents:f1->activity 2-5 carbons between nitrogens is optimal substituents:f2->activity Reduces toxicity and activity (e.g., amodiaquine)

Caption: Key structural features influencing the activity of 4-aminoquinoline analogues.

Efficacy of Quinoline-3-carboxylic Acid Analogues

Derivatives of quinoline-3-carboxylic acid have been investigated for various therapeutic applications, including as antibacterial agents and kinase inhibitors.

Antibacterial Activity

A series of novel 3-quinolinecarboxylic acid derivatives with fluorine at the 6-position and substituted amino groups at the 1- and 7-positions have shown potent antibacterial activity.

Compound ID1-Substituent7-SubstituentIn Vitro MIC (µg/mL) vs. E. coliIn Vivo PD50 (mg/kg, mice)
16 (Amifloxacin) Methylamino4-Methyl-1-piperazinyl0.251.0 (oral), 0.6 (subcutaneous)
21 Methylamino1-PiperazinylNot ReportedNot Reported

Data from a study on amino-substituted 3-quinolinecarboxylic acids as antibacterial agents[2].

The study indicated that the greatest antibacterial potency was achieved with a methylamino group at the 1-position and a 4-methyl-1-piperazinyl or 1-piperazinyl group at the 7-position[2]. Compound 16 (amifloxacin) demonstrated comparable in vitro and in vivo potency to established agents like pefloxacin and norfloxacin[2].

Experimental Protocol: Antibacterial Activity Assessment

The antibacterial efficacy of the quinoline-3-carboxylic acid derivatives was evaluated through standard in vitro and in vivo methods.

In Vitro Minimum Inhibitory Concentration (MIC) Assay:

  • The compounds were serially diluted in a suitable broth medium.

  • A standardized inoculum of the test bacterium (e.g., Escherichia coli) was added to each dilution.

  • The cultures were incubated under appropriate conditions.

  • The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

In Vivo Protective Dose (PD50) Assay:

  • Mice were infected with a lethal dose of the test bacterium.

  • The test compounds were administered to groups of infected mice at various doses, either orally (p.o.) or subcutaneously (s.c.).

  • The survival of the mice was monitored over a specific period.

  • The PD50, the dose of the compound that protects 50% of the infected animals from death, was calculated.

General Synthetic Workflow for Quinoline Derivatives

The synthesis of substituted quinolines often involves multi-step reactions starting from appropriate precursors. The following diagram illustrates a generalized workflow for the synthesis of certain quinoline derivatives, which can be adapted for various analogues.

Synthesis_Workflow start Starting Materials (e.g., Substituted Anilines, Ketoesters) condensation Condensation Reaction start->condensation cyclization Cyclization condensation->cyclization quinoline_core Quinoline Core Formation cyclization->quinoline_core functionalization Functional Group Interconversion (e.g., Chlorination, Amination) quinoline_core->functionalization final_product Final Analogues functionalization->final_product

Caption: A generalized synthetic pathway for the preparation of quinoline analogues.

Conclusion

While direct comparative data on the efficacy of this compound analogues remains elusive in the reviewed literature, the analysis of closely related 4-aminoquinoline and quinoline-3-carboxylic acid derivatives provides valuable structure-activity relationship insights. For the 4-aminoquinoline series, the nature of the side chain at the 4-position and substitution on the quinoline ring, particularly the 7-chloro group, are critical for biological activity[3]. In the quinoline-3-carboxylic acid series, substitutions at the 1- and 7-positions with specific amino groups have been shown to yield potent antibacterial agents[2].

The information presented here serves as a foundation for researchers engaged in the design and development of novel quinoline-based therapeutic agents. Further research is warranted to synthesize and evaluate the specific class of this compound analogues to determine their therapeutic potential and establish a clear efficacy profile.

References

The Crucial Interplay of Structure and Activity in 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 4-Amino-6-chloroquinoline-3-carboxylic acid derivatives, drawing insights from studies on closely related analogs to elucidate the key structural features governing their biological activity.

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single source, a comparative analysis of related quinoline derivatives provides significant insights. This guide synthesizes findings from studies on 4-aminoquinolines, quinoline-3-carboxylic acids, and 6-chloro-substituted quinolines to build a predictive SAR model for this specific chemical class. The primary biological activities explored for these related compounds include anticancer, antiplasmodial, and enzyme inhibition.

Key Structural Insights and Comparative Analysis

The this compound scaffold can be dissected into three key regions for SAR analysis: the 4-amino group, the 6-chloro substituent on the quinoline core, and the 3-carboxylic acid moiety.

1. The 4-Amino Group: A Gateway to Potency

The 4-amino group is a critical pharmacophoric element in many biologically active quinolines. In the context of antimalarial 4-aminoquinolines, this group is essential for the drug's accumulation in the parasite's food vacuole.[1] For anticancer activity, modifications of the 4-amino group have been shown to significantly modulate cytotoxicity.

2. The 6-Chloro Substituent: Enhancing Activity and Lipophilicity

The presence of a halogen, particularly chlorine, on the quinoline ring often enhances biological activity. Studies on 8-hydroxyquinoline derivatives have shown that 6-chloro analogues are among the most active compounds in anticancer screenings.[2] The chloro group increases the lipophilicity of the molecule, which can improve membrane permeability and target engagement.[2] In the context of antiplasmodial activity, a 7-chloro group in the 4-aminoquinoline ring is a requirement for the inhibition of β-hematin formation, a crucial step in the parasite's detoxification of heme.[1] This suggests that a chloro substituent at position 6 could play a similar role in enhancing the therapeutic potential of this compound derivatives.

3. The 3-Carboxylic Acid Moiety: A Handle for Specificity and Interaction

The carboxylic acid group at the 3-position provides a key interaction point with biological targets, often through the formation of hydrogen bonds or salt bridges. In studies of quinoline-3-carboxylic acids as dihydroorotate dehydrogenase (DHODH) inhibitors, the carboxylate group forms important interactions with key residues in the enzyme's active site.[3] Similarly, for protein kinase CK2 inhibitors, modifications of the 3-quinoline carboxylic acid moiety have led to the identification of potent compounds.[4][5] The acidity and steric bulk around the carboxylic acid can be fine-tuned to optimize potency and selectivity.

Quantitative Data Comparison

To facilitate a clear comparison of the biological activities of related derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines.

CompoundSubstituent at 7-positionCell LineGI₅₀ (μM)
5ChloroMDA-MB-468>10.85
5ChloroMCF-736.77[6]
6FluoroMDA-MB-46811.47[6]
7TrifluoromethylMDA-MB-46812.85[6]
8MethoxyMDA-MB-46814.09[6]
8MethoxyMCF-712.90[6]
10 (bisquinoline)ChloroMDA-MB-4687.35[6]

Table 2: Inhibition of Protein Kinase CK2 by Quinoline-3-Carboxylic Acid Derivatives.

Compound ClassKey Structural FeaturesIC₅₀ Range (μM)
Tetrazolo-quinoline-4-carboxylic acidsFused tetrazole ring0.65 - 18.2[4][5]
2-Aminoquinoline-3-carboxylic acidsAmino group at C2Submicromolar to 18.2[4][5]

Table 3: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Quinoline-4-Carboxylic Acid Analogs.

CompoundKey Structural FeaturesDHODH IC₅₀ (nM)
41Quinoline-based analog9.71 ± 1.4[3][7]
43Quinoline-based analog26.2 ± 1.8[3][7]
461,7-Naphthyridine analog28.3 ± 3.3[3][7]

Experimental Protocols

General Synthetic Procedure for 4-Aminoquinoline Derivatives:

A common method for the synthesis of 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline with a corresponding amine. For instance, a mixture of a 7-substituted-4-chloro-quinoline and an amine can be heated to 120–130 °C for several hours.[6] The reaction mixture is then worked up using standard extraction and purification techniques.[6]

In Vitro Cytotoxicity Screening:

The cytotoxic effects of the synthesized compounds are typically evaluated against various cancer cell lines. The cells are treated with the compounds at different concentrations for a specified period. Cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The GI₅₀ (concentration required to inhibit cell growth by 50%) is then calculated.[6]

Protein Kinase CK2 Inhibition Assay:

The inhibitory activity against protein kinase CK2 can be determined using a variety of methods, often involving the measurement of the phosphorylation of a specific substrate. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from dose-response curves.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay:

The enzymatic activity of DHODH can be measured by monitoring the reduction of a specific substrate. The inhibitory potential of the compounds is assessed by measuring the decrease in enzyme activity in the presence of the inhibitor, and IC₅₀ values are subsequently calculated.

Visualizing the Structure-Activity Landscape

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Key pharmacophoric regions of the this compound scaffold and their general SAR contributions.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 4,6-dichloroquinoline-3-carbonyl chloride) reaction Chemical Reaction (e.g., Amination) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization screening Primary Screening (e.g., Cytotoxicity Assay) characterization->screening dose_response Dose-Response Studies screening->dose_response ic50 IC50/GI50 Determination dose_response->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives.

References

A Comparative Guide to 4-Aminoquinoline-3-Carboxamide Derivatives and Other Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of quinoline-based kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of 4-Amino-6-chloroquinoline-3-carboxylic acid, this document uses the structurally similar and well-characterized 4-aminoquinoline-3-carboxamide derivatives as a representative class for comparison. This substitution allows for a data-driven evaluation against other established quinoline kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide offers a comparative overview of the performance of 4-aminoquinoline-3-carboxamide derivatives, potent inhibitors of Bruton's Tyrosine Kinase (BTK), against other quinoline-based inhibitors targeting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Casein Kinase 2 (CK2).

Comparative Efficacy of Quinoline-Based Kinase Inhibitors

The following tables summarize the in vitro potency of various quinoline-based kinase inhibitors against their respective primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.

Table 1: 4-Aminoquinoline-3-Carboxamide Derivatives as BTK Inhibitors

CompoundTarget KinaseIC50 (nM)
4-Aminoquinoline-3-carboxamide Derivative (Compound 25)BTK (Wild Type)5.3[1]
4-Aminoquinoline-3-carboxamide Derivative (Compound 25)BTK (C481S Mutant)39[1]

Table 2: Other Clinically Relevant Quinoline-Based Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)
EGFR/HER2 Inhibitors
Neratinib (HKI-272)HER259[2][3][4][5]
EGFR92[2][3][5]
Lapatinib (GW572016)EGFR10.2[6][7]
HER29.8[6][7]
Gefitinib (ZD1839)EGFR26-57[8]
Erlotinib (CP-358774)EGFR2[9][10]
CK2 Inhibitors
Silmitasertib (CX-4945)CK2α1[11][12][13]
CK2α'1[11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[14][15][16][17] 4-Aminoquinoline-3-carboxamide derivatives inhibit BTK, thereby blocking downstream signaling and impeding the survival of malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) IP3_DAG->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Aminoquinoline- 3-carboxamide Derivatives Inhibitor->BTK

BTK Signaling Pathway and Inhibition
EGFR/HER2 Signaling Pathway

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their aberrant activation through overexpression or mutation leads to uncontrolled cell growth and proliferation in various cancers.[1][2][7][8] Quinoline inhibitors like Neratinib, Lapatinib, Gefitinib, and Erlotinib target the ATP-binding site of these kinases, preventing their activation and downstream signaling.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Autophosphorylation Autophosphorylation EGFR_HER2->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Quinoline Inhibitors (Neratinib, Lapatinib, etc.) Inhibitor->EGFR_HER2

EGFR/HER2 Signaling Pathway and Inhibition
Casein Kinase 2 (CK2) Signaling Pathway

CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous cellular processes, including cell growth, proliferation, and apoptosis.[3][6][10][11][18] Dysregulation of CK2 activity is implicated in cancer. Silmitasertib (CX-4945) is a potent and selective inhibitor of CK2.

CK2_Signaling_Pathway CK2 CK2 PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt Proliferation Cell Proliferation, Survival, Anti-apoptosis PI3K_AKT->Proliferation NF_kB->Proliferation Wnt->Proliferation Inhibitor Silmitasertib (CX-4945) Inhibitor->CK2

CK2 Signaling Pathways and Inhibition

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of kinase inhibitors. Below are detailed methodologies for common in vitro kinase assays.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.[4][9][12][19]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitors (e.g., 4-Aminoquinoline-3-carboxamide derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the test inhibitor and the kinase.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of the luminescent kinase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Luminescence_Assay_Workflow A 1. Add Kinase and Inhibitor to Plate B 2. Pre-incubate A->B C 3. Add Substrate/ATP (Start Reaction) B->C D 4. Incubate at 30°C C->D E 5. Add Luminescent Reagent (Stop Reaction & Generate Signal) D->E F 6. Incubate at RT E->F G 7. Read Luminescence F->G

Luminescence-Based Kinase Assay Workflow
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled antibody to the phosphorylated substrate results in a FRET signal.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test inhibitors

  • Kinase Assay Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a suitable assay plate, combine the kinase, fluorescein-labeled substrate, ATP, and the test inhibitor.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled anti-phospho-substrate antibody.

    • Incubate at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader (excitation ~340 nm, emission at ~520 nm for fluorescein and ~615 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

TRFRET_Assay_Workflow A 1. Combine Kinase, Substrate, ATP, and Inhibitor B 2. Incubate at RT (Kinase Reaction) A->B C 3. Add EDTA and Terbium-labeled Antibody B->C D 4. Incubate at RT (Detection) C->D E 5. Read TR-FRET Signal D->E

TR-FRET Kinase Assay Workflow
Western Blotting for Cellular Kinase Inhibition

Western blotting can be used to assess the effect of an inhibitor on kinase activity within a cellular context by detecting the phosphorylation status of the target kinase or its downstream substrates.[20]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with a phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Conclusion

The quinoline scaffold remains a highly valuable framework for the development of potent and selective kinase inhibitors. The 4-aminoquinoline-3-carboxamide derivatives demonstrate significant promise as inhibitors of BTK, a key target in B-cell malignancies. When compared to other quinoline-based inhibitors targeting well-established oncogenic kinases like EGFR, HER2, and CK2, it is evident that subtle structural modifications to the quinoline core can dramatically alter target specificity and potency. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to conduct further comparative studies and advance the development of next-generation quinoline-based kinase inhibitors.

References

Comparative Cytotoxicity of 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of derivatives related to 4-Amino-6-chloroquinoline-3-carboxylic acid. Due to the limited availability of direct comparative studies on a series of this compound derivatives, this document synthesizes findings from structurally similar compounds, including 4-amino-7-chloroquinoline and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives. The data presented herein offers valuable insights into the anticancer potential of this class of compounds.

Data Presentation

The cytotoxic activities of various quinoline derivatives are summarized below. The data is presented as either GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values, which are standard measures of a compound's potency in inhibiting cell growth.

Table 1: Cytotoxicity of 4-Amino-7-chloroquinoline Derivatives against Breast Cancer Cell Lines[1]
Compound IDDerivativeMDA-MB-468 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
CQ Chloroquine (Reference)24.3620.72
2 Butyl-(7-chloro-quinolin-4-yl)-amine>100>100
3 Butyl-(7-fluoro-quinolin-4-yl)-amine13.728.22
4 N¹-(7-Chloro-quinolin-4-yl)-ethane-1,2-diamine11.0151.57
5 N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine8.7336.77
9 N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine10.8511.52
10 N,N'-Bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine7.3514.80
Table 2: Cytotoxicity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives against Colon Cancer Cell Lines[2]
Compound IDDerivativeCaco-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
16 N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide37.48.9
18 N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide50.93.3
19 N-(4-bromophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide17.05.3
21 N-(4-iodophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide18.94.9

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

A general method for the synthesis of 4-aminoquinoline derivatives involves the aromatic nucleophilic substitution of a 4-chloroquinoline precursor. For instance, the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5) is achieved by reacting 4,7-dichloroquinoline with an excess of N,N-dimethylethylenediamine. The reaction mixture is typically heated, and the product is purified using standard laboratory techniques.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound derivatives are not extensively detailed in the available literature, related quinoline compounds have been shown to exert their anticancer effects through various mechanisms.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Some quinolone-3-carboxamide derivatives have been identified as inhibitors of PI3Kα, suggesting this pathway as a potential target for this class of compounds.[2]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibitor Quinolone Derivative Inhibitor->PI3K Bad->Apoptosis

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of quinoline derivatives.

Apoptosis Induction

Several 4-aminoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for the efficacy of many anticancer drugs.

Apoptosis_Workflow Quinoline 4-Aminoquinoline Derivative Mitochondria Mitochondrial Stress Quinoline->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 4-aminoquinoline derivatives.

Experimental Workflow

The general workflow for evaluating the comparative cytotoxicity of novel chemical entities is outlined below.

Cytotoxicity_Workflow Synthesis Compound Synthesis & Purification Treatment Compound Treatment (Dose-Response) Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis Data Analysis (GI₅₀ / IC₅₀ Determination) MTT->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) DataAnalysis->Mechanism Conclusion Conclusion & SAR DataAnalysis->Conclusion Mechanism->Conclusion

Caption: General experimental workflow for cytotoxicity evaluation.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro vs. In Vivo Activity: A Comparative Overview

The correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development. For 4-aminoquinoline derivatives, in vitro studies typically assess their direct cytotoxic or inhibitory effects on cancer cell lines or parasitic cultures. In contrast, in vivo studies evaluate the compound's overall therapeutic effect in a living organism, taking into account complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).

The data presented in the following tables are derived from various studies on 4-aminoquinoline analogs. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, cell lines, and animal models used.

Quantitative Data Summary

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives
Compound/AnalogPlasmodium falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)< 12[1]
ChloroquineK1, W2 (resistant)> 100[2]
TDR 588453D7 (sensitive)< 12[1]
TDR 58845W2 (resistant)5.52 - 89.8[1]
TDR 588463D7 (sensitive)< 12[1]
TDR 58846W2 (resistant)5.52 - 89.8[1]
Analog 3eK1 (resistant)1.0[3]
Various AnalogsK1 (resistant)7.6 - >100[3]
Table 2: In Vivo Antiplasmodial Activity of 4-Aminoquinoline Derivatives in Murine Models
Compound/AnalogAnimal ModelParasite StrainEfficacyReference
TDR 58845BALB/c miceP. berghei100% suppression at 40 mg/kg[1]
TDR 58846BALB/c miceP. berghei100% suppression at 40 mg/kg[1]
Analog 3dC57/BL6 miceP. berghei ANKA47% reduction in parasitemia at 5 mg/kg[3]
Various AnalogsBALB/c miceP. bergheiED50 values ranging from 1.431 to 2.231 mg/kg[4]
Table 3: In Vitro Anticancer Activity of 4-Aminoquinoline and Quinoline-3-Carboxylic Acid Derivatives
Compound/AnalogCancer Cell LineGI50/IC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Potent activity[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[5]
Quinoline-3-carboxylic acid derivatives (2f, 2l)MCF-7, K562 (Breast, Leukemia)Micromolar inhibition[6]
6-chloroanalogues of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrileMCF-7, HCT 116, HepG-2, A549IC50 ranges of 0.7 - 45.5 mg/mL[7]

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing (General Protocol)
  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in culture medium.

  • Incubation: Asynchronous parasite cultures are incubated with the drug dilutions for a specified period (e.g., 72 hours).

  • Assessment of Parasitemia: Parasite growth inhibition is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of Giemsa-stained smears.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Efficacy in a Murine Model (General Protocol)
  • Animal Model: Typically, Swiss or BALB/c mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei infected erythrocytes.

  • Drug Administration: Test compounds are administered orally or intraperitoneally for a set number of consecutive days, starting from the day of infection.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Assessment: The efficacy is determined by the reduction in parasitemia compared to an untreated control group. The mean survival time of the mice is also recorded.

In Vitro Anticancer Cytotoxicity Assay (General Protocol)
  • Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • GI50/IC50 Determination: The concentration that causes 50% growth inhibition (GI50) or 50% inhibition of viability (IC50) is determined from the dose-response curves.

Visualizing the Mechanisms of Action

Proposed Antiplasmodial Mechanism of 4-Aminoquinolines

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.

antiplasmodial_mechanism cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Parasite Parasite Hemoglobin->Parasite Ingestion Digestive_Vacuole Digestive_Vacuole Parasite->Digestive_Vacuole Digestion of Hemoglobin Heme_Monomers Toxic Heme (Ferriprotoporphyrin IX) Digestive_Vacuole->Heme_Monomers Release of Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme_Monomers->Hemozoin Detoxification (Heme Polymerization) Parasite_Death Parasite Death Heme_Monomers->Parasite_Death Accumulation leads to Oxidative Stress & 4_AQ 4-Aminoquinoline Derivative 4_AQ->Heme_Monomers Inhibits Polymerization by binding to Heme

Caption: Proposed mechanism of antiplasmodial action for 4-aminoquinoline derivatives.

Potential Anticancer Mechanisms of 4-Aminoquinoline Derivatives

The anticancer activity of 4-aminoquinolines is likely multifactorial, involving lysosomal dysfunction and inhibition of microtubule formation.

anticancer_mechanism cluster_cell Cancer Cell 4_AQ 4-Aminoquinoline Derivative Lysosome Lysosome 4_AQ->Lysosome Accumulates in Lysosomes Microtubules Microtubules 4_AQ->Microtubules Inhibits Tubulin Polymerization Lysosomal_Dysfunction Lysosomal Membrane Permeabilization Lysosome->Lysosomal_Dysfunction Increases pH, Inhibits Autophagy Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis Lysosomal_Dysfunction->Apoptosis Release of Cathepsins Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of anticancer activity for 4-aminoquinoline derivatives.

Correlation and Conclusion

While a definitive quantitative correlation between the in vitro and in vivo activity of 4-Amino-6-chloroquinoline-3-carboxylic acid cannot be established without direct experimental data, the information gathered on its analogs provides valuable direction for future research.

The potent in vitro antiplasmodial activity of many 4-aminoquinoline derivatives, even against chloroquine-resistant strains, is a promising indicator of their potential in vivo efficacy. However, the translation of this potency to an in vivo setting is highly dependent on the pharmacokinetic properties of the individual compounds. As seen with analog 3d, potent in vitro activity does not always translate to a complete cure in vivo, highlighting the importance of optimizing ADME properties.

Similarly, the in vitro anticancer activity of these compounds against various cell lines suggests a potential for cancer chemotherapy. The diverse proposed mechanisms of action, including lysosomal disruption and microtubule inhibition, offer multiple avenues for therapeutic intervention. Future studies should focus on evaluating the in vivo anticancer efficacy and safety profiles of these compounds in relevant animal models.

References

Cross-Reactivity Profile of 4-Amino-6-chloroquinoline-3-carboxylic Acid Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable lack of specific cross-reactivity studies for inhibitors based on the 4-Amino-6-chloroquinoline-3-carboxylic acid scaffold. While this particular chemical entity is available commercially for research purposes, detailed investigations into its selectivity and off-target effects against a broad panel of biological targets, such as protein kinases, have not been extensively published.

This guide, therefore, provides a comparative analysis of structurally related quinoline-based inhibitors to offer insights into potential cross-reactivity patterns. It also outlines standardized experimental protocols used to determine inhibitor selectivity, which would be applicable to the compound of interest.

Comparison with Structurally Related Quinoline-Based Inhibitors

To approximate the potential biological activity and selectivity of this compound, we can examine the profiles of other quinoline derivatives that have been evaluated as kinase inhibitors. The quinoline scaffold is a common feature in many kinase inhibitors, and substitutions on the quinoline ring significantly influence potency and selectivity.

For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[1][2] Another study on 4-quinolone-3-carboxylic acid derivatives highlighted their potent and highly selective inhibition of glycogen synthase kinase-3β (GSK-3β).[3] Furthermore, various 4-aminoquinoline derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and have shown promising drug-like properties.[4]

The table below summarizes the inhibitory activity of selected quinoline-based compounds against their primary targets and, where available, key off-targets to illustrate the concept of selectivity.

Compound ClassPrimary Target(s)IC50 (Primary Target)Key Off-Target(s)IC50 (Off-Target)Reference(s)
2-Aminoquinoline-3-carboxylic acid derivativeProtein Kinase CK20.65 µMNot specifiedNot specified[1]
5,7-diamino-6-fluoro-4-quinolone-3-carboxylic acid derivativeGSK-3βNot specifiedNot specifiedNot specified[3]
4-Aminoquinoline-3-carboxamide derivativeBTK5.3 nMBTK (C481S mutant)39 nM[4]
4-Anilino-quin(az)oline derivativePKN314 nMGAKSignificant activity[5]

Note: The data presented is for structurally related but distinct molecules from this compound and should be interpreted as indicative of the potential for this class of compounds rather than a direct representation of its activity.

Experimental Protocols for Cross-Reactivity Studies

To rigorously determine the cross-reactivity profile of a novel inhibitor such as one based on this compound, a systematic screening against a panel of kinases is essential. A common and robust method for this is an in vitro kinase inhibition assay.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a typical workflow for assessing the inhibitory activity of a compound against a panel of protein kinases using a radiometric or fluorescence-based method.

1. Reagents and Materials:

  • Test Inhibitor (e.g., this compound derivative) dissolved in DMSO.

  • Recombinant human protein kinases (a diverse panel representing the human kinome).

  • Kinase-specific peptide or protein substrate.

  • ATP (Adenosine triphosphate), radio-labeled [γ-³²P]ATP or a fluorescent ATP analog.

  • Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl).

  • 96- or 384-well assay plates.

  • Phosphocellulose paper or other capture membrane (for radiometric assays).

  • Scintillation fluid and counter (for radiometric assays) or a fluorescence plate reader.

  • Stop solution (e.g., EDTA or phosphoric acid).

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific protein kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor for that kinase as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Detection of Kinase Activity:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence signal using a plate reader. The signal change will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in inhibitor evaluation, the following diagrams illustrate a typical experimental workflow and a relevant cellular signaling pathway where such inhibitors might be active.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Signal_Detection Signal Detection (Radiometric/Fluorescence) Termination->Signal_Detection Data_Analysis IC50 Determination Signal_Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Signaling_Pathway Extracellular_Signal Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

References

Benchmarking 4-Amino-6-chloroquinoline-3-carboxylic acid Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Amino-6-chloroquinoline-3-carboxylic acid against established drugs with a similar 4-aminoquinoline core structure. Due to the limited publicly available experimental data specifically for this compound, this document focuses on benchmarking against the well-characterized drugs Chloroquine and Amodiaquine. The comparison is based on their known mechanisms of action and available in vitro performance data for analogous compounds.

Data Presentation: Comparative Performance

Compound/DrugTarget/AssayMetricValueReference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineHuman Breast Cancer Cell Line (MDA-MB 468)GI₅₀7.35 µM[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineHuman Breast Cancer Cell Line (MCF-7)GI₅₀8.22 µM[1]
ChloroquineHuman Breast Cancer Cell Line (MDA-MB 468)GI₅₀>100 µM[1]
AmodiaquineHuman Breast Cancer Cell Line (MDA-MB 468)GI₅₀>100 µM[1]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureusMIC4.1 µg/mL[2]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidEscherichia coliMIC1 µg/mL[2]
Ciprofloxacin (Control)Staphylococcus aureusMIC0.07 µg/mL[3]
Ciprofloxacin (Control)Escherichia coliMIC0.015 µg/mL[3]

Mechanism of Action: The 4-Aminoquinoline Core

The primary mechanism of action for 4-aminoquinoline antimalarial drugs like Chloroquine involves the disruption of heme detoxification in the malaria parasite.[4][5] This pathway provides a basis for the potential mechanism of this compound.

cluster_parasite Malaria Parasite Food Vacuole cluster_drug_action Drug Action Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion HemePolymerase Heme Polymerase Heme->HemePolymerase CellDeath Parasite Cell Death Heme->CellDeath Toxicity Leads to Hemozoin Hemozoin (non-toxic crystal) HemePolymerase->Hemozoin Detoxification Aminoquinoline 4-Aminoquinoline Drug (e.g., Chloroquine) Accumulation Accumulation in Acidic Food Vacuole Aminoquinoline->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->HemePolymerase Blocks

Antimalarial Mechanism of 4-Aminoquinolines.

Experimental Protocols

The following are generalized experimental protocols based on methodologies described for similar quinoline derivatives. These can serve as a starting point for the evaluation of this compound.

In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)

This protocol is adapted from studies evaluating the anticancer properties of 4-aminoquinoline derivatives.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The test compound, this compound, and control drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cultured cells are treated with various concentrations of the test and control compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with a solution of trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration causing 50% growth inhibition) is determined from dose-response curves.

start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-468) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Test Compound & Control Drugs seeding->treatment incubation Incubate for 48h treatment->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining measurement Measure Absorbance staining->measurement analysis Calculate GI₅₀ measurement->analysis end End analysis->end

Workflow for In Vitro Cytotoxicity Screening.
Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is based on the methodology used for determining the Minimum Inhibitory Concentration (MIC) of novel quinoline derivatives.[2][6]

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compound and a control antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental data for this compound is not extensively available, this guide provides a framework for its evaluation by benchmarking against well-known drugs sharing the 4-aminoquinoline scaffold. The provided data on analogous compounds and standardized experimental protocols offer a solid foundation for researchers to assess its potential as an antimalarial, anticancer, or antibacterial agent. Further studies are warranted to elucidate the specific biological activities and mechanisms of this compound.

References

A Comparative Guide to the Selectivity of 4-Amino-6-chloroquinoline-3-carboxylic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of various 4-Amino-6-chloroquinoline-3-carboxylic acid derivatives. The following sections detail their selectivity against different breast cancer cell lines, supported by experimental data and protocols. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the anti-malarial drug chloroquine.[1] Beyond their anti-parasitic properties, derivatives of this scaffold have demonstrated significant potential as anti-cancer agents.[1][2] This guide focuses on a series of 4-aminoquinoline derivatives and assesses their cytotoxic selectivity, a critical parameter in the development of targeted cancer therapies. The data presented herein is primarily based on a key study that synthesized and evaluated these compounds against human breast cancer cell lines.[1]

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of a series of 4-aminoquinoline derivatives was evaluated against two human breast cancer cell lines: MCF-7 and MDA-MB-468. The 50% growth inhibition (GI₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined and are summarized in the table below. Lower GI₅₀ values indicate higher cytotoxic potency. For comparison, data for the established anti-malarial drugs Chloroquine (CQ) and Amodiaquine are also included.[1]

Table 1: Comparative in vitro Cytotoxicity (GI₅₀, μM) of 4-Aminoquinoline Derivatives Against Human Breast Cancer Cell Lines [1]

Compound NumberDerivative NameMCF-7 (GI₅₀ in μM)MDA-MB-468 (GI₅₀ in μM)
2 Butyl-(7-chloro-quinolin-4-yl)-amine11.5213.72
3 Butyl-(7-fluoro-quinolin-4-yl)-amine8.2210.85
4 N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine51.5711.01
5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.008.73
6 N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.9811.47
7 N,N-Dimethyl-N'-(7-trifluoromethyl-quinolin-4-yl)-ethane-1,2-diamine14.4712.85
8 N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine36.7714.09
9 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine13.9112.11
10 N,N'-Bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine14.807.35
Chloroquine -20.7224.36
Amodiaquine -11.8313.45

Data sourced from a study by Solomon et al.[1]

Analysis of Selectivity:

From the data, it is evident that several synthesized derivatives exhibit greater potency than the parent compound, chloroquine, against both cell lines.[1] Notably, compound 10 (N,N'-Bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine) demonstrated the highest potency against the MDA-MB-468 cell line with a GI₅₀ of 7.35 μM.[1]

Interestingly, some compounds show differential activity between the two cell lines. For instance, compound 4 is significantly more active against MDA-MB-468 cells (GI₅₀ = 11.01 μM) compared to MCF-7 cells (GI₅₀ = 51.57 μM), suggesting a degree of selectivity.[1] Conversely, compound 3 is more potent against the MCF-7 cell line.[1] This highlights the importance of the substituent groups on the 4-aminoquinoline scaffold in determining both potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Synthetic Procedure for 4-Aminoquinoline Derivatives

The synthesis of the 4-aminoquinoline derivatives was achieved through the reaction of a 7-substituted-4-chloro-quinoline with the corresponding amine.[1]

Example: Synthesis of Butyl-(7-substituted-quinolin-4-yl)-amine (Compounds 2 and 3) [1]

  • A mixture of the appropriate 7-substituted-4-chloro-quinoline (2.5 mmol) and butylamine (5 mmol) is heated to 120-130°C.

  • The reaction mixture is maintained at this temperature for 6 hours with constant stirring.

  • After cooling to room temperature, the mixture is dissolved in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.

  • The organic layer is then dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The resulting residue is precipitated by the addition of a hexane:chloroform mixture (80:20) to yield the final product.

This is a generalized procedure. For specific details on the synthesis of other derivatives, refer to the original publication.[1]

In Vitro Cytotoxicity Screening

The cytotoxic effects of the 4-aminoquinoline derivatives were assessed using a standard growth inhibition assay.[1]

Protocol: Growth Inhibition Assay

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium. The cells are treated with various concentrations of the compounds.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 hours).

  • Growth Inhibition Assessment: After incubation, cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. The GI₅₀ value is then determined by plotting the percentage of growth inhibition against the compound concentration.

Mandatory Visualization

Signaling Pathway

4-Aminoquinoline derivatives often exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[3][4] One of the key signaling cascades implicated in this process is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[4][5] Inhibition of this pathway by 4-aminoquinoline derivatives can lead to the activation of apoptotic machinery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl2 mTOR->Bcl2 Promotes Survival 4AQD 4-Aminoquinoline Derivatives 4AQD->Akt Inhibits Bcl2->Bax Inhibits Mito Bax->Mito Promotes Mitochondrial Permeabilization CytoC Cytochrome c Caspases Caspase Activation CytoC->Caspases Mito->CytoC Releases Apoptosis Apoptosis Caspases->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and induction of apoptosis by 4-aminoquinoline derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the synthesized 4-aminoquinoline derivatives.

G Synthesis Synthesis of 4-Aminoquinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Treatment Treatment with Synthesized Derivatives Characterization->Treatment CellCulture Cancer Cell Line Culture (MCF-7, MDA-MB-468) CellCulture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data Data Collection (Absorbance Reading) Assay->Data Analysis Data Analysis (GI50 Calculation) Data->Analysis Conclusion Conclusion on Selectivity and Potency Analysis->Conclusion

Caption: Experimental workflow for assessing the selectivity of 4-aminoquinoline derivatives.

References

comparison of different synthetic routes to 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison of synthetic routes to 4-Amino-6-chloroquinoline-3-carboxylic acid, this guide details two primary pathways: a multi-step synthesis commencing with the Gould-Jacobs reaction, and an alternative approach involving a nitration-reduction sequence. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the methodologies with supporting experimental data.

Comparison of Synthetic Routes

Two distinct synthetic strategies for the preparation of this compound are outlined below. Each route offers advantages and disadvantages in terms of step count, reagent availability, and overall efficiency.

Route 1: Gould-Jacobs Reaction followed by Chlorination and Amination

This classical approach builds the quinoline core through a Gould-Jacobs reaction, followed by functional group manipulations to introduce the desired amino group at the C4 position.

Route 2: Nitration and Reduction of a Pre-formed Quinoline

This alternative route begins with a commercially available quinoline precursor, introducing the amino functionality through a nitration and subsequent reduction sequence.

Data Presentation

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

StepReactionStarting MaterialProductReagentsConditionsYield (%)Purity (%)
Route 1
1aGould-Jacobs Reaction4-ChloroanilineEthyl 6-chloro-4-hydroxyquinoline-3-carboxylateDiethyl ethoxymethylenemalonate, Phenyl ether250 °CNot specifiedNot specified
1bChlorinationEthyl 6-chloro-4-hydroxyquinoline-3-carboxylateEthyl 4,6-dichloroquinoline-3-carboxylateOxalyl chloride, Dichloromethane (DCM)Reflux90High
1cAminationEthyl 4,6-dichloroquinoline-3-carboxylateEthyl 4-amino-6-chloroquinoline-3-carboxylateAmmoniaNot specifiedNot specifiedNot specified
1dHydrolysisEthyl 4-amino-6-chloroquinoline-3-carboxylateThis compoundNaOH (aq)Not specifiedNot specifiedNot specified
Route 2
2aNitration6-Chloroquinoline-3-carboxylic acid6-Chloro-4-nitroquinoline-3-carboxylic acidHNO₃, H₂SO₄Not specifiedNot specifiedNot specified
2bReduction6-Chloro-4-nitroquinoline-3-carboxylic acidThis compoundFe, HClNot specifiedNot specifiedNot specified

Experimental Protocols

Route 1: Gould-Jacobs Reaction Pathway

Step 1a: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

A mixture of 4-chloroaniline and diethyl ethoxymethylenemalonate is heated in a high-boiling point solvent such as phenyl ether to approximately 250 °C. The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization to form the quinoline ring system. Upon cooling, the product precipitates and can be collected by filtration.

Step 1b: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

To a solution of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in dichloromethane (DCM), oxalyl chloride is added. The reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization. A yield of 90% has been reported for this chlorination step.[1]

Step 1c: Synthesis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate

Ethyl 4,6-dichloroquinoline-3-carboxylate is subjected to nucleophilic aromatic substitution with ammonia. This is typically carried out in a sealed vessel under pressure, or by bubbling ammonia gas through a solution of the starting material in a suitable solvent.

Step 1d: Synthesis of this compound

The ethyl ester of 4-amino-6-chloroquinoline-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol. The reaction mixture is typically heated to ensure complete hydrolysis. Acidification of the reaction mixture then precipitates the final product.

Route 2: Nitration and Reduction Pathway

Step 2a: Synthesis of 6-Chloro-4-nitroquinoline-3-carboxylic acid

6-Chloroquinoline-3-carboxylic acid is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent over-nitration. The nitro group is directed to the 4-position due to the electronic properties of the quinoline ring.

Step 2b: Synthesis of this compound

The nitro group of 6-chloro-4-nitroquinoline-3-carboxylic acid is reduced to an amino group. A common method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. The reaction is typically carried out at elevated temperatures.

Mandatory Visualization

Synthetic_Route_1 cluster_0 Route 1: Gould-Jacobs Pathway 4-Chloroaniline 4-Chloroaniline Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate 4-Chloroaniline->Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate Gould-Jacobs Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate Ethyl_4_6_dichloroquinoline_3_carboxylate Ethyl_4_6_dichloroquinoline_3_carboxylate Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate->Ethyl_4_6_dichloroquinoline_3_carboxylate Chlorination Ethyl_4_amino_6_chloroquinoline_3_carboxylate Ethyl_4_amino_6_chloroquinoline_3_carboxylate Ethyl_4_6_dichloroquinoline_3_carboxylate->Ethyl_4_amino_6_chloroquinoline_3_carboxylate Amination 4_Amino_6_chloroquinoline_3_carboxylic_acid 4_Amino_6_chloroquinoline_3_carboxylic_acid Ethyl_4_amino_6_chloroquinoline_3_carboxylate->4_Amino_6_chloroquinoline_3_carboxylic_acid Hydrolysis

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Synthetic_Route_2 cluster_1 Route 2: Nitration-Reduction Pathway 6_Chloroquinoline_3_carboxylic_acid 6_Chloroquinoline_3_carboxylic_acid 6_Chloro_4_nitroquinoline_3_carboxylic_acid 6_Chloro_4_nitroquinoline_3_carboxylic_acid 6_Chloroquinoline_3_carboxylic_acid->6_Chloro_4_nitroquinoline_3_carboxylic_acid Nitration 4_Amino_6_chloroquinoline_3_carboxylic_acid 4_Amino_6_chloroquinoline_3_carboxylic_acid 6_Chloro_4_nitroquinoline_3_carboxylic_acid->4_Amino_6_chloroquinoline_3_carboxylic_acid Reduction

Caption: Alternative synthesis of this compound through nitration and reduction.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-chloroquinoline-3-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of 4-Amino-6-chloroquinoline-3-carboxylic acid, a halogenated quinoline derivative.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, including various chloroquinoline carboxylic acids and general principles for the disposal of halogenated organic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Halogenated aromatic compounds are often toxic, irritant, and pose environmental risks.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant laboratory coat.

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood, a certified respirator is necessary.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.

  • Eye Contact: Flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to an area with fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical professional with as much information as possible about the chemical.

Chemical and Physical Properties

While specific data for this compound is limited, the table below presents computed properties for a closely related compound, 4-amino-8-chloro-6-methylquinoline-3-carboxylic acid, to provide an indication of its characteristics.[1]

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O₂
Molecular Weight236.655 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Topological Polar Surface Area76.2 Ų

Experimental Protocol: Proper Disposal Procedure

The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Identify the waste as a "halogenated organic solid."
  • Do not mix this waste with non-halogenated, inorganic, or other types of chemical waste.[2] Cross-contamination can create hazardous reactions and complicate the disposal process.

2. Waste Collection and Storage:

  • Collect the solid waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.
  • The label should clearly state "Halogenated Organic Waste" and list the full chemical name: "this compound."
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
  • Ensure the container is kept tightly closed when not in use.[3][4]

3. Accidental Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
  • Avoid generating dust.
  • Carefully sweep or shovel the spilled material into a suitable container for disposal.[3][4]
  • Wash the spill area thoroughly with soap and water.

4. Final Disposal:

  • The primary recommended method for the disposal of halogenated organic waste is incineration at a licensed and approved chemical waste disposal facility.[3][5] These facilities are equipped with afterburners and flue gas scrubbers to handle the hazardous byproducts of combustion.
  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
  • Never discharge this chemical into drains or the environment.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have 4-Amino-6-chloroquinoline- 3-carboxylic acid waste identify Identify as Halogenated Organic Solid Waste start->identify spill Accidental Spill Occurs start->spill segregate Segregate from other waste streams identify->segregate collect Collect in a labeled, sealable container segregate->collect store Store in a cool, dry, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs incineration Arrange for disposal via licensed incineration contact_ehs->incineration end End: Proper Disposal incineration->end ppe Wear appropriate PPE spill->ppe Yes contain Contain and clean up spill (avoiding dust) ppe->contain collect_spill Collect spilled material in a labeled container contain->collect_spill collect_spill->store

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Amino-6-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 4-Amino-6-chloroquinoline-3-carboxylic acid in a laboratory setting. The following procedures are based on best practices for handling quinoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[1][2]Protects against splashes and airborne particles.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are required. It is critical to check the manufacturer's glove compatibility data for breakthrough times.[1][3] - Lab Coat/Gown: A clean lab coat or a disposable gown should be worn. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[1][2]Prevents skin contact with the chemical. Contaminated gloves should be disposed of properly.[2]
Respiratory Protection A NIOSH (US) or EN 14387 (EU) approved respirator with appropriate cartridges should be used if engineering controls, such as a chemical fume hood, are not available or are insufficient to control exposure.[2][3] This is particularly important when handling the solid compound to avoid inhaling dust.Protects against inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Obtain and review the Safety Data Sheet (SDS) for any similar quinoline compounds if a specific one is not available.[2][4]

    • Ensure that a properly functioning chemical fume hood is used for all handling procedures.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][4]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully within the chemical fume hood to minimize dust generation.[1]

    • Use appropriate tools, such as a spatula, for transfers.

    • When transferring a solution, use a pipette or syringe with caution to prevent splashes and aerosol formation.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[1]

    • Maintain good laboratory hygiene; wash hands thoroughly after handling, even if gloves were worn.[2][5]

    • Avoid eating, drinking, or smoking in the laboratory area.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface and disposed of as contaminated waste.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All excess solid material and solutions containing this compound should be collected in a designated, properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[1]

    • Place these materials in a clearly labeled, sealed waste bag or container.[1]

  • Disposal Vendor:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal Plan prep1 Review SDS prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Check Eyewash/Safety Shower prep2->prep3 don_ppe Don PPE prep3->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate collect_waste Collect Chemical Waste decontaminate->collect_waste collect_contaminated Collect Contaminated Materials decontaminate->collect_contaminated vendor_disposal Dispose via Licensed Vendor collect_waste->vendor_disposal collect_contaminated->vendor_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.